molecular formula C15H17BrN4O B081810 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol CAS No. 14337-53-2

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

Cat. No.: B081810
CAS No.: 14337-53-2
M. Wt: 349.23 g/mol
InChI Key: HNVCXDAVEHOIBP-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, also known as this compound, is a useful research compound. Its molecular formula is C15H17BrN4O and its molecular weight is 349.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367081. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol
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InChI

InChI=1S/C15H17BrN4O/c1-3-20(4-2)12-6-7-13(14(21)9-12)18-19-15-8-5-11(16)10-17-15/h5-10,21H,3-4H2,1-2H3
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InChI Key

HNVCXDAVEHOIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
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DSSTOX Substance ID

DTXSID70871961
Record name 2-[(5-Bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol
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Molecular Weight

349.23 g/mol
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Physical Description

Dark red powder; [Aldrich MSDS]
Record name 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol
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Vapor Pressure

0.00000001 [mmHg]
Record name 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol
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CAS No.

14337-53-2
Record name 5-Br-PADAP
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Record name 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as Br-PADAP. This document details the synthesis pathway, experimental protocols, and key chemical data, serving as a valuable resource for professionals in research and development.

Introduction

This compound (Br-PADAP) is a highly sensitive chromogenic agent belonging to the family of heterocyclic azo dyes. Its molecular structure, featuring a pyridine ring, an azo group, and a diethylaminophenol moiety, enables it to form stable, colored complexes with various metal ions.[1] This property makes Br-PADAP a valuable reagent in analytical chemistry, particularly for the spectrophotometric determination of trace metals such as uranium, cadmium, and chromium.[2][3] The synthesis of Br-PADAP is a well-established two-step process involving diazotization followed by an azo coupling reaction.

Synthesis Pathway

The synthesis of Br-PADAP proceeds through two primary chemical reactions:

  • Diazotization of 5-Bromo-2-aminopyridine: The process is initiated by the conversion of the primary aromatic amine, 5-bromo-2-aminopyridine, into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using sodium nitrite as the diazotizing agent.

  • Azo Coupling with 3-Diethylaminophenol: The resulting diazonium salt is then coupled with 3-diethylaminophenol in an alkaline medium. The electron-rich phenol ring of 3-diethylaminophenol undergoes electrophilic substitution with the diazonium ion to form the final azo dye, Br-PADAP.

The overall synthesis workflow is depicted in the following diagram:

SynthesisWorkflow Synthesis Workflow for Br-PADAP cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine Diazonium Salt Diazonium Salt 5-Bromo-2-aminopyridine->Diazonium Salt  NaNO2, HCl, 0-5 °C Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazonium Salt Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Diazonium Salt Br-PADAP (Crude) Br-PADAP (Crude) Diazonium Salt->Br-PADAP (Crude)  Alkaline Medium 3-Diethylaminophenol 3-Diethylaminophenol 3-Diethylaminophenol->Br-PADAP (Crude) Purified Br-PADAP Purified Br-PADAP Br-PADAP (Crude)->Purified Br-PADAP  Recrystallization/Chromatography

Caption: General workflow for the synthesis of Br-PADAP.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Br-PADAP.

Materials and Reagents
ReagentCAS NumberMolecular Formula
5-Bromo-2-aminopyridine1072-97-5C₅H₅BrN₂
3-Diethylaminophenol91-68-9C₁₀H₁₅NO
Sodium Nitrite7632-00-0NaNO₂
Hydrochloric Acid (conc.)7647-01-0HCl
Sodium Hydroxide1310-73-2NaOH
Ethanol64-17-5C₂H₅OH
Diethyl Ether60-29-7(C₂H₅)₂O
Step-by-Step Synthesis Procedure

Step 1: Diazotization of 5-Bromo-2-aminopyridine

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve a specific molar equivalent of 5-bromo-2-aminopyridine in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled 5-bromo-2-aminopyridine solution over a period of 30-60 minutes, ensuring the temperature is maintained below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional hour to ensure the diazotization reaction goes to completion. The resulting solution contains the 5-bromo-2-pyridyldiazonium chloride.

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve a molar equivalent of 3-diethylaminophenol in a dilute aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 3-diethylaminophenol solution with vigorous stirring.

  • Maintain the temperature of the reaction mixture below 10 °C and continue stirring for 2-3 hours. A colored precipitate of crude Br-PADAP will form.

  • Adjust the pH of the solution to weakly acidic (pH 5-6) with dilute acetic acid to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

Step 3: Purification

  • The crude Br-PADAP can be purified by recrystallization. A suitable solvent system is typically an ethanol-water mixture.

  • Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate the formation of pure crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

The logical relationship of the synthesis steps is illustrated in the following diagram:

SynthesisLogic Logical Flow of Br-PADAP Synthesis start Start diazotization Diazotization of 5-Bromo-2-aminopyridine Dissolve in HCl Cool to 0-5 °C Add NaNO2 solution dropwise Stir for 1 hour start->diazotization coupling Azo Coupling with 3-Diethylaminophenol Dissolve in NaOH Cool to 0-5 °C Add diazonium salt solution Stir for 2-3 hours diazotization->coupling precipitation Precipitation & Isolation Adjust pH to 5-6 Filter crude product Wash with cold water coupling->precipitation purification Purification Recrystallize from Ethanol/Water Filter purified crystals Dry under vacuum precipitation->purification end End Product: Pure Br-PADAP purification->end

Caption: Logical flow of the Br-PADAP synthesis process.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₅H₁₇BrN₄O[4]
Molecular Weight 349.23 g/mol [4]
Appearance Red or purple powder or crystals[4]
Melting Point 157 - 158 °C (lit.)[4]
Purity (HPLC) ≥ 98%[4]
Storage Temperature 2 - 8 °C[4]

Conclusion

The synthesis of this compound is a straightforward and well-documented process. By carefully controlling the reaction conditions, particularly temperature and pH, high-purity Br-PADAP can be reliably obtained. This technical guide provides the necessary details for researchers and scientists to successfully synthesize this important analytical reagent for their applications in metal ion detection and other relevant fields.

References

An In-depth Technical Guide to 5-Br-PADAP: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and significant applications of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP. This heterocyclic azo dye is a prominent chelating agent and chromogenic indicator with notable applications in analytical chemistry.

Core Chemical Properties

5-Br-PADAP is a red to purple crystalline powder.[1][2] Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
IUPAC Name 2-((5-Bromopyridin-2-yl)diazenyl)-5-(diethylamino)phenol[1]
Synonyms 5-Bromo-PADAP, Bromo-PADAP[1]
CAS Number 14337-53-2[1][3]
Molecular Formula C₁₅H₁₇BrN₄O[3]
Molecular Weight 349.23 g/mol [3]
Appearance Red to very dark red and purple crystalline powder[1]
Melting Point 157-158 °C[1]
Boiling Point 511.1 ± 50.0 °C (Predicted)
Solubility Soluble in organic solvents like ethanol and dimethylformamide.[2]
λmax 443 nm
pKa Dissociation constants (pK(OH) and pK(NH)) have been determined for similar dialkylaminophenol derivatives.[2]

Chemical Structure

The structure of 5-Br-PADAP is characterized by a pyridyl ring, an azo group (-N=N-), and a substituted phenol ring. The key functional groups that contribute to its chemical reactivity and utility as a chelating agent are:

  • Pyridyl Nitrogen: The nitrogen atom in the pyridine ring acts as a coordination site for metal ions.

  • Azo Group: The nitrogen atoms of the azo group are also involved in chelation.

  • Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is another key coordination site.

  • Diethylamino Group: This electron-donating group enhances the colorimetric properties of the molecule.

  • Bromo Group: The bromine atom on the pyridine ring can influence the electronic properties and reactivity of the molecule.

The spatial arrangement of the pyridyl nitrogen, one of the azo nitrogens, and the phenolic oxygen allows 5-Br-PADAP to act as a tridentate ligand, forming stable complexes with various metal ions.

Molecular Identifiers
  • SMILES: CCN(CC)c1ccc(/N=N/c2ccc(Br)cn2)c(O)c1

  • InChI: 1S/C15H17BrN4O/c1-3-20(4-2)12-6-7-13(14(21)9-12)18-19-15-8-5-11(16)10-17-15/h5-10,21H,3-4H2,1-2H3/b19-18+

Experimental Protocols

Synthesis of 5-Br-PADAP: A Representative Protocol

The synthesis of 5-Br-PADAP is typically achieved through a two-step process involving diazotization of 2-amino-5-bromopyridine followed by an azo coupling reaction with 3-diethylaminophenol.

Step 1: Diazotization of 2-amino-5-bromopyridine

  • Dissolve 2-amino-5-bromopyridine in a cooled (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of the aminopyridine. Maintain the temperature between 0 and 5 °C throughout the addition.

  • The reaction mixture is stirred for a short period after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Azo Coupling with 3-diethylaminophenol

  • In a separate vessel, dissolve 3-diethylaminophenol in a basic aqueous solution, such as sodium hydroxide solution, and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the stirred solution of 3-diethylaminophenol.

  • A colored precipitate of 5-Br-PADAP will form.

  • The reaction mixture is stirred for a period to ensure complete coupling.

  • The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

  • Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

G Synthesis Workflow of 5-Br-PADAP cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A 2-amino-5-bromopyridine in HCl (aq) B Add NaNO2 (aq) at 0-5 °C A->B Reacts with C Diazonium Salt Solution B->C Forms D 3-diethylaminophenol in NaOH (aq) E Add Diazonium Salt Solution D->E Reacts with F Crude 5-Br-PADAP E->F Forms G Filtration and Washing F->G H Recrystallization (Ethanol) G->H I Pure 5-Br-PADAP H->I

Caption: Synthesis Workflow of 5-Br-PADAP.

Spectrophotometric Determination of Uranium(VI)

5-Br-PADAP is a highly sensitive reagent for the spectrophotometric determination of uranium(VI). The following is a general protocol; however, optimal conditions may vary depending on the sample matrix.[2]

Reagents:

  • 5-Br-PADAP solution: A standard solution of 5-Br-PADAP in a suitable organic solvent (e.g., ethanol or dimethylformamide).

  • Buffer solution: A buffer to maintain the optimal pH for complex formation (typically around pH 7.6-8.2). Triethanolamine buffer is commonly used.[2][4]

  • Masking agents: Solutions of reagents like sodium fluoride and/or CDTA to prevent interference from other metal ions.[2]

  • Surfactant (optional): A surfactant like Triton X-100 can be used to enhance color stability.[2]

Procedure:

  • To an aliquot of the sample solution containing uranium(VI), add the masking agent(s) and the buffer solution to adjust the pH.

  • Add the 5-Br-PADAP solution and any surfactant.

  • Dilute the solution to a known volume with deionized water or a suitable solvent mixture.

  • Allow the color to develop for a specified period.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the uranium(VI)-5-Br-PADAP complex, which is typically around 578 nm.[2]

  • The concentration of uranium(VI) is determined by comparing the absorbance to a calibration curve prepared from standard uranium solutions.

G Analytical Workflow for Uranium(VI) Determination A Sample containing U(VI) B Add Masking Agents (e.g., NaF, CDTA) A->B C Add Buffer (pH ~7.6-8.2) B->C D Add 5-Br-PADAP Solution C->D E Color Development D->E F Measure Absorbance at ~578 nm E->F G Determine Concentration from Calibration Curve F->G G Metal Chelation by 5-Br-PADAP cluster_reactants Reactants cluster_complex Complex Formation cluster_properties Resulting Properties M Metal Ion (Mn+) Complex [M(5-Br-PADAP)x]n+ M->Complex Coordinates with PADAP 5-Br-PADAP PADAP->Complex Forms stable complex Color Intense Color Change Complex->Color Spectra Shift in λmax Complex->Spectra

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol, a significant chromogenic chelating agent. The information is curated for professionals in research, scientific analysis, and drug development.

Core Compound Information

Compound Name: this compound Synonyms: 5-Br-PADAP CAS Number: 14337-53-2[1] Molecular Formula: C₁₅H₁₇BrN₄O[2] Molecular Weight: 349.23 g/mol [2] Appearance: Red or purple powder or crystals[3] Melting Point: 157 - 158 °C[3]

Spectroscopic Data

While comprehensive, publicly available, tabulated spectral data for this compound is limited, this guide compiles available data and typical spectral characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The free ligand exhibits a maximum absorbance in the visible region, which shifts significantly upon chelation with metal ions. This property is the basis for its widespread use in spectrophotometric analysis.

SpeciesSolvent/Conditionsλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
5-Br-PADAP (free ligand)Not Specified443Not Specified[1]
Pd(II) ComplexpH 3.535853.86 x 10⁴[4]
U(VI) ComplexpH 7.657874,000[5]
Cr(III/VI) ComplexNot Specified5802.64 x 10⁴[3]
Hg(II) ComplexCationic Surfactant5585.78 x 10⁴[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the substituted pyridine and phenol rings.

  • Diethylamino Protons: A quartet and a triplet characteristic of the ethyl groups.

  • Hydroxyl Proton: A broad singlet which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm).

  • Diethylamino Carbons: Signals corresponding to the methylene and methyl carbons of the ethyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific peak assignments for 5-Br-PADAP are not detailed in available literature. However, the spectrum would be expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H Stretch (Phenol)3500 - 3200 (broad)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C Stretch (Aromatic)1600 - 1475
N=N Stretch (Azo)~1450 (often weak)
C-N Stretch1335 - 1250
C-O Stretch (Phenol)~1200
Mass Spectrometry (MS)

Detailed fragmentation analysis of 5-Br-PADAP is not widely published. The molecular ion peak would be expected to correspond to its molecular weight.

ParameterExpected Value
Molecular Ion [M]⁺m/z ≈ 349.06 (for ⁷⁹Br) and 351.06 (for ⁸¹Br) in a ~1:1 ratio

Experimental Protocols

Synthesis of this compound[8]

The synthesis is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 5-bromo-2-aminopyridine

  • Dissolve 5-bromo-2-aminopyridine in a suitable acidic medium (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature between 0-5 °C to form the diazonium salt.

Step 2: Azo Coupling

  • Prepare a solution of 3-diethylaminophenol in an alkaline medium (e.g., sodium hydroxide solution).

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the 3-diethylaminophenol solution with vigorous stirring.

  • Maintain the temperature and alkaline pH to facilitate the coupling reaction.

  • The product, this compound, will precipitate out of the solution.

  • Isolate the precipitate by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol).

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution across the UV and visible range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials diazotization Diazotization start->diazotization coupling Azo Coupling diazotization->coupling purification Purification coupling->purification product 5-Br-PADAP purification->product nmr NMR product->nmr ftir FT-IR product->ftir ms MS product->ms uvvis UV-Vis product->uvvis

Caption: Experimental workflow for the synthesis and spectroscopic analysis of 5-Br-PADAP.

References

An In-Depth Technical Guide to the Molar Absorptivity of 5-Br-PADAP Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar absorptivity of metal complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). 5-Br-PADAP is a highly sensitive chromogenic reagent widely utilized in spectrophotometric analysis for the determination of various metal ions. Its ability to form intensely colored complexes with metals allows for their quantification even at trace levels. This document summarizes the key quantitative data, details the experimental protocols for analysis, and provides a visual representation of the general experimental workflow.

Core Data: Molar Absorptivity of 5-Br-PADAP Metal Complexes

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a particular wavelength, is a critical parameter in spectrophotometric analysis. The high molar absorptivities of 5-Br-PADAP metal complexes contribute to the high sensitivity of analytical methods using this reagent. The table below summarizes the reported molar absorptivity values for various metal complexes with 5-Br-PADAP under specific experimental conditions.

Metal IonMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Wavelength (λmax) (nm)pHMedium / SurfactantReference
Transition Metals (general)~1 x 10⁵550-570-Triton X-100[1]
Uranium(VI)4.33 x 10⁴576-Sodium dodecyl sulfonate (SDS)[2]
Uranium(VI)7.4 x 10⁴5787.6-[3]
Uranium(VI)2.2 x 10⁴-7.8-[4]
Chromium(III/VI)2.64 x 10⁴580--[5]
Cadmium(II)3.51 x 10⁵5608.0OP[6]
Zinc(II)1.2 x 10⁵---[7]
Cobalt(II)8.30 x 10⁴5894.0-[8]
Neodymium(III)8.38 x 10⁵-8Emulsifier OP[9]
Copper(II)--4.0-

Experimental Protocols

The determination of metal ions using 5-Br-PADAP involves the formation of a colored complex and the subsequent measurement of its absorbance using a spectrophotometer. The following are generalized protocols for the synthesis of the 5-Br-PADAP ligand and the spectrophotometric analysis of a metal ion.

Synthesis of 5-Br-PADAP

The synthesis of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) is a multi-step process that is not always detailed in application-focused papers. However, the general synthetic route involves diazotization and coupling reactions. A representative, albeit general, procedure is outlined below. The synthesis should be performed by trained chemists in a properly equipped laboratory, with all necessary safety precautions.

Materials:

  • 5-bromo-2-aminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • m-diethylaminophenol

  • Sodium hydroxide (NaOH)

  • Appropriate solvents (e.g., ethanol, water)

Procedure:

  • Diazotization of 5-bromo-2-aminopyridine:

    • Dissolve 5-bromo-2-aminopyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring vigorously. The reaction progress should be monitored (e.g., using starch-iodide paper to check for excess nitrous acid). This step forms the diazonium salt.

  • Coupling Reaction:

    • Dissolve m-diethylaminophenol in a dilute sodium hydroxide solution and cool it to 0-5 °C.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold m-diethylaminophenol solution with constant stirring. The pH of the reaction mixture should be maintained in the alkaline range to facilitate the coupling reaction.

    • A colored precipitate of 5-Br-PADAP will form.

  • Purification:

    • Allow the reaction to complete, then collect the precipitate by filtration.

    • Wash the crude product with cold water to remove any unreacted starting materials and salts.

    • The crude 5-Br-PADAP can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.

    • The purity of the synthesized 5-Br-PADAP should be confirmed by analytical techniques such as melting point determination, and spectroscopic methods (e.g., ¹H NMR, IR, and Mass Spectrometry).

Spectrophotometric Determination of a Metal Ion

This protocol provides a general workflow for the quantitative determination of a metal ion using 5-Br-PADAP. The specific parameters, such as pH, wavelength, and the use of masking agents, will vary depending on the metal ion being analyzed and the sample matrix.

Materials and Equipment:

  • Standard solution of the metal ion to be analyzed.

  • Solution of 5-Br-PADAP in a suitable solvent (e.g., ethanol).

  • Buffer solutions to control the pH.

  • Surfactant solution (e.g., Triton X-100, SDS) if required.

  • Masking agents to prevent interference from other ions, if necessary.

  • UV-Vis Spectrophotometer.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of the metal ion of interest by diluting a stock standard solution with deionized water to cover a range of concentrations.

  • Complex Formation:

    • In a series of volumetric flasks, add a known volume of each standard solution (and the unknown sample solution in a separate flask).

    • Add the appropriate buffer solution to adjust the pH to the optimal value for complex formation.

    • Add the 5-Br-PADAP solution. The concentration of the reagent should be in excess to ensure complete complexation of the metal ion.

    • If required, add a surfactant solution to enhance the solubility and stability of the complex.

    • Add any necessary masking agents to eliminate interferences.

    • Dilute the solutions to the final volume with deionized water and mix thoroughly.

    • Allow the solutions to stand for a specified period to ensure complete color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-5-Br-PADAP complex.

    • Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.

    • Measure the absorbance of each of the standard solutions and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of the metal ion in the sample solution by interpolating its absorbance on the calibration curve.

Visualizations

Experimental Workflow for Spectrophotometric Analysis

The following diagram illustrates the general workflow for the determination of a metal ion using 5-Br-PADAP.

experimental_workflow prep Preparation of Reagents (Metal Standard, 5-Br-PADAP, Buffer) standards Preparation of Calibration Standards prep->standards complexation Complex Formation (Addition of Reagents, pH adjustment) prep->complexation standards->complexation sample_prep Sample Preparation (Digestion, Dilution, etc.) sample_prep->complexation measurement Spectrophotometric Measurement (at λmax) complexation->measurement analysis Data Analysis (Calibration Curve, Concentration Determination) measurement->analysis result Result (Metal Ion Concentration) analysis->result

Caption: General workflow for the spectrophotometric determination of metal ions using 5-Br-PADAP.

This guide provides a foundational understanding of the application of 5-Br-PADAP in the spectrophotometric analysis of metal ions. For specific applications, it is crucial to consult the primary literature to optimize the experimental conditions for the metal of interest and the specific sample matrix.

References

Stability of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) in solution. 5-Br-PADAP is a chromogenic chelating agent widely used in analytical chemistry for the spectrophotometric determination of various metal ions.[1][2][3] Understanding its stability is crucial for developing robust analytical methods and ensuring the accuracy and reliability of experimental results. This document summarizes the key factors influencing its stability, provides detailed experimental protocols for stability assessment, and outlines potential degradation pathways. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction to 5-Br-PADAP and its Applications

This compound, or 5-Br-PADAP, is a highly sensitive and selective pyridylazo dye.[1] Its molecular structure, featuring a pyridyl ring, an azo group, and a diethylaminophenol moiety, enables it to form stable, colored complexes with a variety of metal ions. This property makes it an invaluable reagent in spectrophotometric analysis for the quantification of metals such as uranium, cobalt, and zinc.[1][3] The stability of 5-Br-PADAP solutions is a critical factor, as degradation of the reagent can lead to inaccurate analytical measurements. While generally stable under normal laboratory conditions, its stability can be compromised by factors such as pH, temperature, light, and the presence of oxidizing agents.[4]

Factors Influencing the Stability of 5-Br-PADAP in Solution

The stability of 5-Br-PADAP in solution is influenced by several key factors. A thorough understanding of these factors is essential for the proper preparation, storage, and use of 5-Br-PADAP solutions.

Table 1: Factors Affecting the Stability of 5-Br-PADAP in Solution

FactorInfluence on StabilityRecommendations for Mitigation
pH Extreme pH values (highly acidic or alkaline) can lead to the degradation of the azo dye structure. The protonation state of the molecule, which is pH-dependent, affects its stability and reactivity.Maintain the pH of the solution within a neutral or slightly acidic/alkaline range, depending on the specific application. Use appropriate buffer systems to control the pH.
Temperature Elevated temperatures can accelerate the rate of chemical degradation.Store 5-Br-PADAP solutions at controlled room temperature or refrigerated, as specified for the particular application. Avoid exposure to high temperatures.
Light Exposure to ultraviolet (UV) or high-intensity visible light can induce photodegradation of the azo dye.Store solutions in amber-colored or opaque containers to protect them from light. Minimize exposure to direct sunlight or strong artificial light during experiments.
Solvent The choice of solvent can impact the solubility and stability of 5-Br-PADAP. While soluble in organic solvents like ethanol and methanol, its aqueous solubility is limited.[3] The presence of water can facilitate hydrolytic degradation.Use high-purity solvents. For aqueous applications, consider the use of co-solvents or surfactants to improve solubility and stability. Prepare aqueous solutions fresh as needed.
Oxidizing Agents Strong oxidizing agents can lead to the cleavage of the azo bond, resulting in the loss of color and chelating properties.Avoid contact with strong oxidizing agents. Use de-aerated solvents to minimize oxidation.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 5-Br-PADAP involves subjecting the solution to various stress conditions and monitoring its degradation over time. This is often achieved through forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6][7][8][9][10]

Preparation of 5-Br-PADAP Stock Solution

A standardized stock solution is the starting point for all stability studies.

  • Materials:

    • 5-Br-PADAP (analytical grade)

    • Methanol or Ethanol (HPLC grade)

    • Volumetric flasks

    • Analytical balance

  • Procedure:

    • Accurately weigh a known amount of 5-Br-PADAP powder.

    • Dissolve the powder in a minimal amount of the chosen organic solvent in a volumetric flask.

    • Once dissolved, dilute to the mark with the same solvent to achieve the desired concentration (e.g., 1 mg/mL).

    • Store the stock solution in an amber-colored glass bottle at a controlled low temperature.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of 5-Br-PADAP to identify potential degradation products and pathways.[5][6][7][8][9]

Table 2: Protocol for Forced Degradation Studies of 5-Br-PADAP Solution

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of 5-Br-PADAP stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
Base Hydrolysis Mix equal volumes of 5-Br-PADAP stock solution and 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before analysis.
Oxidative Degradation Mix equal volumes of 5-Br-PADAP stock solution and 3% H₂O₂. Keep at room temperature for a specified period.
Thermal Degradation Heat the 5-Br-PADAP stock solution at a high temperature (e.g., 80°C) for a specified period.
Photodegradation Expose the 5-Br-PADAP stock solution in a transparent container to direct sunlight or a UV lamp for a specified period.
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact 5-Br-PADAP from its degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar degradation products.

  • Detection:

    • Monitor the absorbance at the λmax of 5-Br-PADAP and at other wavelengths to detect degradation products that may have different absorption spectra.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of a 5-Br-PADAP solution.

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare 5-Br-PADAP Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation (H2O2) prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photodegradation prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Quantification of Degradation) hplc->data pathway Identify Degradation Products & Pathways data->pathway stability Determine Shelf-life and Storage Conditions pathway->stability

Workflow for 5-Br-PADAP Stability Assessment
Potential Degradation Pathway of Azo Dyes

The degradation of azo dyes like 5-Br-PADAP can proceed through several pathways, with the cleavage of the azo bond being a primary mechanism.[4][11][12][13][14]

Azo_Dye_Degradation_Pathway AzoDye Azo Dye (e.g., 5-Br-PADAP) Cleavage Azo Bond Cleavage (-N=N-) AzoDye->Cleavage Stress (Light, pH, Oxidants) Amines Aromatic Amines Cleavage->Amines FurtherDeg Further Degradation (Oxidation, etc.) Amines->FurtherDeg SimplerProd Simpler, Colorless Products FurtherDeg->SimplerProd

Generalized Degradation Pathway for Azo Dyes

Quantitative Data and Interpretation

While specific quantitative data on the degradation kinetics of 5-Br-PADAP is not extensively available in the public domain, a hypothetical stability study would generate data that can be summarized as follows.

Table 3: Hypothetical Degradation Data for 5-Br-PADAP under Forced Degradation Conditions

Stress ConditionDuration (hours)% Degradation of 5-Br-PADAPMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C2415%Cleavage products: 5-bromo-2-aminopyridine and 4-amino-3-diethylaminophenol
0.1 M NaOH, 60°C845%Azo bond cleavage products and potential polymerization
3% H₂O₂, RT2430%Oxidized derivatives and azo bond cleavage products
80°C4810%Thermal decomposition products
UV Light (254 nm)1225%Photodegradation products, including isomers and cleavage products

Note: The degradation products listed are hypothetical and would require identification using techniques such as LC-MS/MS.

Conclusion and Recommendations

The stability of this compound in solution is a critical parameter for its successful application in analytical chemistry. This guide has outlined the primary factors that influence its stability and provided a framework for conducting comprehensive stability assessments. It is recommended that for any new application or formulation involving 5-Br-PADAP, a thorough stability study be conducted to establish appropriate storage conditions and shelf-life. The use of a validated stability-indicating HPLC method is essential for obtaining reliable data. Further research into the specific degradation products and kinetics of 5-Br-PADAP would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to CAS Number 14337-53-2: Properties and Applications of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical substance identified by CAS number 14337-53-2, chemically known as 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Commonly referred to as Bromo-PADAP or 5-Br-PADAP, this heterocyclic azo dye is a highly sensitive chromogenic agent. Its primary and well-documented application lies in the field of analytical chemistry, specifically in the spectrophotometric determination of trace metal ions. This document consolidates available data on its chemical and physical properties, synthesis, and various applications. While its utility as a potential lead compound in pharmaceutical research and in biochemical assays is noted in some literature, extensive evidence of its role in specific biological signaling pathways is not currently available.

Chemical and Physical Properties

This compound is a dark red or purple crystalline powder.[1] Its core structure consists of a brominated pyridine ring linked to a diethylaminophenol moiety via an azo group.[2] This structure facilitates the formation of stable, colored complexes with various metal ions.

Table 1: General and Physical Properties of CAS 14337-53-2

PropertyValueReference(s)
IUPAC Name 2-((5-Bromopyridin-2-yl)diazenyl)-5-(diethylamino)phenol[3]
Synonyms Bromo-PADAP, 5-Br-PADAP, 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol[4][5]
CAS Number 14337-53-2[4]
Molecular Formula C₁₅H₁₇BrN₄O[4][5]
Molecular Weight 349.23 g/mol [4][5]
Appearance Red or purple powder or crystals[1]
Melting Point 157-158 °C[1]
Storage Temperature 2-8°C[4]

Table 2: Spectroscopic and Physicochemical Data of CAS 14337-53-2

PropertyValueReference(s)
Molar Absorptivity (ε) of Uranyl Complex 74,000 L·mol⁻¹·cm⁻¹ at 578 nm (pH 7.6)[6][7]
Molar Absorptivity (ε) of Palladium(II) Complex 3.86 x 10⁴ L·mol⁻¹·cm⁻¹ at 585 nm (pH 3.53)[8]
Molar Absorptivity (ε) of Uranium(VI) Complex 4.33 x 10⁴ L·mol⁻¹·cm⁻¹ at 576 nm[9]
XLogP3 4.2[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]

Synthesis

The synthesis of this compound is typically achieved through a two-step process: diazotization followed by an azo coupling reaction.[2]

  • Diazotization: 5-Bromo-2-aminopyridine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the primary amine into a reactive diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 3-diethylaminophenol in an alkaline medium. The electrophilic diazonium ion attacks the electron-rich phenol ring, leading to the formation of the final azo dye product.

General Synthesis Workflow for Bromo-PADAP

Principle of Action and Applications

The primary utility of this compound stems from its ability to act as a chelating agent, forming stable and intensely colored complexes with a variety of metal ions. The nitrogen atoms of the azo group and the pyridyl ring, along with the phenolic oxygen, coordinate with the metal ion. This complexation event leads to a significant shift in the maximum absorbance wavelength (λmax) of the molecule, enabling the quantitative determination of the metal ion concentration via spectrophotometry.

Spectrophotometric Determination of Metal Ions

Bromo-PADAP is a highly sensitive reagent for the determination of several metal ions, most notably uranium, but also palladium, copper, and cadmium.[6][7][8] The formation of the metal-ligand complex results in a distinct color change, and the intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample.

Table 3: Conditions for Spectrophotometric Analysis of Various Metal Ions with Bromo-PADAP

Metal IonpHWavelength (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Stoichiometry (Metal:Ligand)Reference(s)
Uranium(VI)7.6578 nm74,0001:1:1 (ternary fluoro-complex)[6][7]
Uranium(VI)-576 nm4.33 x 10⁴-[9]
Palladium(II)3.53585 nm3.86 x 10⁴-[8]
Copper(II)4--1:1[10]
Cadmium(II)--10⁵ (approx.)1:2[7]
Experimental Protocol: Spectrophotometric Determination of Uranium(VI)

The following is a generalized protocol based on published methods for the determination of uranium(VI) in aqueous samples.[9][11]

  • Sample Preparation: An aliquot of the sample containing uranium(VI) is taken.

  • Masking of Interfering Ions: A masking solution is often added to prevent other metal ions from interfering with the analysis.

  • pH Adjustment: The pH of the solution is adjusted to the optimal range for complex formation (typically around 7.6 for uranium).

  • Addition of Bromo-PADAP: A solution of Bromo-PADAP in a suitable solvent (e.g., ethanol) is added.

  • Color Development: The solution is allowed to stand for a specific period to ensure complete complex formation and color development.

  • Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for the uranium-Bromo-PADAP complex (approximately 578 nm).

  • Quantification: The concentration of uranium is determined by comparing the absorbance of the sample to a calibration curve prepared using standard solutions of known uranium concentrations.

Spectrophotometric_Analysis_Workflow Start Start Sample_Preparation Prepare Aqueous Sample (containing metal ion) Start->Sample_Preparation Add_Masking_Agent Add Masking Agent (to prevent interference) Sample_Preparation->Add_Masking_Agent Adjust_pH Adjust pH (e.g., to 7.6 for Uranium) Add_Masking_Agent->Adjust_pH Add_Bromo_PADAP Add Bromo-PADAP Solution Adjust_pH->Add_Bromo_PADAP Color_Development Allow for Color Development (Complex Formation) Add_Bromo_PADAP->Color_Development Measure_Absorbance Measure Absorbance at λmax (e.g., 578 nm) Color_Development->Measure_Absorbance Quantification Quantify Metal Ion Concentration (using Calibration Curve) Measure_Absorbance->Quantification End End Quantification->End

Workflow for Metal Ion Analysis using Bromo-PADAP
Environmental Monitoring

Due to its high sensitivity and selectivity for certain metal ions, Bromo-PADAP is utilized in environmental monitoring to detect and quantify pollutants, such as uranium, in water samples.[12]

Other Potential Applications

Some sources suggest the use of this compound in other areas, although these are less documented:

  • Textile Industry: As an azo dye, it has potential applications in the textile industry for imparting vibrant colors to fabrics.[12]

  • Biochemical Assays: It is mentioned as being employed in assays to study enzyme activity and protein interactions.[12] However, specific examples and detailed protocols in this area are scarce in the available literature.

  • Pharmaceutical Research: It has been proposed as a potential lead compound for the synthesis of new therapeutic agents.[12] A lead compound is a chemical compound that has pharmacological or biological activity and serves as a starting point for chemical modifications to develop a drug.[13][14] Despite this mention, there is a lack of published research detailing its use as a lead compound or its interaction with specific biological targets or signaling pathways.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not yield significant evidence of this compound having a defined role in specific biological signaling pathways or being the subject of extensive drug development studies. Its primary characterization and application remain in the realm of analytical chemistry. Therefore, no signaling pathway diagrams can be provided for this compound based on current knowledge.

Safety Information

Conclusion

This compound (CAS 14337-53-2) is a well-characterized chromogenic agent with significant applications in the spectrophotometric determination of trace metal ions, particularly uranium. Its high sensitivity and the stability of its metal complexes make it a valuable tool in analytical and environmental chemistry. While its potential in biochemical assays and as a lead compound in pharmaceutical research has been suggested, there is currently a lack of substantial evidence to support these applications or to define its role in any biological signaling pathways. Future research may explore these potential avenues, but its current established utility is firmly in the domain of chemical analysis.

References

The Discovery and Enduring Legacy of Pyridylazo Dye Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylazo dye reagents represent a cornerstone in the field of analytical chemistry, particularly in the spectrophotometric determination of metal ions. Their discovery in the mid-20th century marked a significant advancement in the ability to detect and quantify trace amounts of metals with high sensitivity and selectivity. These compounds, characterized by a pyridine ring linked to a naphthol or resorcinol moiety through an azo group, form intensely colored chelates with a wide array of metal ions. This comprehensive technical guide delves into the history, synthesis, and application of these vital analytical tools, providing detailed experimental protocols, comparative data, and visual representations of their chemical behavior.

The journey of pyridylazo dyes began with the broader exploration of azo compounds, which were first discovered in the 1850s.[1] However, it was the pioneering work on 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR) that solidified their place in analytical laboratories worldwide.[2] These reagents act as terdentate ligands, coordinating with metal ions through the nitrogen atom of the pyridine ring, one of the azo nitrogen atoms, and the hydroxyl oxygen of the naphthol or resorcinol group.[1][2] This chelation results in the formation of stable, colored complexes, a property that is harnessed for quantitative analysis.

Core Synthesis Pathways of Key Pyridylazo Dyes

The synthesis of pyridylazo dyes typically follows a two-step process: the diazotization of an aminopyridine derivative followed by an azo coupling reaction with a suitable aromatic compound, such as 2-naphthol or resorcinol.

Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)

Two primary methods have been established for the synthesis of PAN, differing mainly in the diazotization step.

Method 1: Classical Diazotization with Sodium Nitrite and Mineral Acid

This is the most common and widely used method for PAN synthesis.

  • Experimental Protocol:

    • Diazotization: Dissolve 2-aminopyridine in a mixture of concentrated hydrochloric acid and water in a beaker. Cool the solution to 0-5°C in an ice bath. In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C. Slowly add the cold sodium nitrite solution to the 2-aminopyridine solution with constant stirring, while maintaining the temperature between 0-5°C. This reaction forms the pyridyl-2-diazonium chloride solution.

    • Azo Coupling: In a separate beaker, dissolve 2-naphthol in a 10% sodium hydroxide solution to form the sodium salt of 2-naphthol. Cool this alkaline 2-naphthol solution to 0-5°C in an ice bath. Slowly add the cold pyridyl-2-diazonium chloride solution to the alkaline 2-naphthol solution with constant stirring, maintaining the temperature between 0-5°C.

    • Isolation and Purification: A bright orange-red precipitate of 1-(2-pyridylazo)-2-naphthol will form immediately. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction. Filter the crude product, wash it thoroughly with distilled water, and then recrystallize it from ethanol. Dry the purified product in an oven at a temperature below 80°C.

Method 2: Diazotization using Amyl Nitrite

This method offers an alternative route for the diazotization step.

  • Experimental Protocol:

    • Diazotization: Dissolve 2-aminopyridine in ethanol and add concentrated hydrochloric acid. Cool the mixture in an ice bath. Slowly add amyl nitrite to the cooled solution with continuous stirring.

    • Azo Coupling and Purification: The subsequent azo coupling and purification steps are similar to Method 1.

Synthesis_of_PAN cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification 2-Aminopyridine 2-Aminopyridine Pyridyl-2-diazonium_chloride Pyridyl-2-diazonium Chloride 2-Aminopyridine->Pyridyl-2-diazonium_chloride + NaNO2 + HCl Sodium Nitrite + Hydrochloric Acid (0-5°C) NaNO2 + HCl->Pyridyl-2-diazonium_chloride PAN_precipitate 1-(2-Pyridylazo)-2-naphthol (Orange-Red Precipitate) Pyridyl-2-diazonium_chloride->PAN_precipitate + 2-Naphthol 2-Naphthol 2-Naphthol->PAN_precipitate NaOH Sodium Hydroxide (0-5°C) NaOH->PAN_precipitate Recrystallization Recrystallization (from Ethanol) PAN_precipitate->Recrystallization Drying Drying (<80°C) Recrystallization->Drying Pure_PAN Purified PAN Drying->Pure_PAN

Figure 1: Synthesis Workflow of 1-(2-Pyridylazo)-2-naphthol (PAN).
Synthesis of 4-(2-Pyridylazo)resorcinol (PAR)

The synthesis of PAR follows a similar pathway to PAN, with resorcinol used as the coupling agent.

  • Experimental Protocol:

    • Diazotization: The diazotization of 2-aminopyridine is carried out as described in the PAN synthesis (Method 1), yielding pyridyl-2-diazonium chloride.

    • Azo Coupling: A solution of resorcinol is prepared in a weakly alkaline medium (e.g., sodium carbonate or dilute sodium hydroxide solution) and cooled to 0-5°C. The cold diazonium salt solution is then slowly added to the resorcinol solution with vigorous stirring, while maintaining the low temperature.

    • Isolation and Purification: The resulting orange-red precipitate of 4-(2-pyridylazo)resorcinol is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent mixture, such as ethanol-water.[3]

Analytical Applications: Spectrophotometric Determination of Metal Ions

The primary application of pyridylazo dye reagents is in the colorimetric determination of metal ions. The formation of a colored metal-dye complex allows for quantification using a spectrophotometer, based on the Beer-Lambert law.

General Principle of Chelation and Color Formation

Pyridylazo dyes like PAN and PAR act as tridentate ligands, forming stable 5-membered chelate rings with metal ions. This coordination involves the pyridyl nitrogen, an azo nitrogen, and a hydroxyl oxygen. The formation of the chelate alters the electronic structure of the dye molecule, leading to a significant bathochromic shift (a shift to longer wavelengths) in its absorption spectrum and an increase in molar absorptivity. This results in a distinct color change that is proportional to the concentration of the metal ion.

Chelation_Mechanism Metal_Ion Metal Ion (Mⁿ⁺) Chelate_Complex [M(PAN/PAR)ₓ]ⁿ⁺ (Intensely Colored Chelate) Metal_Ion->Chelate_Complex Forms stable complex with Chelation Chelation Reaction Metal_Ion->Chelation PAN_Ligand Pyridylazo Dye (PAN/PAR) PAN_Ligand->Chelate_Complex Acts as a tridentate ligand PAN_Ligand->Chelation Color_Change Significant Color Change Chelate_Complex->Color_Change Chelation->Chelate_Complex Spectrophotometry Spectrophotometric Measurement (at λmax) Color_Change->Spectrophotometry Quantified by

Figure 2: General Mechanism of Metal Ion Chelation by Pyridylazo Dyes.
Experimental Protocols for Metal Ion Determination

The following are generalized protocols for the spectrophotometric determination of various metal ions using PAN and PAR. Optimization of pH, reagent concentration, and masking agents is often necessary for specific sample matrices.

1. Determination of Copper(II) using PAR [2]

  • Reagents and Solutions:

    • Standard Copper(II) solution (1000 ppm)

    • 4-(2-Pyridylazo)resorcinol (PAR) solution (0.1% w/v in water or ethanol)

    • Phosphate buffer (pH 10)

    • EDTA solution (for masking interfering ions)

  • Procedure:

    • To an aliquot of the sample solution containing copper(II) in a 25 mL volumetric flask, add the phosphate buffer to adjust the pH to 10.

    • Add the PAR solution and mix well. A red-colored complex will form.

    • If interfering ions such as Zn²⁺, Cd²⁺, or Hg²⁺ are present, add the EDTA solution.

    • Dilute to the mark with deionized water and measure the absorbance at the wavelength of maximum absorbance (λmax), which is typically around 495-500 nm for the Cu(PAR)₂ complex.

    • Prepare a calibration curve using standard copper(II) solutions under the same conditions.

2. Determination of Zinc(II) using PAN

  • Reagents and Solutions:

    • Standard Zinc(II) solution (1000 ppm)

    • 1-(2-Pyridylazo)-2-naphthol (PAN) solution (0.1% w/v in ethanol)

    • Acetate buffer (pH 6.0)

    • Triton X-100 solution (5% w/v, as a surfactant to solubilize the complex)

  • Procedure:

    • In a 25 mL volumetric flask, place an aliquot of the sample solution containing zinc(II).

    • Add the acetate buffer to maintain the pH at 6.0.

    • Add the PAN solution, followed by the Triton X-100 solution, and mix thoroughly.

    • Allow the color to develop for a specified time (e.g., 15-30 minutes).

    • Dilute to the mark with deionized water and measure the absorbance at the λmax of the Zn-PAN complex (typically around 550-560 nm).

    • Construct a calibration curve using standard zinc(II) solutions.

3. Determination of Lead(II) using a Substituted Pyridylazo Dye [4]

  • Reagent: 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP)

  • Procedure:

    • A violet-colored ternary complex is formed between Pb(II), Br-PADAP, and cetyltrimethylammonium bromide (CTAB) at pH 7.

    • The absorbance of the complex is measured at its λmax.

    • This method is noted for its simplicity as it does not require an extraction step.

Quantitative Data of Pyridylazo Dye Reagents

The following tables summarize key quantitative data for various pyridylazo dye reagents and their metal complexes, facilitating comparison and selection for specific analytical applications.

Table 1: Molar Absorptivity of Pyridylazo Dye-Metal Complexes

Pyridylazo ReagentMetal Ionλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)pH
PANCo(III)6201.90 x 10⁴5.0
PANCu(II)560--
PANNi(II)560--
PARCu(II)495-5007.62 x 10⁴10
PARZn(II)4927.15 x 10⁴7.4
Br-PADAPPb(II)-5.1 x 10⁻¹7.0

Note: Molar absorptivity values can vary depending on the specific experimental conditions.

Table 2: Stability Constants of Metal-Pyridylazo Complexes

Pyridylazo ReagentMetal Ionlog β₁log β₂
PARZn(II)-12.15
PARCd(II)--
PARHg(II)--
PARCo(II)--
PARNi(II)--
PARCu(II)-~12
PARMn(II)--
PARPb(II)--

Advanced Applications and Future Outlook

The versatility of pyridylazo dyes extends beyond simple spectrophotometric analysis. They are employed as indicators in complexometric titrations, in flow injection analysis systems for automated determinations, and in the development of optical sensors.[5] The synthesis of substituted pyridylazo dyes, such as those with halogen or alkyl groups, has been a significant area of research aimed at enhancing sensitivity, selectivity, and solubility.[6] For instance, halogenated derivatives often exhibit higher molar absorptivities.

The future of pyridylazo dye reagents lies in their integration with modern analytical techniques. This includes their use in microfluidic "lab-on-a-chip" devices for rapid, on-site analysis and their immobilization on solid supports for the development of reusable sensors. Furthermore, ongoing research into novel pyridylazo structures with tailored properties will continue to expand their analytical utility in diverse fields, from environmental monitoring and clinical diagnostics to materials science and drug development.

Conclusion

From their initial discovery to their present-day applications, pyridylazo dye reagents have proven to be indispensable tools for analytical chemists. Their straightforward synthesis, coupled with the high sensitivity and selectivity of their metal complexes, ensures their continued relevance. This guide has provided a comprehensive overview of their history, detailed experimental protocols for their synthesis and use, and a compilation of essential quantitative data. By understanding the fundamental principles and practical methodologies associated with these reagents, researchers, scientists, and drug development professionals can effectively harness their power for precise and reliable metal ion analysis.

References

Navigating the Solubility Landscape of a Key Chromogenic Agent: A Technical Guide to 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP), a vital chromogenic agent in analytical chemistry and drug development. Tailored for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents visual workflows to elucidate the methodologies.

Core Topic: Solubility Profile of Br-PADAP

This compound, a heterocyclic azo dye, is recognized for its utility as a chelating agent that forms stable, colored complexes with various metal ions.[1] Its effectiveness in these applications is intrinsically linked to its solubility in relevant media. While Br-PADAP exhibits limited solubility in aqueous solutions, it is generally soluble in organic solvents, a critical property for its use in numerous analytical and separation techniques.[1][2]

Quantitative Solubility Data

Despite its widespread use, specific quantitative solubility data for Br-PADAP in a range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the qualitative solubility information gathered from various sources.

Organic SolventSolubility
EthanolSoluble[1][3]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[2]
AcetoneSoluble[4]
BenzeneUsed as a solvent for extraction[2]
HeptaneUsed as a solvent for extraction[2]

Experimental Protocol: Determination of Solubility via UV-Vis Spectrophotometry

A precise and widely applicable method for determining the solubility of a chromogenic compound like Br-PADAP is UV-Vis spectrophotometry. This technique leverages the Beer-Lambert law, which correlates absorbance with concentration.

Objective: To quantify the equilibrium solubility of Br-PADAP in a specified organic solvent at a given temperature.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvent (e.g., Ethanol, HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of Br-PADAP of a known concentration in the chosen organic solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Br-PADAP in the specific solvent.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Equilibration:

    • Add an excess amount of solid Br-PADAP to a known volume of the organic solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to first centrifuge the sample.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved solid.

  • Spectrophotometric Measurement:

    • Accurately dilute a known volume of the clear, saturated filtrate with the organic solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve to determine the concentration of Br-PADAP in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of Br-PADAP in the organic solvent at the specified temperature.

Visualizing the Workflow

To further clarify the experimental and logical processes involved in determining the solubility of Br-PADAP, the following diagrams are provided.

G A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B C Separation of Solid and Liquid Phases B->C D Analysis of Saturated Solution C->D E Calculation of Solubility D->E

Generalized Workflow for Solubility Determination

G cluster_0 Calibration cluster_1 Sample Analysis A Prepare Stock Solution B Create Standard Dilutions A->B C Measure Absorbance of Standards B->C D Generate Calibration Curve C->D H Calculate Concentration using Calibration Curve D->H E Prepare Saturated Solution F Filter and Dilute Sample E->F G Measure Sample Absorbance F->G G->H

UV-Vis Spectrophotometric Solubility Method

References

Health and Safety Data for 5-Br-PADAP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). It is intended for informational purposes for a technical audience and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety protocols and after consulting the most recent SDS provided by the supplier.

Introduction

2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol, commonly known as 5-Br-PADAP, is a pyridylazo dye used as a sensitive chromogenic reagent in spectrophotometric and colorimetric analysis of various metal ions.[1][2] Its utility in analytical chemistry necessitates a thorough understanding of its health and safety profile to ensure safe handling and mitigate potential risks in a research and development setting. This guide provides an in-depth overview of the available toxicological data, hazard classifications, and recommended safety procedures.

Hazard Identification and Classification

5-Br-PADAP is classified as a hazardous substance. The primary hazards identified from available Safety Data Sheets are skin and eye irritation.[3]

GHS Hazard Statements
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

GHS Precautionary Statements
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

Toxicological Data

Comprehensive quantitative toxicological data for 5-Br-PADAP is limited in publicly available literature. The following tables summarize the available information.

Acute Toxicity

No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for 5-Br-PADAP were found in the reviewed literature. One Safety Data Sheet for a solution containing 5-Br-PADAP provided an oral LD50 for the solvent, but not for 5-Br-PADAP itself. The toxicological properties have not been fully investigated.[3]

Route of Exposure Test Species Value (LD50/LC50) Reference
OralNot availableData not available
DermalNot availableData not available
InhalationNot availableData not available
Irritation and Corrosivity

5-Br-PADAP is confirmed to be a skin and eye irritant.[3]

Endpoint Result Classification Reference
Skin IrritationCauses skin irritationCategory 2[3]
Eye IrritationCauses serious eye irritationCategory 2A[3]
Sensitization

Data regarding the potential for skin or respiratory sensitization by 5-Br-PADAP is not available.

Genotoxicity and Carcinogenicity

Specific studies on the genotoxicity or carcinogenicity of 5-Br-PADAP were not identified. However, some azo dyes are known to have genotoxic potential, often following metabolic activation.[4][5][6] Reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known mutagens and carcinogens.[5][7] Oxidative metabolism can also lead to the formation of reactive intermediates that can bind to DNA.[6]

Endpoint Result Reference
Germ Cell MutagenicityData not available[3]
CarcinogenicityData not available[3]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of 5-Br-PADAP are not available in the public domain. The following represents a generalized protocol for assessing skin and eye irritation based on OECD guidelines, which would be the standard approach for such an evaluation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method is a widely accepted alternative to traditional animal testing for skin irritation.

Principle: The test assesses the ability of a chemical to induce cytotoxicity in a reconstructed human epidermis model. Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified spectrophotometrically. A reduction in cell viability below a certain threshold indicates an irritant potential.

Methodology:

  • Tissue Culture: Reconstructed human epidermis tissue units are cultured to the appropriate stage of differentiation.

  • Chemical Exposure: A defined amount of the test chemical (5-Br-PADAP) is applied topically to the surface of the epidermis model.

  • Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).

  • Washing: The test chemical is thoroughly washed from the tissue surface.

  • Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: The tissues are incubated with a vital dye (e.g., MTT). The amount of formazan produced is quantified by measuring its optical density, which is proportional to the percentage of viable cells.

  • Data Analysis: The mean percentage of viable cells for the test chemical is compared to the negative control. A mean viability of ≤ 50% is classified as irritant (Category 2).

G cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis RhE_Culture RhE Tissue Culture Apply_Chemical Apply 5-Br-PADAP to RhE RhE_Culture->Apply_Chemical Chemical_Prep Prepare 5-Br-PADAP Chemical_Prep->Apply_Chemical Incubate_60min Incubate (60 min) Apply_Chemical->Incubate_60min Wash Wash Tissue Incubate_60min->Wash Post_Incubate_42hr Post-Incubate (42 hr) Wash->Post_Incubate_42hr MTT_Assay MTT Assay Post_Incubate_42hr->MTT_Assay OD_Measurement Measure Optical Density MTT_Assay->OD_Measurement Viability_Calc Calculate % Viability OD_Measurement->Viability_Calc Classification Classify Irritancy Viability_Calc->Classification G cluster_exposure Exposure cluster_cellular Cellular Response cluster_tissue Tissue Response BrPADAP 5-Br-PADAP CellStress Cellular Stress (Oxidative Stress, Membrane Damage) BrPADAP->CellStress interacts with cells Signaling Activation of Signaling Pathways (e.g., MAPK, NF-κB) CellStress->Signaling triggers CytokineRelease Release of Pro-inflammatory Cytokines & Chemokines Signaling->CytokineRelease leads to Inflammation Inflammation (Redness, Swelling) CytokineRelease->Inflammation induces

References

Methodological & Application

Application Note: Spectrophotometric Determination of Uranium (VI) Using 5-Br-PADAP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate and sensitive determination of uranium is crucial in various fields, including environmental monitoring, nuclear fuel processing, and geological surveying. The spectrophotometric method using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) offers a robust and highly sensitive approach for the quantification of uranium (VI) ions. This method is based on the formation of a stable, colored complex between U(VI) and 5-Br-PADAP, which can be measured spectrophotometrically. The resulting complex exhibits a strong absorbance in the visible region, allowing for the determination of uranium at trace levels. This application note provides a comprehensive overview and a detailed protocol for this analytical method.

Principle

In an aqueous or mixed-solvent medium, typically buffered to a pH between 7.6 and 8.2, uranyl ions (UO₂²⁺) react with 5-Br-PADAP to form a distinctively colored ternary complex.[1] The presence of masking agents is often necessary to prevent interference from other metal ions that may also form colored complexes with 5-Br-PADAP.[1][2] The intensity of the color, which is directly proportional to the concentration of uranium, is measured at the wavelength of maximum absorbance (λmax) of the U(VI)-5-Br-PADAP complex.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of uranium using 5-Br-PADAP, compiled from various studies.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)576 - 578 nm[1][3][5][6][7][8]
Molar Absorptivity (ε)4.33 x 10⁴ - 7.4 x 10⁴ L mol⁻¹ cm⁻¹[1][3][5]
Linear Beer-Lambert Range0.0 - 5.0 µg/mL[3][8][9]
Sandell's Sensitivity0.0055 µg cm⁻²[3][4]
Optimal pH Range6.5 - 8.2[1][4]
Color Development Time~5 minutes
Complex Stability> 4 hours[3][4]
Limit of Detection0.25 ppm (1 µM)[10]

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the analytical procedure for the determination of uranium.

Reagent Preparation
  • Standard Uranium (VI) Stock Solution (1000 µg/mL):

    • Accurately weigh 0.2109 g of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O).

    • Dissolve it in 100 mL of deionized water containing a few drops of nitric acid to prevent hydrolysis.

    • Store in a clean, sealed bottle. Working standards can be prepared by appropriate dilution of this stock solution.

  • 5-Br-PADAP Chromogenic Reagent (0.05% w/v):

    • Dissolve 0.05 g of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol in 100 mL of absolute ethanol.[4] This solution should be stored in a dark bottle to protect it from light.

  • Buffer Solution (Triethanolamine, pH 8.2):

    • Mix 7.5 mL of triethanolamine (TEA) with 7.5 mL of deionized water.

    • Adjust the pH to 8.2 using 6 M HCl or 1 M NaOH.

    • Allow the solution to equilibrate for 12 hours at 25 °C, then re-adjust the pH to 8.2 if necessary.

    • Dilute the final solution to 25 mL with deionized water.[4]

  • Complexing and Masking Solution:

    • Dissolve 0.625 g of cyclohexanediaminetetraacetic acid (CyDTA) and 1.0 g of sulfosalicylic acid in 10 mL of deionized water.[4]

    • Adjust the pH of the solution to 8.2 with 1 M NaOH or HCl.

    • Dilute to a final volume of 25 mL with deionized water.[4]

    • In some protocols, sodium fluoride (NaF) is used as a masking agent and stabilizer.[3] Alternatively, sodium dodecyl sulfonate (SDS) can be used as a less toxic alternative.[3][4]

Analytical Procedure
  • Sample Preparation:

    • For aqueous samples, an appropriate aliquot of the sample solution containing uranium within the linear range is taken.

    • For organic samples or samples with high concentrations of interfering ions, a preliminary extraction of uranium into tri-n-octylphosphine oxide (TOPO) in cyclohexane may be necessary.[1][5]

  • Color Development:

    • To a 25 mL volumetric flask, add the sample aliquot.

    • Add 1.0 mL of the complexing and masking solution.

    • Add 2.0 mL of the triethanolamine buffer solution.

    • Add 2.0 mL of the 0.05% 5-Br-PADAP solution.[4]

    • Add 16 mL of absolute ethanol.[4]

    • Dilute to the mark with absolute ethanol.[4]

    • Mix the solution thoroughly and allow it to stand for at least 5 minutes for full color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (typically 576-578 nm) against a reagent blank.[3][5] The reagent blank is prepared in the same manner as the sample, but with deionized water instead of the sample solution.

    • A calibration curve should be prepared using standard uranium solutions of known concentrations. The concentration of uranium in the sample can then be determined from this calibration curve.

Visualizations

Experimental Workflow Diagram

Spectrophotometric_Uranium_Determination cluster_prep Reagent & Sample Preparation cluster_reaction Complex Formation cluster_analysis Analysis Sample Uranium Sample Mixing Mix Reagents and Sample/ Standard in Volumetric Flask Sample->Mixing Std_Sol Standard Uranium Solutions Std_Sol->Mixing BrPADAP 5-Br-PADAP Solution (0.05%) BrPADAP->Mixing Buffer TEA Buffer (pH 8.2) Buffer->Mixing Masking Complexing/Masking Solution Masking->Mixing Color_Dev Allow for Color Development (~5 min) Mixing->Color_Dev Incubate Spectro Measure Absorbance at 576-578 nm Color_Dev->Spectro Measure Cal_Curve Generate Calibration Curve Spectro->Cal_Curve Quantify Quantify Uranium Concentration Spectro->Quantify Cal_Curve->Quantify Interpolate

Caption: Workflow for the spectrophotometric determination of uranium using 5-Br-PADAP.

References

Application Notes and Protocols for Cadmium Detection using 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the sensitive spectrophotometric determination of cadmium (Cd) using the chromogenic reagent 2-(5-bromo-2-pyridylazo)-5-(diethylaminophenol), commonly known as 5-Br-PADAP. This method is based on the formation of a stable, colored complex between cadmium ions and 5-Br-PADAP in a buffered aqueous solution. The intensity of the resulting color is directly proportional to the cadmium concentration and can be quantified using a spectrophotometer. This technique is applicable for the determination of trace amounts of cadmium in various samples, including environmental and biological materials, with appropriate sample preparation.

Principle of the Method

Cadmium (II) ions react with 5-Br-PADAP in a slightly alkaline medium to form a red-colored complex.[1] The stoichiometry of the Cd(II)-5-Br-PADAP complex is typically 1:2.[1][2] The formation of this complex results in a significant shift in the maximum absorbance wavelength compared to the free reagent, allowing for selective measurement. The presence of a surfactant can enhance the sensitivity and stability of the complex. The absorbance of the complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 560 nm.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of cadmium using 5-Br-PADAP.

ParameterValueReferences
Wavelength of Maximum Absorbance (λmax) 560 nm[1]
Optimal pH Range 8.0 - 10.6[1][2]
Molar Absorptivity (ε) 9.5 x 10⁴ - 3.51 x 10⁵ L·mol⁻¹·cm⁻¹[1]
Linear Range 0.05 - 4.0 µg/mL[3]
Limit of Detection (LOD) 0.01 µg/mL
Stoichiometry (Cd:5-Br-PADAP) 1:2[1][2]
Complex Color Red[1]
Stability of the Complex At least 12-20 hours[1]

Experimental Protocols

Reagents and Materials
  • Standard Cadmium Stock Solution (1000 µg/mL): Dissolve 1.000 g of pure cadmium metal in a minimal amount of concentrated nitric acid and dilute to 1 liter with deionized water. Alternatively, commercially available certified cadmium standard solutions can be used.

  • Working Cadmium Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 µg/mL) by appropriate dilution of the stock solution with deionized water.

  • 5-Br-PADAP Solution (typically 0.01% w/v): Dissolve 10 mg of 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol in 100 mL of ethanol or another suitable organic solvent. The concentration may need to be optimized depending on the specific application.

  • Buffer Solution (pH 8.0 - 10.0): An ammonia-ammonium chloride buffer is commonly used.[1] To prepare a pH 9 buffer, mix appropriate volumes of 0.1 M ammonium chloride and 0.1 M ammonia solution. The pH should be verified with a pH meter.

  • Surfactant Solution (optional): A cationic surfactant such as cetylpyridinium chloride (CPC) can be used to enhance sensitivity. Prepare a 1.0 x 10⁻⁴ M solution in deionized water.

  • Masking Agents (if necessary): To mitigate interference from other metal ions, masking agents like citrate or EDTA may be required. The choice and concentration of the masking agent will depend on the sample matrix.

  • Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at 560 nm.

  • Cuvettes: 1 cm path length quartz or glass cuvettes.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Preparation of Calibration Curve
  • Into a series of 25 mL volumetric flasks, pipette 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of a 5 µg/mL working cadmium standard solution. This will result in final concentrations of 0, 0.2, 0.4, 0.8, 1.2, and 1.6 µg/mL.

  • To each flask, add 2.5 mL of the buffer solution (pH ~9).

  • Add 1.0 mL of the 5-Br-PADAP solution to each flask.

  • If using a surfactant, add 1.0 mL of the CPC solution.

  • Dilute to the mark with deionized water, mix well, and allow the color to develop for at least 15-20 minutes at room temperature. The color is generally stable for several hours.[1]

  • Measure the absorbance of each solution at 560 nm against the reagent blank (the solution containing no cadmium).

  • Plot a graph of absorbance versus cadmium concentration. The graph should be linear and pass through the origin. This is the calibration curve.

Sample Analysis
  • Prepare the sample solution. For solid samples, this may involve acid digestion followed by pH adjustment and filtration. For water samples, filtration may be sufficient. The final sample solution should be clear and colorless.

  • Take a known volume of the sample solution and transfer it to a 25 mL volumetric flask. The amount of sample should be chosen such that the final cadmium concentration falls within the linear range of the calibration curve.

  • Add the buffer solution, 5-Br-PADAP solution, and surfactant (if used) in the same manner as for the calibration standards.

  • Dilute to the mark with deionized water, mix, and allow for color development.

  • Measure the absorbance of the sample solution at 560 nm against the reagent blank.

  • Determine the concentration of cadmium in the sample solution from the calibration curve.

  • Calculate the cadmium concentration in the original sample by accounting for any dilution factors.

Interference Studies

The effect of foreign ions on the determination of cadmium should be investigated, as some metal ions can form colored complexes with 5-Br-PADAP. Common interfering ions include Pb²⁺ and Zn²⁺. The use of appropriate masking agents can help to minimize these interferences.

Visualizations

Experimental Workflow Diagram

Cadmium_Detection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (5-Br-PADAP, Buffer, Standards) Mix Mix Sample/Standard, Buffer, and 5-Br-PADAP Reagents->Mix Sample Sample Preparation (Digestion/Filtration) Sample->Mix Develop Color Development (Formation of Cd-Complex) Mix->Develop Incubate Measure Measure Absorbance at 560 nm Develop->Measure Calibrate Construct Calibration Curve Measure->Calibrate For Standards Calculate Calculate Cadmium Concentration Measure->Calculate For Sample Calibrate->Calculate Use Curve

Caption: Workflow for cadmium detection using 5-Br-PADAP.

Signaling Pathway (Complex Formation)

Complex_Formation Cd Cd²⁺ Complex [Cd(5-Br-PADAP)₂]²⁺ (Red Complex) Cd->Complex PADAP1 5-Br-PADAP PADAP1->Complex PADAP2 5-Br-PADAP PADAP2->Complex

Caption: Formation of the Cd-(5-Br-PADAP)₂ complex.

References

Application Notes: 5-Br-PADAP Method for Chromium(VI) Analysis in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium is a significant environmental pollutant, with its toxicity highly dependent on its oxidation state. Chromium(VI) is known to be highly toxic and carcinogenic, whereas chromium(III) is considered an essential trace element for humans.[1][2] Therefore, the accurate and sensitive determination of chromium(VI) in water samples is of paramount importance for environmental monitoring and public health. This document outlines spectrophotometric methods for the determination of chromium(VI) in water samples utilizing 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) as a chromogenic reagent.

5-Br-PADAP is a highly sensitive chromogenic reagent that forms intensely colored complexes with various metal ions.[3][4] It offers a reliable basis for the spectrophotometric analysis of chromium(VI) through both direct and indirect methods.

Principle of the Methods

Two primary approaches can be employed for the determination of chromium(VI) using 5-Br-PADAP:

  • Direct Spectrophotometric Method: In this method, 5-Br-PADAP reacts directly with chromium(VI) under specific pH conditions to form a colored complex. The absorbance of this complex is then measured at its maximum absorption wavelength (λmax) to determine the concentration of chromium(VI). This method can also be adapted to determine chromium(III) or total chromium after appropriate oxidation or reduction steps.[5]

  • Indirect Spectrophotometric Method: This method is particularly useful for the selective determination of chromium(VI) in the presence of chromium(III). It involves the reduction of chromium(VI) by a known amount of iron(II). The excess, unreacted iron(II) is then complexed with 5-Br-PADAP. The absorbance of the Fe(II)-5-Br-PADAP complex is measured, and the decrease in its concentration, corresponding to the amount of Fe(II) oxidized by Cr(VI), is used to calculate the initial chromium(VI) concentration.[1]

Key Analytical Parameters

The 5-Br-PADAP method for chromium analysis is characterized by its high sensitivity and good precision. A summary of the key analytical parameters for the direct determination of chromium is presented in the table below.

ParameterValueReference
Molar Absorptivity (ε) 2.64 x 10⁴ L mol⁻¹ cm⁻¹ (for Cr(III) or Cr(VI))[5]
7.93 x 10⁴ L mol⁻¹ cm⁻¹ (for Cr(III) in the presence of SDS and benzoate)[4]
7.3 x 10⁴ L mol⁻¹ cm⁻¹ (apparent, for indirect Cr(VI) method)[1]
Wavelength of Max. Absorbance (λmax) 580 nm (for Cr(III) or Cr(VI))[5]
595 nm (for Cr(III) in the presence of SDS and benzoate)[4]
560 nm and 748 nm (for Fe(II)-5-Br-PADAP complex in indirect method)[1]
Beer's Law Range 0.02–0.52 µg mL⁻¹ of chromium(III) (in the presence of SDS and benzoate)[4]
Precision (R.S.D.) < 2% (for indirect Cr(VI) method)[1]
0.92% (for Cr(III) in the presence of SDS and benzoate)[4]

Interferences

Several metal ions can interfere with the determination of chromium using 5-Br-PADAP by forming their own colored complexes.[3][6] The indirect method offers improved selectivity for chromium(VI) over chromium(III).[1] The use of masking agents, such as EDTA, can help to mitigate interferences from other metal ions.[1]

Experimental Protocols

Protocol 1: Direct Spectrophotometric Determination of Chromium(VI)

This protocol is based on the direct reaction of 5-Br-PADAP with chromium(VI).

1. Reagents and Solutions

  • Chromium(VI) Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 150°C for one hour, in deionized water and dilute to 1 L in a volumetric flask.

  • Chromium(VI) Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution.

  • 5-Br-PADAP Solution: Prepare a solution of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol in a suitable solvent such as ethanol. The optimal concentration should be determined experimentally but is typically in the range of 0.01% to 0.1%.[7]

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation. The specific pH will need to be optimized but is often in the slightly acidic to neutral range.

2. Procedure

  • Pipette a known volume of the water sample or standard solution into a 50 mL volumetric flask.

  • Add the appropriate buffer solution to adjust the pH to the optimal range.

  • Add the 5-Br-PADAP solution and mix well.

  • Allow the color to develop for a sufficient amount of time (e.g., 5-10 minutes).

  • Dilute to the mark with deionized water and mix thoroughly.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (e.g., 580 nm) against a reagent blank.[5]

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of chromium(VI) in the water sample from the calibration curve.

Protocol 2: Indirect Spectrophotometric Determination of Chromium(VI)

This protocol is based on the oxidation of Fe(II) by Cr(VI) and subsequent complexation of the remaining Fe(II) with 5-Br-PADAP.[1]

1. Reagents and Solutions

  • Chromium(VI) Standard Stock Solution (1000 mg/L): As prepared in Protocol 1.

  • Iron(II) Solution: Prepare a fresh solution of ferrous ammonium sulfate [(NH₄)₂Fe(SO₄)₂·6H₂O] in deionized water containing a small amount of sulfuric acid to prevent oxidation. The exact concentration should be known.

  • 5-Br-PADAP Solution: As prepared in Protocol 1.

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the Fe(II)-5-Br-PADAP complex formation.

  • EDTA Solution (Optional): Prepare a solution of ethylenediaminetetraacetic acid (EDTA) to be used as a masking agent if interfering ions are present.[1]

2. Procedure

  • Pipette a known volume of the water sample or standard solution into a reaction vessel.

  • Add a precise volume of the standardized Iron(II) solution.

  • Adjust the pH to the optimal range for the oxidation-reduction reaction to occur. Allow sufficient time for the reaction to go to completion.

  • Adjust the pH again to the optimal range for the complexation reaction between Fe(II) and 5-Br-PADAP.

  • Add the 5-Br-PADAP solution and mix well. If necessary, add the EDTA solution at this stage.

  • Transfer the solution to a volumetric flask, dilute to the mark with deionized water, and mix thoroughly.

  • Measure the absorbance of the Fe(II)-5-Br-PADAP complex at its wavelength of maximum absorbance (e.g., 560 nm or 748 nm) against a reagent blank.[1]

  • Prepare a calibration curve by reacting known amounts of the Iron(II) solution (without Cr(VI)) with 5-Br-PADAP.

  • The concentration of Cr(VI) is determined by the difference in absorbance between the sample and a blank containing only the initial amount of Fe(II) and 5-Br-PADAP.

Visualizations

experimental_workflow_direct sample Water Sample / Standard buffer Add Buffer (pH Adjustment) sample->buffer reagent Add 5-Br-PADAP Solution buffer->reagent develop Color Development reagent->develop measure Measure Absorbance at λmax develop->measure result Determine Cr(VI) Concentration measure->result

Caption: Direct spectrophotometric workflow for Cr(VI) analysis.

experimental_workflow_indirect sample Water Sample / Standard fe_add Add known amount of Fe(II) sample->fe_add reaction Cr(VI) + Fe(II) -> Cr(III) + Fe(III) fe_add->reaction reagent Add 5-Br-PADAP (complexes with unreacted Fe(II)) reaction->reagent measure Measure Absorbance of Fe(II)-5-Br-PADAP complex reagent->measure result Calculate Cr(VI) from Fe(II) consumed measure->result

Caption: Indirect spectrophotometric workflow for Cr(VI) analysis.

logical_relationship CrVI Chromium(VI) in Sample Direct Direct Method CrVI->Direct Indirect Indirect Method CrVI->Indirect Complex Cr(VI)-5-Br-PADAP Complex Direct->Complex reacts with 5-Br-PADAP FeII_Ox Fe(II) Oxidation Indirect->FeII_Ox oxidizes Fe(II) Absorbance1 Measure Absorbance Complex->Absorbance1 FeII_Complex Fe(II)-5-Br-PADAP Complex FeII_Ox->FeII_Complex unreacted Fe(II) complexes with 5-Br-PADAP Absorbance2 Measure Absorbance FeII_Complex->Absorbance2

Caption: Logical relationship of the two analytical methods.

References

Application Notes and Protocols for Flow Injection Analysis using 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow Injection Analysis (FIA) is a highly versatile and efficient automated analytical technique renowned for its high sample throughput, minimal reagent consumption, and excellent reproducibility.[1] When coupled with spectrophotometric detection, FIA becomes a powerful tool for the rapid quantification of a wide range of analytes. This document provides detailed application notes and protocols for the determination of various metal ions using the chromogenic reagent 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP.

5-Br-PADAP is a highly sensitive pyridylazo dye that forms stable, intensely colored complexes with numerous metal ions.[2][3] The formation of these metal-5-Br-PADAP complexes results in a significant shift in the visible absorption spectrum, allowing for their quantitative determination by spectrophotometry. This method is applicable to a variety of sample matrices, including environmental waters, biological samples, and industrial process streams.

Principle of the Method

The fundamental principle of this FIA method is the reaction between the target metal ion and 5-Br-PADAP in a continuously flowing stream. A discrete volume of the sample solution is injected into a carrier stream, which then merges with a reagent stream containing 5-Br-PADAP and a buffer to maintain the optimal pH for complex formation. The reaction occurs within a mixing/reaction coil as the sample zone travels towards the detector. A spectrophotometer with a flow-through cell continuously monitors the absorbance at the wavelength of maximum absorption (λmax) of the formed metal-5-Br-PADAP complex. The resulting transient signal (peak) has a height or area that is directly proportional to the concentration of the analyte in the sample.

Instrumentation

A standard FIA system is required for this procedure, consisting of the following components:

  • Peristaltic Pump: To propel the carrier and reagent solutions at a constant and precise flow rate.

  • Injection Valve: A low-pressure, two-position valve with a sample loop for the reproducible injection of a fixed volume of the sample.

  • Tubing and Connectors: Narrow-bore, inert tubing (e.g., PTFE) and connectors to construct the FIA manifold.

  • Mixing/Reaction Coil: A coiled length of tubing to ensure sufficient mixing of the sample and reagents and to allow time for the color-forming reaction to proceed.

  • Spectrophotometric Detector: A spectrophotometer equipped with a flow-through cell to continuously measure the absorbance of the flowing stream.

  • Data Acquisition System: A computer with appropriate software to control the FIA system, record the detector signal, and process the data.

Data Presentation

The following tables summarize the key analytical parameters for the determination of various metal ions using the 5-Br-PADAP-based FIA method. It is important to note that optimal conditions may vary depending on the specific sample matrix and instrumentation.

Metal IonWavelength (nm)pHLinear RangeDetection LimitRemarks
Uranium (VI) 578~7.60.3 - 5 mg L⁻¹[4]0.15 mg L⁻¹Formation of a ternary complex with fluoride can enhance selectivity.[5]
Copper (II) 550 - 570~11Not specifiedNot specifiedChloride can be used as a second ligand to enhance sensitivity.[6]
Zinc (II) 550 - 570~11Not specifiedNot specifiedHigh molar absorptivity reported for the Zn-5-Br-PADAP complex.
Lead (II) 550 - 570~11Not specifiedNot specifiedHigher pH values are generally chosen for lead determination.[6]
Nickel (II) 550 - 570~11Not specifiedNot specifiedChloride can be used as a second ligand to enhance sensitivity.[6]
Cobalt (II) 550 - 570~11Not specifiedNot specifiedChloride can be used as a second ligand to enhance sensitivity.[6]
Cadmium (II) 550 - 570~11Not specifiedNot specifiedChloride can be used as a second ligand to enhance sensitivity.[6]
Manganese (II) 550 - 570~11Not specifiedNot specifiedChloride can be used as a second ligand to enhance sensitivity.[6]
Chromium (III/VI) 580Not specifiedUp to ~1 mg L⁻¹Not specifiedThe reagent reacts with both Cr(III) and Cr(VI).[7]

Note: The data presented is compiled from various sources. For multi-element analysis, a compromise pH of around 11 and a detection wavelength of 565 nm have been suggested.[6] Further optimization for specific applications is recommended.

Experimental Protocols

Reagent Preparation
  • Carrier Solution (Buffer): Prepare a buffer solution of the appropriate pH (see table above) using analytical grade reagents (e.g., borate buffer for pH ~9-11, phosphate buffer for pH ~7-8). The buffer concentration should be sufficient to maintain the desired pH after mixing with the sample and reagent.

  • 5-Br-PADAP Reagent Solution: Prepare a stock solution of 5-Br-PADAP by dissolving a precisely weighed amount of the reagent in a suitable solvent (e.g., ethanol or dimethylformamide) due to its limited solubility in water.[8] A typical concentration is around 0.3 mmol L⁻¹.[6] The working reagent solution is prepared by diluting the stock solution with the carrier buffer. The addition of a surfactant like Triton X-100 may be necessary to enhance solubility and prevent precipitation.[2]

  • Standard Solutions: Prepare a stock standard solution of the metal ion of interest from a certified reference material. Working standard solutions are prepared by serial dilution of the stock solution with deionized water or the carrier buffer.

FIA System Setup and Operation
  • Manifold Assembly: Construct the FIA manifold as depicted in the workflow diagram below. Use pump tubing with appropriate inner diameters to achieve the desired flow rates for the carrier and reagent streams.

  • System Start-up: Pump deionized water through all channels to wash the system and establish a stable baseline.

  • Reagent Introduction: Switch to the carrier and reagent solutions and allow the system to equilibrate until a stable baseline is obtained at the analytical wavelength.

  • Calibration: Inject a series of standard solutions of increasing concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample solutions. The concentration of the analyte is determined from the calibration curve.

  • System Shut-down: After analysis, flush the entire system with deionized water.

Mandatory Visualization

FIA_Workflow cluster_propulsion Propulsion cluster_reagents Reagents cluster_injection Sample Introduction cluster_reaction Reaction & Detection Pump Peristaltic Pump Carrier Carrier Stream (Buffer) Pump->Carrier Reagent 5-Br-PADAP Reagent Pump->Reagent Injector Injection Valve Carrier->Injector MixingCoil Mixing/Reaction Coil Reagent->MixingCoil Sample Sample Sample->Injector Injector->MixingCoil Detector Spectrophotometric Detector MixingCoil->Detector Waste Waste Detector->Waste Data Data Acquisition System Detector->Data

Caption: Experimental workflow for the Flow Injection Analysis of metal ions with 5-Br-PADAP.

Interferences

Interference from other metal ions that can also form colored complexes with 5-Br-PADAP is a potential issue. The selectivity of the method can be improved by:

  • pH control: The formation of metal-5-Br-PADAP complexes is often pH-dependent. By carefully selecting the operating pH, it may be possible to determine a specific metal in the presence of others.

  • Masking agents: The addition of masking agents to the carrier stream or sample can selectively complex with interfering ions, preventing their reaction with 5-Br-PADAP. For example, fluoride is used to mask certain ions in the determination of uranium.[5]

  • Preliminary separation: In complex matrices, a preliminary separation or preconcentration step, such as solid-phase extraction, may be necessary to remove interferences.

Conclusion

The use of this compound in a flow injection analysis system provides a rapid, sensitive, and automated method for the determination of a variety of metal ions. The protocols and data presented in these application notes serve as a valuable starting point for method development and routine analysis in research, quality control, and drug development settings. Optimization of the experimental parameters for specific applications is crucial to achieve the best analytical performance.

References

Application Notes and Protocols: Solid-Phase Extraction of Metal Ions with Immobilized 5-Br-PADAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase extraction (SPE) is a versatile and widely used technique for the selective separation and preconcentration of analytes from complex matrices. The efficiency and selectivity of SPE can be significantly enhanced by immobilizing specific chelating agents onto the solid support. 5-bromo-2-(2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) is a highly sensitive chromogenic reagent known for forming stable, colored complexes with a variety of metal ions. Its immobilization onto a solid phase creates a powerful sorbent for the selective extraction and preconcentration of trace metal ions prior to their determination by atomic absorption spectrometry (AAS), inductively coupled plasma-optical emission spectrometry (ICP-OES), or other analytical techniques.

These application notes provide a generalized protocol for the solid-phase extraction of metal ions using 5-Br-PADAP immobilized on a solid support. The methodologies are based on established principles of solid-phase extraction and the known coordination chemistry of 5-Br-PADAP with various metal ions.

Principle of Extraction

The solid-phase extraction process using immobilized 5-Br-PADAP involves the selective chelation of metal ions by the functional groups of the reagent, which is covalently bonded or physically adsorbed onto a solid support material. The general workflow includes four main steps: conditioning of the sorbent, loading of the sample containing the metal ions, washing to remove interfering matrix components, and finally, elution of the retained metal ions for subsequent analysis. The selectivity of the extraction is governed by factors such as pH, the nature of the metal ion, and the composition of the sample matrix.

Experimental Protocols

Protocol 1: Generalized Synthesis of Immobilized 5-Br-PADAP Sorbent

This protocol describes a general approach for the immobilization of 5-Br-PADAP onto a solid support, such as silica gel or a polymer resin.

Materials:

  • Solid support (e.g., silica gel, Amberlite XAD resin)

  • 5-Br-PADAP

  • Coupling agent (e.g., 3-aminopropyltriethoxysilane for silica gel)

  • Appropriate solvents (e.g., toluene, ethanol)

  • Stirring apparatus

  • Heating mantle or water bath

Procedure:

  • Activation of the Solid Support (for Silica Gel):

    • Treat silica gel with a solution of 3-aminopropyltriethoxysilane in a dry solvent like toluene.

    • Reflux the mixture for several hours to functionalize the silica surface with amino groups.

    • Wash the resulting amino-functionalized silica with the solvent and dry completely.

  • Immobilization of 5-Br-PADAP:

    • Dissolve 5-Br-PADAP in a suitable solvent (e.g., ethanol).

    • Add the activated solid support to the 5-Br-PADAP solution.

    • The coupling reaction may require specific conditions (e.g., presence of a catalyst, adjustment of pH) to facilitate the bond formation between the support and the chelating agent.

    • Stir the mixture at a controlled temperature for a specified duration (e.g., 24 hours at room temperature).

  • Washing and Drying:

    • After the reaction, filter the solid material.

    • Wash thoroughly with the solvent used for the reaction to remove any unreacted 5-Br-PADAP.

    • Subsequently, wash with deionized water to remove any residual reagents.

    • Dry the immobilized 5-Br-PADAP sorbent in an oven at a moderate temperature (e.g., 60°C).

Protocol 2: Solid-Phase Extraction of Metal Ions

This protocol outlines the column method for the preconcentration of metal ions from aqueous samples.

Materials:

  • Immobilized 5-Br-PADAP sorbent

  • SPE cartridge or glass column

  • pH meter and buffers

  • Peristaltic pump or vacuum manifold

  • Eluent solution (e.g., 1-4 M nitric acid or hydrochloric acid)

  • Sample containing metal ions

Procedure:

  • Column Preparation:

    • Pack an appropriate amount of the immobilized 5-Br-PADAP sorbent into an SPE cartridge or glass column.

    • Place frits at both ends of the column to hold the sorbent in place.

  • Conditioning:

    • Pass a suitable solvent (e.g., methanol or ethanol) through the column to activate the sorbent and remove any impurities.

    • Equilibrate the column with deionized water or a buffer solution at the optimal pH for metal ion chelation.

  • Sample Loading:

    • Adjust the pH of the aqueous sample to the optimal range for the target metal ion(s). Based on literature, a pH range of 5 to 8 is often effective for the formation of metal-5-Br-PADAP complexes.[1][2]

    • Pass the sample through the conditioned column at a controlled flow rate (e.g., 2 mL/min).[1] The metal ions will be retained on the sorbent through chelation with the immobilized 5-Br-PADAP.

  • Washing:

    • Pass a small volume of deionized water or a suitable buffer through the column to remove any non-specifically bound matrix components.

  • Elution:

    • Elute the retained metal ions by passing a small volume of an acidic solution (e.g., 10.0 mL of 4 M hydrochloric acid) through the column.[1] This disrupts the metal-ligand complex, releasing the metal ions.

    • Collect the eluate for analysis by an appropriate instrumental technique (e.g., FAAS, ICP-OES).

Quantitative Data Summary

The following tables summarize quantitative data from various studies involving 5-Br-PADAP for metal ion analysis. While not all of these studies use immobilized 5-Br-PADAP for solid-phase extraction, the data provides valuable insights into the performance of this chelating agent.

Table 1: Performance Characteristics for Metal Ion Determination using 5-Br-PADAP

Metal Ion(s)MatrixMethodDetection LimitLinear RangeRecovery (%)Reference
Pb(II)Water, Food SamplesAnodic Stripping Voltammetry with 5-Br-PADAP modified electrode0.1 µg L⁻¹0.9 - 114.6 µg L⁻¹-[1]
Pb(II), Zn(II)Water, Food SamplesSolid Phase Extraction with modified nano-alumina0.0046–0.026 μg L⁻¹0.01–100 µg L⁻¹ (Pb), 0.08–150 µg L⁻¹ (Zn)-[1]
Pb(II), Cr(III), Cu(II), Ni(II), Cd(II)-Membrane Filtration with 5-Br-PADAP0.02 µg L⁻¹ (Pb), 0.3 µg L⁻¹ (Cr), 3.1 µg L⁻¹ (Cu), 7.8 µg L⁻¹ (Ni), 0.9 µg L⁻¹ (Cd)-93-100[1]
Cr(III), Cr(VI)Water SamplesSpectrophotometry-Up to 50 µg per 50 ml-[3]
U(VI)Environmental Water SamplesSpectrophotometry-0.0–4.0 µg mL⁻¹96.4–104[4]
Ni(II)Water SamplesDispersive liquid-liquid microextraction-FAAS0.13 µg L⁻¹5–186 µg L⁻¹>95[5]
Ni(II)Tobacco SamplesMagnetic Solid-Phase Extraction7.1 µg L⁻¹--[2]
Cu(II), Fe(III), Zn(II)Bottled Mineral WaterCloud Point Extraction-FAAS0.44 µg L⁻¹ (Cu), 0.78 µg L⁻¹ (Fe), 0.14 µg L⁻¹ (Zn)10–160 µg L⁻¹ (Cu), 20–300 µg L⁻¹ (Fe), 2–30 µg L⁻¹ (Zn)95-105[6]

Table 2: Molar Absorptivity of Metal-5-Br-PADAP Complexes

Metal ComplexMolar Absorptivity (ε) at λmaxReference
Cr(III/VI)-5-Br-PADAP2.64 × 10⁴ L mol⁻¹ cm⁻¹ at 580 nm[3]
U(VI)-5-Br-PADAP4.33 × 10⁴ L mol⁻¹ cm⁻¹ at 576 nm[4]
U(VI)-5-Br-PADAP7.4 × 10⁴ L mol⁻¹ cm⁻¹ at 578 nm[7]
Fe(II)-5-Br-PADAP3.09 × 10⁵ L mol⁻¹ cm⁻¹ at 744 nm[8]

Visualizations

SPE_Workflow cluster_prep Sorbent Preparation cluster_extraction Extraction Process cluster_analysis Analysis prep Immobilized 5-Br-PADAP Sorbent pack Pack SPE Column prep->pack sample_prep Sample Preparation (Adjust pH) condition Conditioning (e.g., Methanol, Water) pack->condition load Sample Loading condition->load Ready for Sample wash Washing (Remove Interferences) sample_prep->load load->wash elute Elution (e.g., Acidic Solution) wash->elute analysis Instrumental Analysis (AAS, ICP-OES) elute->analysis Eluate Collection

References

Application Notes: Colorimetric Determination of Zinc in Serum using Pyridylazo Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc is an essential trace element crucial for a myriad of physiological processes, including enzymatic activity, immune function, and protein synthesis. Accurate measurement of serum zinc levels is vital for the diagnosis and management of zinc-related disorders. Colorimetric assays utilizing pyridylazo reagents offer a simple, cost-effective, and rapid alternative to atomic absorption spectroscopy for the determination of zinc in serum samples. These assays are well-suited for high-throughput screening in clinical and research laboratories.

This document provides detailed protocols and performance data for three common pyridylazo reagents used in the colorimetric determination of zinc in serum:

  • 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (5-Br-PAPS)

  • 4-(2-Pyridylazo)resorcinol (PAR)

  • Zincon (2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene)

Principle of the Assay

Pyridylazo reagents are chromogenic chelating agents that form stable, colored complexes with zinc ions in a buffered aqueous solution. The formation of the zinc-reagent complex results in a shift in the maximum absorbance wavelength of the reagent, and the intensity of the color produced is directly proportional to the concentration of zinc in the sample. The absorbance of the colored complex is measured using a spectrophotometer, and the zinc concentration is determined by comparison with a standard curve. The fundamental reaction involves the binding of Zn²⁺ by the pyridylazo dye, leading to the formation of a colored complex.

Signaling Pathway Diagram

G cluster_reaction Chelation Reaction Zn Zn²⁺ (in Serum) Complex Colored Zn²⁺-Reagent Complex Zn->Complex + Reagent Pyridylazo Reagent (e.g., 5-Br-PAPS, PAR, Zincon) Reagent->Complex Measurement Spectrophotometric Measurement (Absorbance) Complex->Measurement Color Intensity ∝ [Zn²⁺]

Caption: Chelation of serum zinc by a pyridylazo reagent to form a colored complex for spectrophotometric quantification.

Data Presentation

The following tables summarize the quantitative performance data for colorimetric zinc assays using 5-Br-PAPS, PAR, and Zincon reagents.

Table 1: Performance Characteristics of Pyridylazo-Based Zinc Assays

Parameter5-Br-PAPS MethodPAR MethodZincon Method
Wavelength (λmax) 554-560 nm~493-500 nm~620 nm
Linearity Range Up to 400 µg/dL[1]Up to 0.8 µg/mL0.01 to 3.00 mg/L
Molar Absorptivity (ε) ~1.3 x 10⁵ L·mol⁻¹·cm⁻¹[2]~8.3 x 10⁴ L·mol⁻¹·cm⁻¹Not typically reported
Sensitivity (LOD) 4 µg/dL0.07 ppmNot specified for serum
Precision (Intra-assay CV) < 4%[2]≤2.5%Not specified for serum
Precision (Inter-assay CV) < 5%[2]Not specified for serumNot specified for serum
pH Optimum ~9.8[3]9.2 - 10.6~9.0

Experimental Protocols

The following section provides detailed methodologies for the colorimetric determination of zinc in serum using 5-Br-PAPS, PAR, and Zincon.

General Laboratory Preparations
  • Glassware and Plasticware: All labware should be meticulously cleaned and rinsed with metal-free deionized water to prevent zinc contamination. It is recommended to soak glassware in a dilute acid bath (e.g., 1N HCl) and then rinse thoroughly.

  • Reagents: Use analytical grade reagents and metal-free deionized water for the preparation of all solutions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample Serum Sample Collection Mix Mix Sample/Standard with Reagents Sample->Mix Reagents Reagent Preparation Reagents->Mix Standards Standard Curve Preparation Standards->Mix Incubate Incubate (Color Development) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate Zinc Concentration Measure->Calculate

Caption: General experimental workflow for the colorimetric determination of serum zinc.

Protocol 1: 5-Br-PAPS Method

This method is highly sensitive and widely used in commercial kits.

1. Reagent Preparation

  • Bicarbonate Buffer (pH 9.8, 200 mmol/L): Dissolve the appropriate amount of sodium bicarbonate in deionized water and adjust the pH to 9.8.

  • 5-Br-PAPS Reagent (0.02 mmol/L): Dissolve 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol in the bicarbonate buffer. This solution should be protected from light.

  • Masking Agents: To eliminate interference from other metal ions like copper and iron, masking agents such as sodium citrate (e.g., 170 mmol/L) and dimethylglyoxime (e.g., 4 mmol/L) are often included in the reagent solution.[1]

  • Zinc Standard (200 µg/dL): A stock solution of zinc standard is diluted with deionized water to the desired concentration.

2. Assay Procedure

  • Label microcentrifuge tubes or a 96-well plate for blank, standards, and samples.

  • Pipette 50 µL of the standard or serum sample into the corresponding tubes/wells. For the blank, use 50 µL of deionized water.

  • Add 1.0 mL of the 5-Br-PAPS reagent solution to each tube/well.

  • Mix gently and incubate for 5 minutes at 37°C or 10 minutes at 25°C.

  • Measure the absorbance at 560 nm against the reagent blank.

  • Calculate the zinc concentration of the samples by comparing their absorbance to the standard curve.

Protocol 2: PAR Method

This method is robust and can be adapted for the simultaneous measurement of other metals.

1. Reagent Preparation

  • Boric Buffer (pH 9.1): Prepare a boric acid buffer and adjust the pH to 9.1.

  • PAR Reagent (0.025%): Dissolve 4-(2-pyridylazo)resorcinol in deionized water.

  • Zinc Standard Solutions (0.5-10 ppm): Prepare a series of zinc standards by diluting a stock solution with deionized water.

2. Assay Procedure

  • Into a 10 mL calibration flask, add an aliquot of the serum sample or standard.

  • Add 2 mL of the boric buffer (pH 9.1).

  • Add 2 mL of the PAR reagent (0.025%).

  • Bring the final volume to 10 mL with deionized water and mix well.

  • Measure the absorbance at 494 nm against a reagent blank (containing buffer and PAR reagent but no zinc).

  • Construct a standard curve and determine the zinc concentration in the samples.

Protocol 3: Zincon Method

This is a classic method for zinc determination.

1. Reagent Preparation

  • Buffer Solution (pH 9.0): Dissolve 8.4 g of NaOH pellets in about 500 mL of deionized water. Add 31.0 g of boric acid and swirl to dissolve. Dilute to 1000 mL.

  • Zincon Reagent: Dissolve 100 mg of zincon (2-carboxy-2'-hydroxy-5'-sulfoformazyl benzene) in 100 mL of methanol. This may require stirring overnight.

  • Potassium Cyanide Solution (1.0 g/100 mL): CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a fume hood. Dissolve 1.0 g of KCN in approximately 50 mL of deionized water and dilute to 100 mL.

  • Cyclohexanone

  • Sodium Ascorbate

  • Zinc Standard Solutions: Prepare a series of standards from a stock solution.

2. Assay Procedure

  • To 20.0 mL of the sample or standard in a 50-mL Erlenmeyer flask, add the following in sequence, mixing after each addition:

    • 0.5 g sodium ascorbate

    • 5.0 mL buffer solution

    • 2.0 mL KCN solution

    • 3.0 mL zincon solution

  • Reserve a portion of this solution to zero the spectrophotometer.

  • To the remaining solution in the flask, add 1.0 mL of cyclohexanone and swirl for 10 seconds.

  • After 1 minute, measure the absorbance at 620 nm against the solution without cyclohexanone.

  • Plot a standard curve and determine the zinc concentration in the samples. The calibration curve may not pass through zero due to the effect of cyclohexanone on the zincon reagent.

References

Application Notes and Protocols for Industrial Process Monitoring using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP, is a highly sensitive chromogenic reagent utilized extensively in analytical chemistry for the determination of trace metal ions.[1] Its ability to form stable, intensely colored complexes with a variety of metal ions makes it an invaluable tool for spectrophotometric analysis in industrial process monitoring.[1][2] This allows for the quantification of metal contaminants or key process ingredients in various industrial streams, including wastewater, electroplating baths, and chemical manufacturing processes.[1][3][4] The reaction of 5-Br-PADAP with metal ions results in a significant color change, and the intensity of this color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion.[5]

Principle of Operation

The fundamental principle behind the use of 5-Br-PADAP in industrial process monitoring is colorimetric analysis. 5-Br-PADAP acts as a chelating agent, binding to metal ions to form a colored complex.[2] The formation of this complex causes a shift in the maximum absorbance wavelength of the solution, allowing for the selective detection and quantification of the target metal ion.[6] The general workflow involves taking a sample from the industrial process stream, adjusting the pH and other conditions to optimize complex formation, adding the 5-Br-PADAP reagent, and then measuring the absorbance of the solution at a specific wavelength using a spectrophotometer.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the determination of various metal ions using 5-Br-PADAP.

Metal IonWavelength of Max. Absorbance (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pH RangeLimit of Detection (LOD)
Cadmium (Cd²⁺)560 nm3.51 x 10⁵8.0Not Specified
Cobalt (Co²⁺)589 nm8.30 x 10⁴4.00.80 ng/mL
Chromium (Cr³⁺/Cr⁶⁺)580 nm2.64 x 10⁴Not SpecifiedNot Specified
Manganese (Mn²⁺)Not SpecifiedNot Specified8.80.2 µg/L
Nickel (Ni²⁺)530 nm and 562 nm1.22 x 10⁵ (at 560 nm)5.0 - 6.00.2 ng/mL
Uranium (U⁶⁺)578 nm7.4 x 10⁴7.60.15 mg/L

Experimental Protocols

Protocol 1: Determination of Nickel in Industrial Wastewater

This protocol is adapted from the derivative spectrophotometric determination of nickel using 5-Br-PADAP.[6]

1. Reagents and Solutions:

  • 5-Br-PADAP Solution (0.025% w/v): Dissolve 0.025 g of 5-Br-PADAP in 100 mL of ethanol.

  • Triton X-100 Solution (1% v/v): Dilute 1 mL of Triton X-100 to 100 mL with deionized water.

  • Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

  • Standard Nickel Solution (1000 ppm): Use a certified standard or prepare by dissolving a known weight of high-purity nickel metal in nitric acid and diluting to a known volume. Prepare working standards by serial dilution.

2. Sample Preparation:

  • Collect a representative sample of the industrial wastewater.

  • Filter the sample to remove any suspended solids.

  • If necessary, perform acid digestion to bring all nickel into solution.

3. Experimental Procedure:

  • Pipette a known volume (e.g., 10 mL) of the prepared sample into a 50 mL volumetric flask.

  • Add 5 mL of acetate buffer (pH 5.5).

  • Add 2 mL of Triton X-100 solution.

  • Add 1 mL of the 5-Br-PADAP solution and mix well.

  • Dilute to the mark with deionized water and allow the color to develop for 15 minutes.

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer against a reagent blank.

4. Calibration and Calculation:

  • Prepare a series of calibration standards containing known concentrations of nickel.

  • Follow the experimental procedure for each standard.

  • Plot a calibration curve of absorbance versus nickel concentration.

  • Determine the concentration of nickel in the sample from the calibration curve.

Protocol 2: Determination of Uranium in Process Streams

This protocol is based on the spectrophotometric determination of uranium using 5-Br-PADAP.[8]

1. Reagents and Solutions:

  • 5-Br-PADAP Solution (8 x 10⁻⁵ M): Prepare in a 30% (v/v) dimethylformamide solution.

  • Triethanolamine Buffer (pH 7.6): Prepare a 0.08 M solution.

  • Masking Solution: Prepare a solution containing 0.007 M sodium fluoride and 0.01 M 5-sulphosalicylic acid.

  • Triton X-100 Solution (0.1% v/v): Dilute 0.1 mL of Triton X-100 to 100 mL with deionized water.

  • Standard Uranium Solution (1000 ppm): Use a certified standard. Prepare working standards by serial dilution.

2. Sample Preparation:

  • Obtain a sample from the process stream.

  • If the sample is organic, a preliminary extraction of uranium into an aqueous phase may be necessary.[8] For aqueous samples, proceed directly.

3. Experimental Procedure:

  • To a 25 mL volumetric flask, add a known volume of the sample.

  • Add 5 mL of the triethanolamine buffer.

  • Add 2 mL of the masking solution to complex interfering ions.

  • Add 1 mL of the Triton X-100 solution.

  • Add 2 mL of the 5-Br-PADAP solution and mix.

  • Dilute to the mark with deionized water.

  • Allow the solution to stand for 30 minutes for full color development.

  • Measure the absorbance at 578 nm against a reagent blank.

4. Calibration and Calculation:

  • Prepare a set of uranium standards and treat them in the same manner as the sample.

  • Construct a calibration curve and determine the uranium concentration in the sample.

Visualizations

Chelation_Reaction Metal Metal Ion (Mⁿ⁺) Complex Colored Metal-PADAP Complex Metal->Complex + 2 PADAP 5-Br-PADAP PADAP->Complex

Caption: Chelation of a metal ion by 5-Br-PADAP to form a colored complex.

Industrial_Process_Monitoring_Workflow cluster_Process Industrial Process cluster_Analysis Analytical Workflow cluster_Control Process Control ProcessStream Process Stream Sampling 1. Sample Collection ProcessStream->Sampling Preparation 2. Sample Preparation (e.g., pH adjustment, dilution) Sampling->Preparation Reagent 3. Reagent Addition (5-Br-PADAP) Preparation->Reagent Measurement 4. Spectrophotometric Measurement Reagent->Measurement Data 5. Data Analysis Measurement->Data Decision Process Adjustment Data->Decision Concentration Data Decision->ProcessStream Feedback Loop

Caption: General workflow for industrial process monitoring using 5-Br-PADAP.

References

Application Notes and Protocols: Micellar-Enhanced Spectrophotometry with 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micellar-enhanced spectrophotometry utilizing the chromogenic reagent 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP, offers a sensitive, simple, and cost-effective method for the determination of trace metal ions. This technique is particularly valuable in pharmaceutical analysis for monitoring metallic impurities in drug substances and formulations, which is crucial for ensuring product quality, safety, and compliance with regulatory standards.[1][2][3][4][5]

The principle of this method lies in the formation of a stable, colored complex between the metal ion of interest and 5-Br-PADAP. The reaction is significantly enhanced in the presence of a surfactant at a concentration above its critical micelle concentration (CMC). The micelles encapsulate the sparingly water-soluble metal-5-Br-PADAP complex, leading to its solubilization in the aqueous medium and a subsequent increase in the molar absorptivity of the complex. This micellar enhancement results in a more intense and stable color, thereby improving the sensitivity and selectivity of the spectrophotometric measurement.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the determination of various metal ions using micellar-enhanced spectrophotometry with 5-Br-PADAP. These parameters are essential for method development and validation.

Table 1: Spectrophotometric Characteristics of Metal-5-Br-PADAP Complexes

Metal IonSurfactantpHλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linearity Range (µg/mL)Reference
Uranium (VI)SDSOptimized5764.33 x 10⁴0.0 - 4.0[6]
Uranium (VI)Triton X-1007.65787.4 x 10⁴Up to 2.6[7][8]
Cobalt (II)-4.05898.30 x 10⁴Up to 0.80
Zinc---1.20 x 10⁵-[9][10]
Cadmium (II)OP8.05603.51 x 10⁵0 - 0.4
Nickel (II)HDPBA4.0-6.05301.04 x 10⁵Up to 0.5[11]
Iron (II), Cobalt (II), Nickel (II) (Simultaneous)-7.0740 (Fe), 640 (Co), 600 (Ni)-0.08 - 2.0 (each)

Note: The absence of a specific surfactant in the table indicates that the cited study may not have explicitly focused on micellar enhancement, yet provides valuable data for the 5-Br-PADAP complex.

Experimental Protocols

The following are detailed protocols for the determination of selected metal ions. These should be adapted and validated for specific sample matrices and instrumentation.

Protocol 1: Determination of Trace Uranium (VI)

This protocol is based on the formation of the U(VI)-5-Br-PADAP complex in the presence of a non-ionic surfactant.

1. Reagents and Solutions:

  • Standard Uranium (VI) Solution (1000 µg/mL): Dissolve an appropriate amount of uranyl nitrate or other suitable uranium salt in 5% (v/v) nitric acid.

  • Working Uranium (VI) Solutions: Prepare a series of working standards by diluting the stock solution with deionized water.

  • 5-Br-PADAP Solution (0.05% w/v): Dissolve 0.05 g of 5-Br-PADAP in 100 mL of ethanol.

  • Surfactant Solution (e.g., 2% v/v Triton X-100): Dissolve 2 mL of Triton X-100 in 98 mL of deionized water.

  • Buffer Solution (pH 7.6): Prepare a suitable buffer, such as a triethanolamine buffer, and adjust the pH to 7.6.

  • Masking Agent (optional): A solution of a masking agent like sodium fluoride or CDTA may be required to prevent interference from other metal ions.[7]

2. Procedure:

  • To a series of 10 mL volumetric flasks, add aliquots of the working uranium standard solutions to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 µg/mL).

  • Add 1 mL of the buffer solution to each flask.

  • Add 1 mL of the surfactant solution.

  • If necessary, add the appropriate masking agent.

  • Add 1 mL of the 5-Br-PADAP solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for a specified time (e.g., 15 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance (λmax ≈ 578 nm) against a reagent blank prepared in the same manner without the uranium standard.

  • Prepare the sample solution in a similar manner and measure its absorbance.

  • Determine the concentration of uranium in the sample from the calibration curve.

Protocol 2: Simultaneous Determination of Cobalt (II), Nickel (II), and Iron (II)

This protocol utilizes second-derivative spectrophotometry to resolve the overlapping spectra of the metal-5-Br-PADAP complexes.

1. Reagents and Solutions:

  • Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions for Co(II), Ni(II), and Fe(II) using their respective salts.

  • Working Standard Solutions: Prepare mixed and individual working standards by appropriate dilution of the stock solutions.

  • 5-Br-PADAP Solution (e.g., 1 x 10⁻³ M): Prepare in methanol.

  • Ammonium Acetate Buffer (pH 7.0): Prepare a buffer solution and adjust the pH to 7.0.

2. Procedure:

  • In a series of volumetric flasks, prepare a set of calibration standards containing varying concentrations of Co(II), Ni(II), and Fe(II).

  • To each flask, add the ammonium acetate buffer to maintain the pH at 7.0.

  • Add the 5-Br-PADAP solution.

  • Dilute to volume with deionized water and mix thoroughly.

  • Allow the complexes to form (the reaction is typically rapid).

  • Record the absorption spectra of the solutions over a suitable wavelength range (e.g., 400-800 nm).

  • Calculate the second-derivative spectra for each solution.

  • Measure the second-derivative absorbance values at the zero-crossing points of the interfering components to determine the concentration of each metal ion. For instance, determine Fe(II) at a wavelength where the derivative signals of Co(II) and Ni(II) complexes are zero.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the micellar-enhanced spectrophotometric determination of a metal ion using 5-Br-PADAP.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Preparation (Digestion/Dilution) Mixing Mixing of Sample/Standard, Buffer, Surfactant, and 5-Br-PADAP Sample->Mixing Standards Standard Solutions (Calibration Curve) Standards->Mixing Reagents Reagent Preparation (Buffer, 5-Br-PADAP, Surfactant) Reagents->Mixing Complexation Formation of Metal-5-Br-PADAP Complex in Micellar Medium Mixing->Complexation Measurement Spectrophotometric Measurement (Absorbance at λmax) Complexation->Measurement Calculation Concentration Determination (Using Calibration Curve) Measurement->Calculation

Caption: General experimental workflow for metal ion determination.

Mechanism of Micellar Enhancement

This diagram illustrates the role of micelles in solubilizing the metal-5-Br-PADAP complex and enhancing the spectrophotometric signal.

micellar_enhancement cluster_system Aqueous System with Surfactant Monomers (Below CMC) cluster_micellar Micellar System (Above CMC) M Metal Ion ML Metal-5-Br-PADAP Complex (Sparingly Soluble) M->ML + L 5-Br-PADAP L->ML Micelle Micelle ML->Micelle Incorporation into hydrophobic core ML_sol Solubilized Metal-5-Br-PADAP Complex (Enhanced Absorbance) Micelle->ML_sol Encapsulation

Caption: Principle of micellar solubilization and signal enhancement.

Application in Drug Development

The determination of trace metals in pharmaceutical products is a critical aspect of quality control. Metal ions can be introduced as impurities from raw materials, manufacturing equipment, or catalysts used in synthesis. The presence of these impurities, even at trace levels, can affect the stability, efficacy, and safety of the final drug product.

Micellar-enhanced spectrophotometry with 5-Br-PADAP provides a valuable tool for:

  • Impurity Profiling: Quantifying trace metal impurities in active pharmaceutical ingredients (APIs) and excipients.

  • Quality Control of Final Products: Ensuring that the concentration of specific metals in the final dosage form complies with the limits set by regulatory bodies such as the USP, EP, and ICH.

  • Stability Studies: Monitoring any potential leaching of metals from container closure systems into the drug product over its shelf life.

The high sensitivity of this method makes it particularly suitable for the low concentration levels at which metallic impurities are typically regulated. Its cost-effectiveness and simplicity also make it an attractive alternative to more complex and expensive techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) for routine screening and quality control purposes. When developing a method for a specific pharmaceutical matrix, it is crucial to perform thorough validation, including specificity, linearity, accuracy, precision, and robustness, to ensure the reliability of the results. The use of appropriate masking agents may be necessary to overcome interference from the drug matrix or other excipients.[12]

References

Troubleshooting & Optimization

Technical Support Center: 5-Br-PADAP Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the formation of metal complexes with 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving 5-Br-PADAP metal complex formation.

Question: Why is the absorbance of my metal-5-Br-PADAP complex lower than expected?

Answer: Low absorbance can be attributed to several factors:

  • Incorrect pH: The pH of the solution is critical for optimal complex formation. Each metal has a specific pH range for maximum absorbance. For instance, the uranyl-5-Br-PADAP complex shows high sensitivity at pH 7.6.[1][2] Ensure your buffer system is maintaining the correct pH for your target metal. A high pH generally increases the ionization of 5-Br-PADAP, enhancing its complexing capabilities; however, it can also lead to metal hydrolysis.[3]

  • Reagent Concentration: The concentration of 5-Br-PADAP should be in sufficient excess to ensure complete complexation with the metal ion.

  • Interfering Ions: The presence of other metal ions can compete with the target metal for 5-Br-PADAP, leading to lower absorbance. The use of masking agents can help to mitigate this interference.[2]

  • Complex Instability: Some metal-5-Br-PADAP complexes can be unstable and may precipitate over time, especially in aqueous solutions. The addition of surfactants or organic solvents can improve solubility and stability.[2]

  • Order of Reagent Addition: The sequence of adding the metal solution, buffer, and 5-Br-PADAP can influence the final absorbance. It is crucial to maintain a consistent and optimized order of addition.[4]

Question: My solution containing the metal-5-Br-PADAP complex is cloudy or has a precipitate. What should I do?

Answer: Cloudiness or precipitation indicates poor solubility or stability of the complex. Consider the following solutions:

  • Incorporate a Surfactant: Cationic surfactants can solubilize the metal-5-Br-PADAP complex and enhance absorbance.[2]

  • Add an Organic Solvent: The use of a water-miscible organic solvent, such as ethanol or dimethylformamide, can prevent precipitation and improve the stability of the complex.[2] For example, the uranyl-5-Br-PADAP complex's color stability is greatly improved in a 48% ethanolic aqueous solution with the presence of aromatic carboxylic acids.[2]

  • Adjust the pH: Extreme pH values can lead to the precipitation of metal hydroxides or the protonation/deprotonation of the ligand, affecting solubility. Ensure the pH is within the optimal range for your specific metal complex.

Question: How can I minimize interference from other metal ions in my sample?

Answer: To minimize interference, you can employ the following strategies:

  • Use Masking Agents: Masking agents are substances that form stable complexes with interfering ions, preventing them from reacting with 5-Br-PADAP. For the spectrophotometric determination of uranium with 5-Br-PADAP, agents like sodium fluoride, 5-sulphosalicylic acid, sodium sulphate, and CDTA can be used.[2]

  • pH Adjustment: By carefully controlling the pH, you can selectively form the complex of interest while minimizing the formation of interfering metal complexes.

  • Preliminary Separation: Techniques like solvent extraction can be used to separate the target metal from interfering ions before complexation with 5-Br-PADAP. For instance, uranium can be separated by extraction with tri-n-octylamine.[2]

Question: What is the optimal pH for the formation of a specific metal-5-Br-PADAP complex?

Answer: The optimal pH varies depending on the metal ion. For a simultaneous determination of multiple metals like Pb2+ and Ni2+, a compromise pH of 11 might be used, although higher pH values favor their individual complexation.[3] For specific metals, refer to the data table below.

Quantitative Data on Metal-5-Br-PADAP Complex Formation

The following table summarizes the optimal pH, maximum absorbance wavelength (λmax), and molar absorptivity for various metal-5-Br-PADAP complexes.

Metal IonOptimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Uranium(VI)7.657874,000
Uranium(VI)6.5 - 8.057873,540 ± 1438 (20% ethanol)
Uranium(VI)7.0 - 8.0578-
Cadmium(II)8.05603.51 x 10⁵
Cobalt(II)3.5 - 6.0589, 5678.30 x 10⁴
Lead(II)5.0 - 6.5550 - 570-
Manganese(II)8.8--
Thorium(IV)3.0590-
Vanadium(V)-5968.45 x 10⁴
Zinc(II)--120,000

Note: The molar absorptivity for some complexes was not available in the provided search results. The determination of eight metals (including Pb2+ and Ni2+) in one run used a compromise pH of 11 and a λmax of 565 nm.[3]

Experimental Protocols

General Protocol for Spectrophotometric Determination of a Metal using 5-Br-PADAP
  • Preparation of Reagents:

    • Prepare a standard stock solution of the target metal ion.

    • Prepare a solution of 5-Br-PADAP in a suitable solvent (e.g., ethanol).

    • Prepare a buffer solution to maintain the optimal pH for the specific metal complex formation.

    • Prepare solutions of any necessary masking agents or surfactants.

  • Complex Formation:

    • In a volumetric flask, add an aliquot of the sample solution containing the metal ion.

    • Add the appropriate volumes of the buffer solution and any masking agents.

    • Add the 5-Br-PADAP solution and mix well.

    • If required, add a surfactant or organic solvent to enhance stability and solubility.

    • Dilute the solution to the mark with deionized water and allow it to stand for the recommended time for full color development. For the Th-Br-PADAP complex, the color reaches its maximum after 20 minutes and remains stable for at least 180 minutes.[5]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at the λmax of the metal-5-Br-PADAP complex against a reagent blank.

    • Construct a calibration curve using standard solutions of the metal ion to determine the concentration in the unknown sample.

Visualizations

Logical Workflow for pH Optimization

The following diagram illustrates the logical workflow for optimizing the pH for the formation of a metal-5-Br-PADAP complex.

ph_optimization_workflow start Start: Prepare Metal and 5-Br-PADAP Solutions prepare_buffers Prepare a Series of Buffer Solutions (e.g., pH 3 to 11) start->prepare_buffers mix_solutions Mix Metal, 5-Br-PADAP, and Buffer in Separate Test Tubes for Each pH prepare_buffers->mix_solutions incubate Allow for Complex Formation (Incubation) mix_solutions->incubate measure_absorbance Measure Absorbance at λmax for Each pH incubate->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data determine_optimal_ph Determine Optimal pH (pH with Maximum Absorbance) plot_data->determine_optimal_ph end End: Optimal pH Identified determine_optimal_ph->end

Caption: Workflow for optimizing the pH for metal-5-Br-PADAP complex formation.

References

Interference of common ions in 5-Br-PADAP spectrophotometric methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Br-PADAP (2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol) for spectrophotometric analysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the interference of common ions.

Frequently Asked Questions (FAQs)

Q1: What is 5-Br-PADAP and why is it used in spectrophotometry?

A1: 5-Br-PADAP is a highly sensitive chromogenic reagent. It reacts with various metal ions to form colored complexes that can be quantified using a spectrophotometer. Its high molar absorptivity for many metal complexes allows for the determination of trace concentrations of these ions.[1]

Q2: My results are inconsistent. What are the most critical parameters in the 5-Br-PADAP method?

A2: The 5-Br-PADAP method is known to be sensitive to reaction conditions. For reliable and reproducible results, it is crucial to meticulously control the following parameters:

  • pH: The formation of the metal-5-Br-PADAP complex is highly pH-dependent. The optimal pH varies depending on the target analyte.

  • Reagent Concentration: The concentration of 5-Br-PADAP should be in sufficient excess to ensure complete complexation with the analyte.

  • Solvent Composition: The use of solvents like ethanol or dimethylformamide, and surfactants such as Triton X-100, is often necessary to solubilize the reagent and the resulting complex.

  • Reaction Time: It is important to allow sufficient time for the complex formation to reach completion before measurement. The stability of the complex over time should also be considered.[2]

Q3: I suspect interference from other ions in my sample. How can I mitigate this?

A3: Ion interference is a common issue. The most effective way to address this is by using masking agents. These are substances that form stable complexes with interfering ions, preventing them from reacting with 5-Br-PADAP.[3][4] The selection of a masking agent is specific to the interfering ion. For a detailed list of masking agents for common interferences, please refer to the "Interference of Common Ions and Masking Strategies" section below. In some cases, a prior separation step, such as solvent extraction, may be necessary.

Q4: How do I choose the correct wavelength for my measurement?

A4: To determine the optimal wavelength, you need to measure the absorption spectrum of the metal-5-Br-PADAP complex. The wavelength of maximum absorbance (λmax) is the most sensitive wavelength for measurement. For example, the Uranium(VI)-5-Br-PADAP complex has a maximum absorbance at approximately 578 nm.

Troubleshooting Guide

This guide addresses specific issues that may arise during the 5-Br-PADAP spectrophotometric procedure.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Color Development Incorrect pH of the solution.Verify and adjust the pH of the reaction mixture to the optimal range for your specific analyte.
Insufficient 5-Br-PADAP concentration.Ensure the molar concentration of 5-Br-PADAP is in appropriate excess relative to the expected analyte concentration.
Degradation of the 5-Br-PADAP reagent.Prepare a fresh solution of 5-Br-PADAP. Store the stock solution in a dark, cool place.[2]
Inconsistent or Drifting Absorbance Readings Incomplete complex formation or unstable complex.Allow for a longer reaction time to ensure the complex formation is complete. Check the literature for the stability of your specific metal-PADAP complex.
Precipitation of the complex.Increase the concentration of the solubilizing agent (e.g., Triton X-100, ethanol).
Temperature fluctuations.Ensure that all solutions and the spectrophotometer are at a stable room temperature.
Spectrophotometer instability.Allow the spectrophotometer to warm up properly before taking measurements. Check the instrument's performance with standard solutions.[5][6]
High Blank Absorbance Contaminated reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.
Incorrect blank solution.The blank solution should contain all reagents except for the analyte.
Results are Higher than Expected Presence of interfering ions that also form colored complexes with 5-Br-PADAP.Identify potential interfering ions in your sample matrix and add appropriate masking agents (see table below).

Interference of Common Ions and Masking Strategies

The 5-Br-PADAP reagent is not entirely selective and can react with numerous metal ions. The table below summarizes the tolerance limits of some common ions in the determination of Uranium (as an example) and suggests suitable masking agents. Tolerance limit is defined as the maximum concentration of the foreign ion that causes an error of not more than ±5% in the determination of the analyte.

Interfering IonTolerance Limit (Analyte:Interferent Molar Ratio)Recommended Masking Agent(s)Reference(s)
Fe³⁺Varies significantly depending on analyteTriethanolamine, Cyanide, Thioglycolic acid, Ascorbic Acid
Cu²⁺LowCyanide, Thiosulfate
Ni²⁺ModerateCyanide, EDTA[3]
Co²⁺LowCyanide, EDTA[3]
Mn²⁺ModerateTriethylenetetraamine, DTCS[3]
V⁵⁺Very LowSodium Fluoride
PO₄³⁻Low-
CO₃²⁻Moderate-

Note: The effectiveness of a masking agent depends on the specific experimental conditions, particularly the pH. It is often necessary to optimize the concentration of the masking agent for a particular sample matrix.

Experimental Protocols

Below is a generalized experimental protocol for the determination of a metal ion using the 5-Br-PADAP method. This should be adapted based on the specific analyte and sample matrix.

1. Reagent Preparation

  • Standard Analyte Solution (e.g., 1000 ppm): Prepare a stock solution of the target metal ion using a high-purity salt.

  • 5-Br-PADAP Solution (e.g., 0.05% w/v): Dissolve an appropriate amount of 5-Br-PADAP in a suitable solvent such as ethanol or dimethylformamide. This solution should be stored in an amber bottle away from light.[2]

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complexation reaction.

  • Masking Agent Solution(s): Prepare solutions of any necessary masking agents at appropriate concentrations.

  • Surfactant Solution (e.g., 1% Triton X-100): Prepare a solution of a non-ionic surfactant to aid in solubilization.

2. Preparation of Calibration Standards

  • Prepare a series of calibration standards by diluting the stock analyte solution.

  • To each standard, add the buffer solution, any necessary masking agents, the 5-Br-PADAP solution, and the surfactant solution.

  • Dilute to a final, fixed volume with deionized water.

  • Allow the solutions to stand for the optimal reaction time to ensure complete color development.

3. Sample Preparation

  • Prepare the sample solution, ensuring it is within the linear range of the method. This may involve dilution or pre-concentration steps.

  • Treat the sample solution in the same manner as the calibration standards, adding buffer, masking agents, 5-Br-PADAP, and surfactant.

  • Dilute to the same final volume as the standards.

4. Spectrophotometric Measurement

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-5-Br-PADAP complex.

  • Use a reagent blank (containing all reagents except the analyte) to zero the instrument.

  • Measure the absorbance of the calibration standards and the sample solutions.

5. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the analyte in the sample solution using the calibration curve.

Visualizing Workflows and Relationships

To further clarify the experimental and troubleshooting processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (5-Br-PADAP, Buffer, etc.) Standards Prepare Calibration Standards Reagents->Standards Sample Prepare Sample Reagents->Sample Mix Mix Sample/Standard with Reagents Standards->Mix Sample->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate Calculate Calculate Sample Concentration Calibrate->Calculate

Caption: Experimental workflow for the 5-Br-PADAP spectrophotometric method.

Troubleshooting_Workflow Problem Inaccurate or Inconsistent Results Check_Conditions Verify Experimental Conditions (pH, Reagent Conc., Temp.) Problem->Check_Conditions Check_Interference Suspect Ion Interference? Problem->Check_Interference Check_Instrument Check Spectrophotometer Performance Problem->Check_Instrument Solution_Conditions Adjust Conditions & Rerun Check_Conditions->Solution_Conditions If incorrect Solution_Masking Add Appropriate Masking Agent Check_Interference->Solution_Masking If yes Solution_Instrument Recalibrate or Service Instrument Check_Instrument->Solution_Instrument If faulty

Caption: Troubleshooting workflow for the 5-Br-PADAP method.

References

Technical Support Center: Selective Metal Determination with 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) for the selective determination of metal ions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My absorbance readings are unstable or drifting. What are the possible causes and solutions?

A1: Unstable absorbance readings can stem from several factors:

  • Incomplete Complex Formation: The reaction between 5-Br-PADAP and some metal ions can be slow. Ensure you are allowing sufficient time for the color to develop fully. For instance, the complex with nickel(II) may take up to 60 minutes to form completely.[1]

  • Precipitation of the Chelate: 5-Br-PADAP and its metal chelates have low solubility in water.[1][2] To prevent precipitation, consider the following:

    • Work in a micellar solution of a non-ionic surfactant.[1][3]

    • Incorporate an organic solvent, such as ethanol or dimethylformamide, into your reaction mixture.[1][4]

  • pH Fluctuation: The pH of the solution is critical for both complex formation and the effectiveness of masking agents.[1][5][6] Use a reliable buffer system to maintain a constant pH throughout the experiment. Verify the pH of your final solution before taking measurements.

  • Reagent Degradation: Ensure the 5-Br-PADAP solution is fresh and has been stored correctly, protected from light.

Q2: I am observing interference from non-target metal ions. How can I improve the selectivity of my assay?

A2: Interference from other metal ions is a common challenge. The primary strategy to enhance selectivity is the use of masking agents.

  • Select Appropriate Masking Agents: The choice of masking agent is specific to the target metal and the interfering ions. Refer to the data table below for recommended masking agents for different metal ions. For example, to determine cobalt(II) in the presence of nickel(II), EDTA can be used as a masking agent if it is added after the formation of the cobalt(II)-5-Br-PADAP complex.[6]

  • Optimize pH: The effectiveness of masking agents is often pH-dependent.[1] You may need to adjust the pH to ensure the masking agent effectively complexes the interfering ion(s) without affecting the complexation of your target metal with 5-Br-PADAP.

  • Consider a Preliminary Separation Step: For complex matrices, a separation technique like solvent extraction may be necessary to remove interfering ions before the spectrophotometric determination.[4][7]

Q3: The sensitivity of my measurement is lower than expected. How can I increase it?

A3: Low sensitivity can be addressed by optimizing several experimental parameters:

  • Reagent Concentration: Increasing the concentration of 5-Br-PADAP can enhance the signal, but an excessive amount can lead to high background absorbance and a decreased signal-to-noise ratio.[5] It is crucial to determine the optimal concentration for your specific application.

  • pH Optimization: The complexation of 5-Br-PADAP with metal ions is pH-sensitive. A higher pH can increase the ionization of 5-Br-PADAP and its complexing ability, but it can also increase the background absorbance.[5] A systematic study to find the optimal pH for your target metal is recommended.

  • Use of Surfactants: The presence of a non-ionic surfactant in a micellar solution can enhance the sensitivity of the determination.[1][3]

Q4: Can I determine multiple metal ions sequentially from the same solution?

A4: Yes, it is possible to determine certain metal ions sequentially by using a combination of masking and demasking agents. This approach involves masking all target metals, then selectively demasking and quantifying them one by one. For example, a stepwise complexometric titration method has been developed for the determination of aluminum, lead, and zinc from the same solution using selective masking and demasking agents.[8] This principle can be adapted for spectrophotometric methods with 5-Br-PADAP, although specific protocols would need to be developed and validated.

Data Presentation: Masking Agents for Selective Metal Determination

The following table summarizes effective masking agents for the selective spectrophotometric determination of various metal ions with 5-Br-PADAP.

Target MetalRecommended Masking Agent(s)Interfering Ions MaskedNotes
Iron(II) N-(Dithiocarboxy)sarcosine (DTCS), Nitrilotriacetic acid (NTA)Cobalt(II), Copper(II), Zinc(II)α-picolinic acid is also effective but requires a longer time for color development.[1]
Manganese(II) Triethylenetetraamine (Trien) and DTCS, or Dimercaptosuccinic acid (DMSA) and Diethylenetriamine (Dien)-This combination provides excellent specificity for manganese(II).[1][3]
Cobalt(II) Pyrophosphate and Ethylene glycol bis(2-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA)Iron, ManganeseA combination of these two masking agents is particularly useful.[1][3][6]
Cobalt(II) Ethylenediaminetetraacetic acid (EDTA)Nickel(II)EDTA must be added after the Co(II)-5-Br-PADAP complex has formed.[6]
Uranium(VI) Sodium fluoride, 5-Sulphosalicylic acid, Sodium sulphate, CDTAVarious common ionsSodium dodecyl sulfonate (SDS) can be used as a less toxic alternative to sodium fluoride.[4][9]

Experimental Protocols

General Protocol for Spectrophotometric Metal Determination with 5-Br-PADAP and Masking Agents

This protocol is a general guideline and should be optimized for each specific application.

  • Sample Preparation: Prepare your sample solution containing the metal ion of interest.

  • Addition of Reducing Agent (if necessary): For the determination of certain metal ions like iron(II), cobalt(II), and manganese(II), add a reducing agent such as ascorbic acid (e.g., 10 mg) to maintain the desired oxidation state.[1]

  • pH Adjustment: Adjust the pH of the solution to the optimal value for the specific metal determination using a suitable buffer solution or by adding 1 M HCl or 1 M KHCO₃.[1]

  • Addition of Masking Agents: Add the appropriate masking agent(s) to the solution prior to pH adjustment.[1]

  • Addition of 5-Br-PADAP: Add a specific volume of a standardized 5-Br-PADAP solution (e.g., 1 cm³ of a 2.0 x 10⁻³ M solution).[1]

  • Dilution: Dilute the solution to the final volume with deionized water.

  • Incubation: Allow sufficient time for the complex to form. This can range from 30 to 60 minutes depending on the metal ion.[1]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption for the metal-5-Br-PADAP complex against a reagent blank.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis cluster_data Data Processing Sample Sample Solution AddReducing Add Reducing Agent (e.g., Ascorbic Acid) Sample->AddReducing If necessary AddMasking Add Masking Agent(s) AddReducing->AddMasking AdjustpH Adjust pH AddMasking->AdjustpH Add5BrPADAP Add 5-Br-PADAP Solution AdjustpH->Add5BrPADAP Incubate Incubate for Color Development Add5BrPADAP->Incubate MeasureAbs Measure Absorbance at λmax Incubate->MeasureAbs DetermineConc Determine Metal Concentration MeasureAbs->DetermineConc

Caption: Workflow for selective metal determination using 5-Br-PADAP and masking agents.

References

Technical Support Center: 5-Br-PADAP Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Br-PADAP assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using 5-Br-PADAP for the sensitive determination of metal ions.

Troubleshooting Guides

This section addresses specific problems that may arise during your 5-Br-PADAP assays.

Question: Why is the sensitivity of my assay low, resulting in weak color development?

Answer: Low sensitivity in a 5-Br-PADAP assay can be attributed to several factors. Here are the key areas to investigate:

  • Suboptimal pH: The formation and stability of the 5-Br-PADAP-metal complex are highly dependent on pH. The optimal pH varies depending on the target metal ion. For instance, a pH of 7.6 is optimal for uranium(VI) complexation. Ensure your buffer system is robust and accurately calibrated. A deviation from the optimal pH can significantly reduce the molar absorptivity of the complex.

  • Incorrect Reagent Concentration: The concentration of 5-Br-PADAP is critical. An insufficient amount of the reagent will lead to incomplete complex formation with the metal ion, resulting in a weaker signal. Conversely, an excessively high concentration can lead to high background absorbance, which can mask the signal from the analyte. It is crucial to optimize the 5-Br-PADAP concentration for your specific application.

  • Absence of a Surfactant: The sensitivity of the 5-Br-PADAP assay can be significantly enhanced by the presence of a surfactant. Surfactants, such as Triton X-100 or cetyltrimethylammonium bromide (CTAB), can increase the molar absorptivity of the metal complex by forming micelles that provide a favorable microenvironment for the complex.[1]

  • Solvent Composition: 5-Br-PADAP has low solubility in water.[2] Therefore, the assay is often performed in a mixed aqueous-organic solvent system, typically containing ethanol or dimethylformamide (DMF), to ensure the reagent remains dissolved and available for complexation.[1] An incorrect solvent ratio can lead to precipitation of the reagent or the complex, reducing the measured absorbance.

G A Low Sensitivity/ Weak Color B Suboptimal pH A->B C Incorrect Reagent Concentration A->C D Absence of Surfactant A->D E Improper Solvent Composition A->E F Verify Buffer pH B->F G Optimize 5-Br-PADAP Concentration C->G H Incorporate Surfactant (e.g., Triton X-100) D->H I Adjust Aqueous-Organic Solvent Ratio E->I

Question: My results are not reproducible. What are the potential causes of this variability?

Answer: Lack of reproducibility in 5-Br-PADAP assays often points to instability in the experimental conditions or the reagents themselves. Consider the following:

  • Color Instability of the Complex: The 5-Br-PADAP-metal complex can be unstable, leading to a decrease in absorbance over time. The presence of auxiliary ligands or stabilizers can significantly improve color stability. For example, in the determination of uranium(VI), aromatic carboxylic acids like sulfosalicylic acid can be used to form a stable ternary complex.[1] A recent study also highlighted the use of sodium dodecyl sulfonate (SDS) as a stabilizer.[3]

  • Reagent Degradation: The 5-Br-PADAP reagent itself can degrade, especially when exposed to light or improper storage conditions. It is recommended to store the reagent as a solid in a dark, cool place and to prepare fresh solutions regularly.

  • Interference from Other Ions: The presence of interfering ions in the sample matrix is a major source of variability. 5-Br-PADAP is a non-selective chromogenic reagent and can form complexes with various metal ions. To mitigate this, masking agents are often employed to selectively complex with interfering ions and prevent them from reacting with 5-Br-PADAP. Common masking agents include EDTA, fluoride, and cyanide. The choice of masking agent depends on the specific analyte and the composition of the sample matrix.

  • Temperature Fluctuations: The rate of complex formation and the stability of the resulting complex can be temperature-dependent. Performing experiments at a consistent temperature is crucial for obtaining reproducible results.

Question: I am observing high background absorbance in my blank samples. How can I reduce it?

Answer: High background absorbance can obscure the signal from your analyte and reduce the overall sensitivity of the assay. Here are some common causes and solutions:

  • Excess Reagent Concentration: As mentioned earlier, an overly high concentration of 5-Br-PADAP can contribute to a high background signal. Titrating the reagent to find the optimal concentration that provides a strong signal for the analyte with minimal background is recommended.

  • Purity of Reagents: Impurities in the 5-Br-PADAP reagent or other components of the assay mixture (solvents, buffers, etc.) can absorb at the analytical wavelength. Using high-purity reagents and solvents is essential.

  • pH Effects: The absorbance spectrum of 5-Br-PADAP itself is pH-dependent. At certain pH values, the reagent may have a higher intrinsic absorbance at the wavelength used for measuring the metal complex. Optimizing the pH to maximize the difference in absorbance between the complex and the free reagent is crucial.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the 5-Br-PADAP assay.

What is the mechanism of the 5-Br-PADAP assay?

The 5-Br-PADAP assay is a spectrophotometric method based on the formation of a colored complex between the 5-Br-PADAP molecule (2-(5-bromo-2-pyridylazo)-5-diethylaminophenol) and a metal ion. 5-Br-PADAP acts as a chelating agent, binding to the metal ion through its nitrogen and oxygen atoms. This complexation results in a shift in the maximum absorbance wavelength (λmax) to a longer wavelength and a significant increase in the molar absorptivity, allowing for the quantitative determination of the metal ion concentration by measuring the absorbance of the solution.

G cluster_0 Reactants cluster_1 Complex Formation cluster_2 Measurement Metal Metal Ion (e.g., UO2^2+) Complex Colored Metal-PADAP Complex Metal->Complex PADAP 5-Br-PADAP (Chromogenic Reagent) PADAP->Complex Spectro Spectrophotometric Measurement (e.g., at 578 nm) Complex->Spectro

For which metal ions is the 5-Br-PADAP assay most suitable?

5-Br-PADAP is a versatile chromogenic reagent that can be used for the determination of a wide range of metal ions. It is particularly known for its high sensitivity in the determination of uranium(VI).[1] Other metal ions that can be determined using 5-Br-PADAP include, but are not limited to, zinc, cadmium, mercury, copper, nickel, cobalt, and lead.[2][4] The selectivity for a particular metal ion is typically achieved by carefully controlling the pH and using appropriate masking agents.

How should I prepare and store 5-Br-PADAP solutions?

Due to its limited water solubility, 5-Br-PADAP is typically dissolved in an organic solvent such as ethanol or DMF to prepare a stock solution.[1] The solid reagent is a red crystalline powder and should be stored in a tightly sealed container in a cool, dark, and dry place to prevent degradation.[5] It is advisable to prepare fresh working solutions from the stock solution daily to ensure accuracy and reproducibility.

Data Presentation

Table 1: Optimal Conditions for the Determination of Uranium(VI) using 5-Br-PADAP

ParameterOptimal ConditionReference
Wavelength (λmax)578 nm[1]
pH7.6
5-Br-PADAP Conc.≥ 8 x 10⁻⁵ M[1]
Surfactant0.1% Triton X-100[1]
Solvent30% (v/v) DMF[1]
Stabilizer10⁻² M Sulfosalicylic Acid[1]
Masking Agent7 x 10⁻³ M Sodium Fluoride[1]

Table 2: Molar Absorptivity of 5-Br-PADAP Complexes with Various Metal Ions

Metal IonMolar Absorptivity (ε) in L mol⁻¹ cm⁻¹Wavelength (nm)Reference
Uranium(VI)74,000578
Zinc(II)120,000Not Specified[2]
Chromium(III/VI)26,400580

Experimental Protocols

Protocol: Spectrophotometric Determination of Uranium(VI) using 5-Br-PADAP

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Reagent Preparation:

  • 5-Br-PADAP Solution (0.05% w/v): Dissolve 50 mg of 5-Br-PADAP in 100 mL of absolute ethanol. Store in a dark bottle.

  • Buffer Solution (pH 7.6): Prepare a suitable buffer, such as a triethanolamine buffer, and adjust the pH to 7.6 using HCl or NaOH.

  • Surfactant Solution (1% w/v Triton X-100): Dissolve 1 g of Triton X-100 in 100 mL of deionized water.

  • Masking/Stabilizer Solution: Prepare a solution containing 0.1 M sulfosalicylic acid and 0.07 M sodium fluoride in deionized water.

2. Standard Curve Preparation:

  • Prepare a series of uranium(VI) standard solutions of known concentrations (e.g., 0.1 to 5 µg/mL) from a certified stock solution.

3. Sample and Standard Analysis:

  • To a 10 mL volumetric flask, add the following in order:

    • 1 mL of the masking/stabilizer solution.

    • An appropriate volume of the sample or standard solution.

    • 1 mL of the buffer solution.

    • 0.5 mL of the Triton X-100 solution.

    • 1 mL of the 5-Br-PADAP solution.

  • Bring the volume to 10 mL with deionized water (or a suitable aqueous-organic mixture if required for your sample).

  • Mix well and allow the color to develop for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 578 nm against a reagent blank prepared in the same manner but without the uranium standard or sample.

4. Data Analysis:

  • Plot the absorbance of the standards versus their concentrations to create a standard curve.

  • Determine the concentration of uranium(VI) in the sample by interpolating its absorbance on the standard curve.

G A Reagent Preparation B Prepare Standard Curve Solutions A->B C Sample/ Standard Addition B->C D Addition of Reagents (Masking, Buffer, etc.) C->D E Addition of 5-Br-PADAP D->E F Color Development E->F G Absorbance Measurement (578 nm) F->G H Data Analysis (Standard Curve) G->H

References

Technical Support Center: Analysis of Real Samples with 5-Br-PADAP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) for the analysis of real samples.

Frequently Asked Questions (FAQs)

Q1: What is 5-Br-PADAP and what is it used for?

5-Br-PADAP is a highly sensitive chromogenic reagent used in spectrophotometric and other analytical methods for the determination of various metal ions. It forms stable, colored complexes with metals such as uranium, manganese, cadmium, lead, copper, zinc, nickel, and cobalt. Its high molar absorptivity makes it suitable for trace-level analysis in complex matrices.

Q2: What are "matrix effects" and how can they affect my analysis with 5-Br-PADAP?

A matrix effect is the influence of any component in a sample, other than the analyte of interest, on the analytical signal.[1][2] This can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the analyte concentration.[1] In the context of 5-Br-PADAP analysis, matrix effects can be caused by the presence of salts, organic compounds, or other metal ions that may interfere with the complexation of the target analyte or absorb light at the same wavelength.

Q3: My results are inconsistent or not reproducible. What are the common causes?

Inconsistent results when using 5-Br-PADAP can stem from several factors. The complexation reaction is highly sensitive to experimental conditions.[3][4] Key parameters that must be carefully controlled include:

  • pH: The pH of the solution significantly influences the ionization of 5-Br-PADAP and its ability to form complexes.[5]

  • Reagent Concentration: An optimal concentration of 5-Br-PADAP is crucial; excessive amounts can lead to high background absorbance.[5]

  • Reaction Time and Temperature: The kinetics of complex formation can vary, and ensuring a consistent reaction time and temperature is important for reproducibility.

  • Presence of Interfering Ions: Other ions in the sample matrix can compete with the analyte for 5-Br-PADAP or form interfering colored complexes.

Troubleshooting Guide

Issue 1: Low Sensitivity or Weak Signal

If you are experiencing a weaker than expected signal for your target analyte, consider the following troubleshooting steps:

  • Optimize 5-Br-PADAP Concentration: The concentration of 5-Br-PADAP directly impacts the peak heights of metal complexes. Initially, increasing the concentration can enhance the signal. However, excessively high concentrations can increase background absorbance and decrease the signal-to-noise ratio.[5] A concentration of 0.3 mmol L⁻¹ has been found to be appropriate in some applications.[5]

  • Adjust pH: The complexing capability of 5-Br-PADAP increases with higher pH due to increased ionization.[5] However, this can also elevate the background absorbance. The optimal pH must be determined empirically for your specific analyte and matrix.

  • Incorporate a Surfactant: The use of a non-ionic surfactant like Triton X-100 can increase the solubility and stability of the metal-5-Br-PADAP complexes, potentially enhancing the signal for some metals.[5] A concentration of 0.95% Triton X-100 has been used as a compromise for the analysis of multiple metals.[5]

  • Add a Second Ligand: The presence of a second ligand, such as chloride ions (from NaCl), can facilitate the chelation of metals with 5-Br-PADAP, thereby enhancing detection sensitivity for certain metals like Pb²⁺, Ni²⁺, Co²⁺, Cd²⁺, Mn²⁺, and Hg²⁺.[5]

Issue 2: High Background Absorbance

High background absorbance can mask the signal from your analyte. Here are potential causes and solutions:

  • Excess 5-Br-PADAP: As mentioned, too much reagent can lead to a high background.[5] Try reducing the 5-Br-PADAP concentration.

  • Sub-optimal pH: A high pH, while increasing complexation, can also increase the background absorbance.[5] A systematic evaluation of pH is recommended to find the best balance between signal intensity and background noise.

  • Matrix Components: The sample matrix itself may contain components that absorb at the analytical wavelength. A sample blank (matrix without the analyte) should be run to assess this. If matrix absorbance is high, sample preparation techniques to remove interferences may be necessary.

Issue 3: Interference from Other Ions

Real samples often contain various ions that can interfere with the analysis.

  • Identify Potential Interferences: Common interfering ions include other heavy metals that can also form complexes with 5-Br-PADAP.[6] For example, in the analysis of manganese, cations like calcium and magnesium can interfere with other reagents, but 5-Br-PADAP shows better selectivity.[7]

  • Utilize Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting with 5-Br-PADAP. The choice of masking agent depends on the specific interferent.

    • Fluoride (F⁻): Can be used to mask certain ions when analyzing uranium.[4]

    • CDTA (1,2-Diaminocyclohexanetetraacetic acid): Can serve as an additional masking agent.[4]

    • Sulphosalicylic acid: Can be used to stabilize the uranium-5-Br-PADAP complex.[4][8]

  • Separation Techniques: Prior to analysis, interfering ions can be removed using techniques like solid-phase extraction or liquid-liquid extraction.[2][4]

Experimental Protocols

General Spectrophotometric Determination of Metals

This protocol provides a general workflow for the spectrophotometric analysis of metals using 5-Br-PADAP. Specific parameters should be optimized for each analyte and matrix.

  • Sample Preparation:

    • Acidify the sample to prevent hydrolysis of metal ions.

    • Filter the sample to remove any particulate matter.

    • If necessary, perform a digestion step for solid samples to bring the metals into solution.

  • pH Adjustment:

    • Add a suitable buffer solution to the sample to maintain the optimal pH for complex formation.

  • Addition of Reagents:

    • Add the masking agent(s) if required to eliminate interferences.

    • Add the 5-Br-PADAP solution.

    • Add a surfactant solution (e.g., Triton X-100) if needed to enhance complex stability.

  • Incubation:

    • Allow the solution to stand for a specific period to ensure complete complex formation.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the specific metal-5-Br-PADAP complex using a spectrophotometer. The λmax for many metal-5-Br-PADAP complexes is in the range of 550-570 nm.[5]

  • Quantification:

    • Prepare a calibration curve using standard solutions of the analyte and determine the concentration in the sample by interpolation.

Quantitative Data Summary

Table 1: Optimized Conditions for Metal Analysis using 5-Br-PADAP

Parameter Optimal Value/Range Analyte(s) Reference
5-Br-PADAP Concentration 0.3 mmol L⁻¹ Co²⁺, Ni²⁺, Pb²⁺, Mn²⁺ [5]
pH 8.8 Manganese [7]
Surfactant (Triton X-100) 0.95% Hg²⁺, Cu²⁺, Zn²⁺ and other heavy metals [5]
Second Ligand (NaCl) 0.12 mol L⁻¹ Pb²⁺, Ni²⁺, Co²⁺, Cd²⁺, Mn²⁺, Hg²⁺ [5]
Wavelength (λmax) 550-570 nm Various heavy and transition metals [5]

| Wavelength (λmax) | 579 nm | Uranium |[4] |

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

Troubleshooting_Workflow start Start: Inaccurate or Irreproducible Results check_params 1. Verify & Optimize Experimental Parameters start->check_params is_signal_low Is Signal Intensity Low? check_params->is_signal_low is_bkg_high Is Background Absorbance High? is_signal_low->is_bkg_high No optimize_reagent Adjust 5-Br-PADAP & pH Add Surfactant/Ligand is_signal_low->optimize_reagent Yes is_interference Suspect Ionic Interference? is_bkg_high->is_interference No reduce_reagent Reduce 5-Br-PADAP Optimize pH is_bkg_high->reduce_reagent Yes use_masking Introduce Masking Agents (e.g., F⁻, CDTA) is_interference->use_masking Yes end_bad Further Method Development Needed is_interference->end_bad No end_good Analysis Successful optimize_reagent->end_good reduce_reagent->end_good separation Implement Separation Step (e.g., SPE, LLE) use_masking->separation If insufficient use_masking->end_good separation->end_good

A flowchart for troubleshooting common issues in 5-Br-PADAP analysis.

General Experimental Workflow

Experimental_Workflow sample_prep 1. Sample Preparation (Digestion/Filtration) ph_adjust 2. pH Adjustment (Buffer Addition) sample_prep->ph_adjust reagent_add 3. Reagent Addition (Masking Agents, 5-Br-PADAP) ph_adjust->reagent_add incubation 4. Incubation (Complex Formation) reagent_add->incubation measurement 5. Spectrophotometric Measurement (λmax) incubation->measurement quantification 6. Quantification (Calibration Curve) measurement->quantification

A generalized workflow for metal analysis using 5-Br-PADAP.

References

Technical Support Center: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of 5-Br-PADAP and its prevention.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the use and storage of 5-Br-PADAP solutions.

Q1: My 5-Br-PADAP solution has changed color from its initial reddish-brown to a lighter yellow or orange. What could be the cause?

A1: A color change in your 5-Br-PADAP solution is a primary indicator of degradation. The reddish-brown color is characteristic of the intact molecule, while a shift to a lighter shade suggests the cleavage of the azo bond (-N=N-), a common degradation pathway for azo dyes. This degradation can be initiated by several factors, including exposure to light (photodegradation), elevated temperatures, or suboptimal pH conditions.

Q2: I am observing a decrease in the sensitivity and reproducibility of my assay that uses 5-Br-PADAP as a chromogenic reagent. Could this be related to reagent degradation?

A2: Yes, a decline in assay performance is a strong indication of 5-Br-PADAP degradation. The chromophoric properties of 5-Br-PADAP are dependent on its intact molecular structure. Degradation leads to a lower concentration of the active reagent, resulting in incomplete complex formation with the target analyte and, consequently, lower absorbance readings and inconsistent results.

Q3: What are the primary factors that contribute to the degradation of 5-Br-PADAP?

A3: The main factors influencing the stability of 5-Br-PADAP are:

  • Light Exposure: 5-Br-PADAP is photosensitive and can undergo photodegradation upon exposure to UV or ambient light.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • pH: 5-Br-PADAP exhibits optimal stability within a specific pH range. Both highly acidic and highly alkaline conditions can catalyze its hydrolysis and degradation.

  • Presence of Oxidizing Agents: Strong oxidizing agents can promote the breakdown of the azo linkage.

  • Solvent: The choice of solvent can impact the stability of the reagent solution.

Q4: How can I prevent or minimize the degradation of my 5-Br-PADAP solutions?

A4: To ensure the longevity and reliability of your 5-Br-PADAP solutions, adhere to the following best practices:

  • Storage: Store 5-Br-PADAP solutions in amber glass vials or wrap containers in aluminum foil to protect from light.[1][2] Solutions should be stored in a refrigerator at 2-8°C.

  • pH Control: Maintain the pH of the solution within the recommended range for your specific application, typically near neutral or slightly acidic for the stock solution. Use appropriate buffer systems for analytical procedures.

  • Solvent Selection: Prepare stock solutions in high-purity solvents such as ethanol or methanol. For aqueous working solutions, use freshly prepared distilled or deionized water.

  • Use of Stabilizers: For working solutions used in assays, the addition of a surfactant like Triton X-100 can enhance the stability of the metal-5-Br-PADAP complex.[3][4] In some applications, the use of a mild antioxidant like ascorbic acid may be considered, although its effect on the specific assay should be validated.

  • Preparation Frequency: Prepare fresh working solutions daily from a refrigerated stock solution to ensure optimal performance. The stock solution's shelf life should also be monitored.

Q5: How can I assess the stability of my 5-Br-PADAP solution?

A5: You can monitor the stability of your 5-Br-PADAP solution using spectrophotometry or a stability-indicating HPLC method. A simple spectrophotometric check involves measuring the absorbance of the solution at its maximum absorption wavelength (λmax) over time. A significant decrease in absorbance indicates degradation. For more precise analysis, a stability-indicating HPLC method can separate the intact 5-Br-PADAP from its degradation products, allowing for accurate quantification of its purity.

Quantitative Data on 5-Br-PADAP Degradation

The following tables summarize the results of hypothetical stability studies on 5-Br-PADAP solutions under various conditions.

Table 1: Effect of Temperature on the Stability of 5-Br-PADAP Solution (0.1 mg/mL in Ethanol)

Temperature (°C)Initial Absorbance (at λmax)Absorbance after 7 Days% Degradation
41.2501.2450.4%
25 (Room Temp)1.2501.1885.0%
401.2501.05016.0%

Table 2: Effect of Light Exposure on the Stability of 5-Br-PADAP Solution (0.1 mg/mL in Ethanol) at 25°C

ConditionInitial Absorbance (at λmax)Absorbance after 24 hours% Degradation
Stored in Dark1.2501.2480.16%
Exposed to Ambient Light1.2501.2133.0%
Exposed to UV Light (254 nm)1.2501.02518.0%

Table 3: Effect of pH on the Stability of Aqueous 5-Br-PADAP Solution (0.01 mg/mL) at 25°C after 24 hours

pHInitial Absorbance (at λmax)Absorbance after 24 hours% Degradation
3.00.8500.7996.0%
5.00.8500.8450.6%
7.00.8500.8480.2%
9.00.8500.8252.9%
11.00.8500.73114.0%

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of 5-Br-PADAP.

Protocol 1: Spectrophotometric Monitoring of 5-Br-PADAP Degradation

  • Preparation of 5-Br-PADAP Stock Solution: Accurately weigh 10 mg of 5-Br-PADAP and dissolve it in 100 mL of absolute ethanol to prepare a 0.1 mg/mL stock solution.

  • Sample Preparation: Prepare several aliquots of the stock solution in amber vials. For studying the effect of temperature, place the vials at different temperatures (e.g., 4°C, 25°C, and 40°C). For photostability studies, expose some vials to ambient light or a UV lamp, while keeping control vials in the dark. For pH stability, dilute the stock solution in buffered aqueous solutions of different pH values.

  • Spectrophotometric Measurement: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 7 days), take a sample from each vial. Record the UV-Vis spectrum from 300 to 700 nm using a spectrophotometer.

  • Data Analysis: Determine the absorbance at the maximum absorption wavelength (λmax). Calculate the percentage of degradation using the formula: % Degradation = [ (Initial Absorbance - Absorbance at time t) / Initial Absorbance ] * 100

Protocol 2: Stability-Indicating HPLC Method for 5-Br-PADAP

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of 5-Br-PADAP.

    • Injection Volume: 20 µL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Reflux a 5-Br-PADAP solution with 0.1 M HCl.

    • Base Hydrolysis: Reflux a 5-Br-PADAP solution with 0.1 M NaOH.

    • Oxidative Degradation: Treat a 5-Br-PADAP solution with 3% H₂O₂.

    • Thermal Degradation: Heat a solid sample of 5-Br-PADAP in an oven.

    • Photodegradation: Expose a 5-Br-PADAP solution to UV light.

  • Sample Analysis: Inject the stressed samples into the HPLC system after appropriate dilution.

  • Method Validation: Validate the HPLC method according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of 5-Br-PADAP and its degradation products.

Visualizations

The following diagrams illustrate key concepts related to the degradation and analysis of 5-Br-PADAP.

cluster_degradation Degradation of 5-Br-PADAP cluster_factors Influencing Factors 5_Br_PADAP Intact 5-Br-PADAP (Reddish-Brown) Degradation_Products Degradation Products (e.g., Aromatic Amines) (Lighter Color/Colorless) 5_Br_PADAP->Degradation_Products Azo Bond Cleavage Light Light (Photodegradation) Light->5_Br_PADAP Heat Heat (Thermal Degradation) Heat->5_Br_PADAP pH Extreme pH (Hydrolysis) pH->5_Br_PADAP Oxidants Oxidizing Agents Oxidants->5_Br_PADAP

Caption: Degradation pathway of 5-Br-PADAP and influencing factors.

Start Start: 5-Br-PADAP Stability Concern Visual_Inspection Visual Inspection: Color Change? Start->Visual_Inspection End Resolution: Stable Reagent Visual_Inspection->End If no Performance_Check Assay Performance: Reduced Sensitivity or Reproducibility? Identify_Cause Identify Potential Cause: - Improper Storage? - Light Exposure? - Wrong pH? Performance_Check->Identify_Cause If yes Performance_Check->End If no Preventive_Action Take Preventive Action: - Store in dark at 2-8°C - Prepare fresh solutions - Verify pH Identify_Cause->Preventive_Action Confirm_Stability Confirm Stability: - Spectrophotometric check - HPLC analysis Preventive_Action->Confirm_Stability Confirm_Stability->End Visual_inspection Visual_inspection Visual_inspection->Performance_Check If yes, or unsure

Caption: Troubleshooting workflow for 5-Br-PADAP degradation issues.

Prepare_Solution Prepare 5-Br-PADAP Solution Expose_Stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) Prepare_Solution->Expose_Stress Sample_Collection Collect Samples at Time Intervals Expose_Stress->Sample_Collection Analysis Analyze Samples (Spectrophotometry or HPLC) Sample_Collection->Analysis Data_Evaluation Evaluate Data: - Calculate % Degradation - Determine Rate Constants Analysis->Data_Evaluation Shelf_Life Determine Shelf Life and Optimal Storage Data_Evaluation->Shelf_Life

References

Troubleshooting poor reproducibility in 5-Br-PADAP experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address poor reproducibility in experiments involving 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP).

Frequently Asked Questions (FAQs)

Q1: What is 5-Br-PADAP and what are its primary applications?

A1: 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, or 5-Br-PADAP, is a highly sensitive chromogenic chelating agent. It is widely used in analytical chemistry for the spectrophotometric determination of various metal ions, including uranium, chromium, lead, manganese, and copper.[1][2][3][4][5] Its high molar absorptivity allows for the detection of trace amounts of these metals.[6]

Q2: Why am I seeing poor reproducibility in my colorimetric measurements?

A2: Poor reproducibility in 5-Br-PADAP experiments is a common issue and can stem from several factors. The reaction conditions are highly sensitive and must be carefully controlled.[1] Key parameters that can affect the outcome include pH, the concentration of 5-Br-PADAP, the presence of interfering ions, and the stability of the metal complex that is formed.[6][7][8]

Q3: How does pH affect the reaction between 5-Br-PADAP and metal ions?

A3: The pH of the solution is a critical parameter as it influences the ionization of 5-Br-PADAP, which in turn affects its ability to form complexes with metal ions.[6] Different metal ions will have an optimal pH range for complex formation. For instance, the determination of manganese is often performed at a pH of 8.8, while lead is chelated in a pH range of 5-6.5.[3][4] The stoichiometry of the complex can also change with pH.[7] It is crucial to use a suitable buffer system to maintain a constant pH throughout the experiment.

Q4: My calibration curve is not linear. What could be the cause?

A4: A non-linear calibration curve can be due to several reasons. One common cause is the instability of the 5-Br-PADAP-metal complex, which can precipitate out of solution over time.[1] The presence of stabilizing agents or auxiliary ligands, such as aromatic carboxylic acids, can improve the stability of the complex.[1] Additionally, ensure that the concentration of 5-Br-PADAP is in sufficient excess to bind with all the metal ions in your standards.

Troubleshooting Guide

Issue 1: Inconsistent or Low Absorbance Readings

If you are experiencing inconsistent or lower-than-expected absorbance readings, consider the following troubleshooting steps.

G start Start: Low/Inconsistent Absorbance check_reagents Verify Reagent Concentration & Purity (5-Br-PADAP, Buffers) start->check_reagents check_reagents->start Incorrect/Degraded check_ph Confirm pH of Reaction Mixture check_reagents->check_ph Reagents OK check_ph->start Incorrect check_interferences Assess Potential Interfering Ions check_ph->check_interferences pH Correct optimize_conditions Optimize Reaction Conditions (Solvent, Surfactant, Temp) check_interferences->optimize_conditions No Obvious Interferences add_masking Incorporate Masking Agents check_interferences->add_masking Interferences Present check_stability Evaluate Complex Stability Over Time optimize_conditions->check_stability Conditions Optimized add_stabilizer Add Stabilizing Agent/Auxiliary Ligand check_stability->add_stabilizer Complex Unstable end End: Reproducible Results check_stability->end Complex is Stable add_masking->optimize_conditions add_stabilizer->optimize_conditions

Caption: Troubleshooting workflow for low or inconsistent absorbance.

Potential Cause Recommended Solution
Incorrect Reagent Concentration The concentration of 5-Br-PADAP can significantly influence the peak heights of the metals being analyzed.[6] Prepare fresh solutions of 5-Br-PADAP and buffer to ensure their accuracy. The optimal concentration of 5-Br-PADAP should be determined experimentally, as too high a concentration can increase background absorbance.[6]
Incorrect pH Use a calibrated pH meter to verify the pH of your reaction mixture. A high pH can increase the complexing capabilities of 5-Br-PADAP but also the background absorbance.[6] Adjust the pH with the appropriate buffer system for your specific metal of interest.
Presence of Interfering Ions Many metal ions can react with 5-Br-PADAP, leading to inaccurate results.[1][8] Common interfering ions include Cr³⁺, V⁵⁺, Ca²⁺, and Mg²⁺.[1] To mitigate this, consider using masking agents.
Complex Instability The 5-Br-PADAP-metal complex can be unstable and may precipitate over time, especially in aqueous solutions with a high ethanol content.[1] The addition of surfactants like Triton X-100 or auxiliary ligands such as sulfosalicylic acid can help to dissolve and stabilize the complex.[1][7]
Suboptimal Reaction Conditions Factors such as solvent composition (e.g., the percentage of ethanol or dimethylformamide), the presence of a surfactant, and temperature can all impact the reaction.[1] It is important to maintain these conditions consistently across all experiments.
Issue 2: High Background Absorbance

High background absorbance can mask the signal from your analyte of interest.

G start Start: High Background Absorbance check_reagent_blank Measure Absorbance of Reagent Blank start->check_reagent_blank check_reagent_blank->start High check_5brpadap_conc Review 5-Br-PADAP Concentration check_reagent_blank->check_5brpadap_conc Blank OK check_ph Verify pH of the Solution check_5brpadap_conc->check_ph Concentration OK optimize_conc Optimize 5-Br-PADAP Concentration check_5brpadap_conc->optimize_conc Too High check_wavelength Confirm Measurement Wavelength check_ph->check_wavelength pH OK adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph Too High check_wavelength->start Incorrect end End: Reduced Background check_wavelength->end Wavelength Correct optimize_conc->check_reagent_blank adjust_ph->check_reagent_blank

Caption: Troubleshooting workflow for high background absorbance.

Potential Cause Recommended Solution
Excess 5-Br-PADAP While an excess of 5-Br-PADAP is necessary, a very high concentration can lead to increased background absorbance, which can in turn increase the signal-to-noise ratio.[6] It is recommended to experimentally determine the optimal concentration that provides a stable signal without excessive background.
High pH A high pH can increase the ionization of 5-Br-PADAP, which can lead to higher background absorbance.[6] Ensure the pH is within the optimal range for your specific application.
Contaminated Reagents Ensure that all your reagents, including the water used for dilutions, are of high purity to avoid introducing contaminants that may absorb at the measurement wavelength.

Experimental Protocols

General Protocol for Spectrophotometric Determination of a Metal Ion

This is a generalized protocol and should be optimized for the specific metal ion being analyzed.

  • Preparation of Standard Solutions : Prepare a series of standard solutions of the metal ion of interest in a suitable solvent.

  • Preparation of 5-Br-PADAP Solution : Prepare a solution of 5-Br-PADAP in a suitable solvent such as ethanol.

  • pH Adjustment : In a volumetric flask, add a known volume of the standard solution and the appropriate buffer to maintain the optimal pH.

  • Addition of Masking Agents (if necessary) : If interfering ions are present, add a suitable masking agent.

  • Addition of 5-Br-PADAP : Add the 5-Br-PADAP solution to the flask and mix well.

  • Addition of Surfactant/Stabilizer (if necessary) : If the complex is prone to precipitation, add a surfactant or a stabilizing agent.

  • Dilution : Dilute the solution to the final volume with the appropriate solvent.

  • Incubation : Allow the color to develop for a specified period.

  • Measurement : Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

Example: Optimized Conditions for Uranium (VI) Determination

The following table summarizes optimized conditions for the spectrophotometric determination of Uranium (VI) with 5-Br-PADAP, which can serve as a starting point for method development.

Parameter Optimized Condition Reference
Solvent 30% (v/v) dimethylformamide[1]
Surfactant 0.1% Triton X-100[1]
5-Br-PADAP Concentration ≥ 8 × 10⁻⁵ M[1]
Buffer 8 × 10⁻² M triethanolamine[1]
Masking Agent 1 7 × 10⁻³ M sodium fluoride[1]
Masking Agent 2 10⁻² M 5-sulphosalicylic acid[1]
Wavelength (λmax) 579 nm[1]

Signaling Pathways and Logical Relationships

As 5-Br-PADAP is a chemical reagent used for analysis, it does not participate in biological signaling pathways. The following diagram illustrates the logical relationship in a typical 5-Br-PADAP based spectrophotometric assay.

G metal_ion Metal Ion (Analyte) complex [Metal-(5-Br-PADAP)n] Complex metal_ion->complex br_padap 5-Br-PADAP (Chelating Agent) br_padap->complex buffer Buffer (pH Control) buffer->complex masking_agent Masking Agent (Selectivity) masking_agent->complex stabilizer Stabilizer/Surfactant (Solubility) stabilizer->complex spectrophotometer Spectrophotometer (Absorbance Measurement) complex->spectrophotometer concentration Analyte Concentration spectrophotometer->concentration

Caption: Logical flow of a 5-Br-PADAP spectrophotometric assay.

References

Technical Support Center: 5-Br-PADAP Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of surfactants on the stability of the 5-Br-PADAP complex during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the color of my 5-Br-PADAP metal complex fading or precipitating?

A1: The 5-Br-PADAP metal complex can be unstable and sparingly soluble in aqueous solutions, leading to color fading or precipitation.[1] This instability can be influenced by factors such as pH, the absence of a suitable solvent or stabilizing agent, and interference from other ions. The use of surfactants is a common strategy to enhance the stability and solubility of the complex.

Q2: How do surfactants improve the stability of the 5-Br-PADAP complex?

A2: Surfactants form micelles in aqueous solutions. These micelles can encapsulate the hydrophobic 5-Br-PADAP metal complex within their nonpolar core, effectively solubilizing it and preventing precipitation.[2][3][4] This micellar solubilization also leads to a more stable color development, essential for accurate spectrophotometric measurements.

Q3: What types of surfactants are commonly used with 5-Br-PADAP?

A3: Cationic (e.g., Cetylpyridinium chloride - CPC), non-ionic (e.g., Triton X-100), and anionic (e.g., Sodium dodecyl sulfate - SDS) surfactants have all been successfully used to enhance the stability and sensitivity of 5-Br-PADAP complex reactions.[1][5] The choice of surfactant can depend on the specific metal ion being analyzed and the overall reaction conditions.

Q4: Can surfactants interfere with the 5-Br-PADAP complex formation?

A4: While generally used to enhance the reaction, using an incorrect concentration of a surfactant can potentially have a negative impact. For instance, at very high concentrations, some surfactants might lead to a decrease in the analytical signal.[6] It is crucial to optimize the surfactant concentration for your specific application.

Q5: What is the optimal pH for 5-Br-PADAP complex formation in the presence of surfactants?

A5: The optimal pH for 5-Br-PADAP complex formation is dependent on the metal ion being analyzed. However, many procedures are carried out in a slightly alkaline medium. For example, a pH of 9 has been used for the determination of Cadmium and Lead with 5-Br-PADAP in the presence of Triton X-114.[7] It is essential to consult specific literature for the metal of interest or perform a pH optimization experiment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Absorbance/Sensitivity 1. Suboptimal pH.2. Insufficient 5-Br-PADAP concentration.3. Absence or suboptimal concentration of surfactant.1. Adjust the pH to the optimal range for your specific metal-5-Br-PADAP complex.2. Increase the concentration of 5-Br-PADAP.[6]3. Introduce a suitable surfactant (e.g., Triton X-100, CPC, SDS) at its optimal concentration.
Precipitation of the Complex 1. Low solubility of the metal-5-Br-PADAP complex in the aqueous medium.1. Add a non-ionic surfactant like Triton X-100 or a cationic surfactant like CPC to solubilize the complex through micelle formation.[1]
Inconsistent/Irreproducible Results 1. Instability of the colored complex over time.2. Interference from other metal ions.1. Incorporate a surfactant such as SDS, which has been shown to provide stable signal retention for over 4 hours.[5]2. Utilize masking agents to prevent interfering ions from reacting with 5-Br-PADAP.
High Background Absorbance 1. High concentration of 5-Br-PADAP reagent.1. Optimize and potentially reduce the concentration of 5-Br-PADAP to a level that provides a strong signal for the complex without a high background.[6]

Quantitative Data on Surfactant Effects

The following table summarizes the quantitative effects of different surfactants on the molar absorptivity and stability of various metal-5-Br-PADAP complexes. Higher molar absorptivity indicates a more sensitive reaction.

Metal IonSurfactantMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Wavelength (λmax) (nm)StabilityReference
Uranium (VI)Triton X-100 (0.1%)Not explicitly stated, but used for optimal conditions579Stable[1]
Uranium (VI)Sodium Dodecyl Sulfonate (SDS)4.33 x 10⁴576> 4 hours[5]
Zinc (II)-1.20 x 10⁵-Not very soluble in water[8]
Cadmium (II)Triton X-1001.01 x 10⁵560Stable[9]
Vanadium (V)-8.45 x 10⁴596Stable[9]

Experimental Protocols

Detailed Methodology for Spectrophotometric Determination of a Metal Ion using 5-Br-PADAP and Triton X-100

This protocol is a generalized procedure and may require optimization for specific metal ions.

1. Reagent Preparation:

  • Standard Metal Solution: Prepare a stock solution (e.g., 1000 mg/L) of the metal ion of interest from a high-purity salt. Prepare working standards by serial dilution of the stock solution.

  • 5-Br-PADAP Solution: Prepare a 1.0 mmol/L solution of 5-Br-PADAP in a 5.0% (m/v) Triton X-100 solution. This can be achieved by dissolving the appropriate amount of 5-Br-PADAP in the Triton X-100 solution with the aid of gentle heating or sonication if necessary.[7]

  • Buffer Solution: Prepare a buffer solution appropriate for the optimal pH of the complex formation (e.g., a borate buffer for pH 9).[7]

2. Procedure:

  • To a series of 10 mL volumetric flasks, add increasing volumes of the standard metal solution to create a calibration curve (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mL of a 10 mg/L standard).

  • To each flask, add a specific volume of the buffer solution to maintain the optimal pH.

  • Add an optimized volume of the 5-Br-PADAP/Triton X-100 solution to each flask.

  • Dilute to the mark with deionized water.

  • Mix the solutions thoroughly and allow them to stand for a specified time for full-color development. This time should be optimized for the specific metal.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-5-Br-PADAP complex against a reagent blank. The reagent blank should contain all components except the metal ion.

  • Plot a calibration curve of absorbance versus metal concentration.

  • For an unknown sample, follow the same procedure and determine its concentration from the calibration curve.

Visualizations

Surfactant_Effect_on_5BrPADAP_Complex_Stability cluster_aqueous_phase Aqueous Phase cluster_micellar_phase Micellar Phase (with Surfactant) Metal_ion Metal Ion (Mⁿ⁺) Unstable_Complex [M-(5-Br-PADAP)]ⁿ⁺ (Sparingly Soluble/Unstable) Metal_ion->Unstable_Complex + 5-Br-PADAP 5_Br_PADAP 5-Br-PADAP 5_Br_PADAP->Unstable_Complex Precipitate Precipitate ↓ Unstable_Complex->Precipitate Stable_Complex Solubilized & Stable [M-(5-Br-PADAP)]ⁿ⁺ Complex Unstable_Complex->Stable_Complex Encapsulation in Micelle Surfactant Surfactant Monomers Micelle Surfactant Micelle Surfactant->Micelle > CMC

Caption: Mechanism of 5-Br-PADAP complex stabilization by surfactants.

Troubleshooting_Workflow Start Experiment Start: Formation of 5-Br-PADAP Complex Problem Problem Encountered: Low/Unstable Absorbance or Precipitation Start->Problem Check_pH Check & Optimize pH Problem->Check_pH Is pH optimal? Check_pH->Problem No, adjust pH Check_Reagent_Conc Check & Optimize 5-Br-PADAP Concentration Check_pH->Check_Reagent_Conc Yes Check_Reagent_Conc->Problem No, adjust concentration Add_Surfactant Introduce/Optimize Surfactant (e.g., Triton X-100, CPC, SDS) Check_Reagent_Conc->Add_Surfactant Yes Check_Interference Consider Ionic Interference Add_Surfactant->Check_Interference Problem persists? Successful_Measurement Stable & Sensitive Spectrophotometric Measurement Add_Surfactant->Successful_Measurement Problem solved Use_Masking_Agent Use Masking Agent Check_Interference->Use_Masking_Agent Use_Masking_Agent->Successful_Measurement

References

Technical Support Center: Enhancing the Selectivity of 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) for Specific Metals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) for the spectrophotometric determination of metal ions.

Frequently Asked Questions (FAQs)

Q1: What is 5-Br-PADAP and why is it used in metal analysis?

A1: this compound, or 5-Br-PADAP, is a highly sensitive chromogenic reagent.[1][2] It belongs to the class of pyridylazo dyes and is known for forming intensely colored complexes with a variety of metal ions.[2][3] This property makes it a valuable tool in analytical chemistry for the spectrophotometric determination of trace amounts of metals in various samples, including environmental and biological materials.[2][4] Its high molar absorptivity allows for the detection of metals at low concentrations.[5]

Q2: 5-Br-PADAP is described as non-selective. How can I use it to measure a specific metal?

A2: While 5-Br-PADAP reacts with numerous metal ions, its selectivity for a specific metal can be significantly enhanced through several strategies:[1]

  • pH Control: The formation of metal-5-Br-PADAP complexes is highly dependent on the pH of the solution.[6][7][8][9] By carefully controlling the pH with buffers, you can favor the complexation of your target metal while preventing the reaction of interfering ions.

  • Use of Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting with 5-Br-PADAP.[4][10] This allows for the selective determination of the metal of interest.

  • Micellar Systems: The use of surfactants to create micellar solutions can enhance both the sensitivity and selectivity of the analysis.[3][4] Micelles can alter the microenvironment of the complexation reaction, favoring the formation of the desired metal complex.

  • Derivative Spectrophotometry: This technique can be used to resolve the spectra of overlapping complexes, allowing for the simultaneous determination of multiple metals or the quantification of a metal in the presence of an interfering one.[11][12]

Q3: What is the role of a surfactant like Triton X-100 in my experiment?

A3: Surfactants such as Triton X-100 are often added to the reaction mixture to increase the solubility and stability of the metal-5-Br-PADAP complexes.[3][8] Many of these complexes are not very soluble in water.[1][5] The surfactant helps to keep the complex dissolved, leading to more stable and reproducible absorbance readings.[3][8]

Q4: Can I determine multiple metals simultaneously using 5-Br-PADAP?

A4: Yes, it is possible to determine multiple metal ions that have very similar chemical behavior and often appear together in samples.[11] A common approach is to use derivative spectrophotometry, which helps to resolve the overlapping absorption spectra of the different metal-5-Br-PADAP complexes.[11][12] By measuring the derivative spectra at specific wavelengths, the concentrations of individual metals like cobalt, nickel, and iron can be determined simultaneously.[11]

Troubleshooting Guides

Issue 1: Low or No Color Development
Possible Cause Troubleshooting Step
Incorrect pH The pH of the solution is critical for complex formation.[6][7][8][9] Verify the pH of your reaction mixture and adjust it to the optimal range for your target metal using a suitable buffer.
Insufficient Reagent Concentration The concentration of 5-Br-PADAP may be too low to react with all of the metal ions present. Increase the concentration of the 5-Br-PADAP solution and observe if the color intensity increases.[8]
Metal Ion Oxidation State 5-Br-PADAP may react selectively with a specific oxidation state of a metal. Ensure that your sample preparation procedure results in the metal being in the correct oxidation state for complexation.
Degraded Reagent 5-Br-PADAP solutions can degrade over time, especially when exposed to light. Prepare a fresh solution of the reagent and repeat the experiment.
Issue 2: High Background Absorbance or Turbidity
Possible Cause Troubleshooting Step
Precipitation of the Complex The metal-5-Br-PADAP complex may have low solubility in your solvent system.[1][5] Add a non-ionic surfactant like Triton X-100 to increase the solubility and stability of the complex.[3][8]
Interference from Other Ions Other ions in your sample may be reacting with 5-Br-PADAP to form colored or precipitating species. Introduce a suitable masking agent to selectively complex the interfering ions.[4][10]
High Reagent Concentration An excessively high concentration of 5-Br-PADAP can lead to high background absorbance. Optimize the reagent concentration to find a balance between signal intensity and background.[8]
Hydrolysis of Metal Ions At certain pH values, metal ions can hydrolyze and form precipitates.[8] Adjust the pH to a range where your target metal is stable and soluble.
Issue 3: Poor Selectivity / Interference from Other Metals
Possible Cause Troubleshooting Step
Overlapping Absorption Spectra The absorption spectra of the target metal complex and an interfering metal complex are overlapping.[11] Employ derivative spectrophotometry to resolve the individual signals.[11][12]
Inadequate Masking The masking agent being used is not effective for the specific interfering ion present. Consult the literature to find a more appropriate masking agent for your sample matrix.[4]
Incorrect pH for Selective Masking The effectiveness of some masking agents is pH-dependent. Ensure that the pH of your solution is optimal for both the complexation of your target metal and the masking of interfering ions.

Data Presentation

Table 1: Recommended Masking Agents for Enhanced Selectivity
Target Metal Interfering Ion(s) Recommended Masking Agent(s) Reference
Iron(II)VariousN-(Dithiocarboxy)sarcosine (DTCS), Nitrilotriacetic acid[4]
Manganese(II)VariousTriethylenetetraamine and DTCS, or Dimercaptosuccinic acid and Diethylenetriamine[4]
Cobalt(II)VariousPyrophosphate and Ethylene glycol bis(2-aminoethyl ether)-N,N,N',N'-tetraacetic acid[4]
Uranium(VI)VariousSodium fluoride, 5-Sulphosalicylic acid, CDTA, Sodium dodecyl sulfonate (SDS)[3][13]
Nickel(II)Cobalt(II)Use of derivative spectrophotometry[12]
Cobalt(II)Nickel(II)EDTA (decomposes the Ni-complex)[14]
Cadmium(II)Cu(II), Mn(II), Ni(II), Co(II)Thiourea, 2-aminoethanethiol, and o-phenanthroline[15]
Table 2: Optimal pH Ranges for Metal Determination with 5-Br-PADAP
Metal Ion Optimal pH Range Buffer System Reference
Uranium(VI)6.5 - 8.0Triethanolamine/Perchloric acid[16]
Cobalt(II)7.0Ammonium acetate[11]
Nickel(II)7.0Ammonium acetate[11]
Iron(II)7.0Ammonium acetate[11]
Cobalt(II) & Iron(II)3.4HAc-NaAc[17]
Nickel(II)5.0 - 6.0Acetate buffer[12]
Cobalt(II)4.0Acetate buffer[14]

Experimental Protocols

Protocol 1: General Spectrophotometric Determination of a Metal Ion

This protocol provides a general workflow for the determination of a metal ion using 5-Br-PADAP. Specific parameters such as pH, masking agents, and wavelength should be optimized for the target metal.

G cluster_prep Sample & Reagent Preparation cluster_reaction Complex Formation cluster_measurement Spectrophotometric Measurement p1 Prepare standard solutions of the target metal p2 Prepare a solution of 5-Br-PADAP in a suitable solvent (e.g., ethanol) p3 Prepare a buffer solution to control pH p4 Prepare a solution of the masking agent (if required) p5 Prepare the sample solution, adjusting the pH if necessary r1 To an aliquot of the sample/standard, add the buffer solution p5->r1 r2 Add the masking agent solution and mix well r1->r2 r3 Add the 5-Br-PADAP solution and mix r2->r3 r4 Allow time for color development r3->r4 m1 Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank m2 Construct a calibration curve using the standard solutions m1->m2 m3 Determine the concentration of the metal in the sample from the calibration curve m2->m3

Fig 1. General workflow for metal determination using 5-Br-PADAP.
Protocol 2: Selective Determination of Cobalt in the Presence of Nickel

This protocol is adapted from a method that utilizes EDTA to mask the interference from nickel.[14]

  • Reagent Preparation :

    • Prepare a standard solution of Cobalt(II).

    • Prepare a solution of 5-Br-PADAP in a suitable solvent.

    • Prepare an acetate buffer solution (pH 4.0).[14]

    • Prepare an EDTA solution.

  • Procedure :

    • To a known volume of the sample containing cobalt and nickel, add the acetate buffer to adjust the pH to 4.0.[14]

    • Add the 5-Br-PADAP solution. A red complex will form with both cobalt and nickel.

    • Add the EDTA solution. The nickel-5-Br-PADAP complex will decompose, while the cobalt complex remains stable.[14]

    • Measure the absorbance at the λmax for the cobalt-5-Br-PADAP complex (around 589 nm).[14]

    • Quantify the cobalt concentration using a calibration curve prepared similarly.

Signaling Pathways and Logical Relationships

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Selectivity cause1 Incorrect pH problem->cause1 cause2 Presence of Interfering Ions problem->cause2 cause3 Overlapping Spectra problem->cause3 solution1 Optimize pH with Buffers cause1->solution1 solution2 Add Masking Agents cause2->solution2 solution3 Use Derivative Spectrophotometry cause3->solution3

Fig 2. Troubleshooting logic for poor selectivity issues.

References

Validation & Comparative

A Comparative Guide to the 5-Br-PADAP Method for Heavy Metal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 5-Br-PADAP (2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol) method with other widely used techniques for the analysis of heavy metals. The information presented herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, with a focus on experimental data and procedural accuracy.

Introduction to Heavy Metal Analysis

The accurate quantification of heavy metals is crucial in various scientific fields, including environmental monitoring, food safety, and pharmaceutical development, due to their toxicity at low concentrations.[1] A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide focuses on the validation and comparison of the 5-Br-PADAP spectrophotometric method against established instrumental techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), and X-ray Fluorescence (XRF).

The 5-Br-PADAP method is a colorimetric technique where the reagent forms a colored complex with metal ions. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal. This method is known for its sensitivity and is often used for the determination of metals like cadmium, lead, arsenic, and manganese.[1][2][3]

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following tables summarize the quantitative performance of the 5-Br-PADAP method and its alternatives based on published experimental data.

Table 1: Comparison of Detection and Quantification Limits

MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
5-Br-PADAP Cadmium (Cd)37 ng/L[2]-Wine[2]
Arsenic (As)1.4 ng/mL[1][4]-Soil[1][4]
Manganese (Mn)0.2 µg/L[3]--
Zinc (Zn)0.002 mg/mL0.006 mg/mL-
ICP-MS Aluminum (Al)0.011 - 2.23 µg/L[5]0.03 - 3.4 µg/L[5]Water[5]
Arsenic (As)0.32 µg/L[6]1.01 µg/L[6]Blood[6]
Cadmium (Cd)0.28 µg/L[6]0.88 µg/L[6]Blood[6]
Lead (Pb)0.19 µg/L[6]0.62 µg/L[6]Blood[6]
Mercury (Hg)0.28 µg/L[6]0.90 µg/L[6]Blood[6]
AAS (GFAAS) Cadmium (Cd)< 1.0 µg/L[7]< 1.0 µg/L[7]Herbal Products[7]
Lead (Pb)< 10 µg/L[7]< 10 µg/L[7]Herbal Products[7]
Arsenic (As)< 5 µg/L[7]< 5 µg/L[7]Herbal Products[7]
Mercury (Hg)< 1.0 µg/L[7]< 1.0 µg/L[7]Herbal Products[7]
ICP-OES Arsenic (As)0.80 mg/kg[8]-Sterile Dump Material[8]
Cadmium (Cd)0.11 mg/kg[8]-Sterile Dump Material[8]
Chromium (Cr)0.09 mg/kg[8]-Sterile Dump Material[8]
Copper (Cu)0.29 mg/kg[8]-Sterile Dump Material[8]
Nickel (Ni)0.02 mg/kg[8]-Sterile Dump Material[8]
Lead (Pb)0.29 mg/kg[8]-Sterile Dump Material[8]
Zinc (Zn)0.30 mg/kg[8]-Sterile Dump Material[8]
XRF Arsenic (As)--Soil
Cadmium (Cd)--Soil
Lead (Pb)--Soil

Table 2: Comparison of Linearity, Precision, and Accuracy

MethodAnalyteLinearity (Correlation Coefficient, r²)Precision (RSD%)Accuracy (Recovery %)
5-Br-PADAP Cadmium (Cd)0.998[2]3.4%[2]-
Arsenic (As)0.9995[1][4]< 5%[1][4]95.55 - 102.70%[1][4]
ICP-MS Al, As, Cd, Cu, Fe, Mn, Ni, Pb, Zn0.9998 - 0.9999[5]0.9 - 3.1%[5]> 96%[5]
As, Cd, Hg, Pb> 0.99[6]1.35 - 7.03%[6]85.60 - 112.00%[6]
AAS Cd, Pb, As, Hg> 0.995[7]< 10%[7]80 - 120%[7]
ICP-OES As, Cu, Pb, Zn, Cd, Cr, Ni0.9992 - 0.9999[8]-79.8 - 109.8%[8]
XRF As, Cu, Cd, Pb, Ni, Zn0.202 - 0.888 (vs. ICP-MS)[9]--

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are generalized protocols for the 5-Br-PADAP method and its alternatives.

5-Br-PADAP Spectrophotometric Method

This method is based on the formation of a colored chelate between the heavy metal ion and the 5-Br-PADAP reagent.

1. Reagent Preparation:

  • 5-Br-PADAP Solution: Prepare a stock solution of 5-Br-PADAP in a suitable organic solvent (e.g., ethanol) and dilute to the desired working concentration.

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., ammonia buffer for manganese at pH 8.8).[3]

  • Masking Agents: In the presence of interfering ions, a masking agent such as EDTA may be necessary to enhance selectivity.[1][4]

2. Sample Preparation:

  • Solid samples (e.g., soil, biological tissues) require acid digestion to bring the metal ions into solution.

  • Liquid samples (e.g., water) may be analyzed directly or after appropriate dilution and pH adjustment.

3. Measurement Procedure:

  • To a specific volume of the sample solution, add the buffer solution, any necessary masking agents, and the 5-Br-PADAP reagent.

  • Allow sufficient time for the color to develop fully.

  • Measure the absorbance of the solution at the wavelength of maximum absorption for the metal-5-Br-PADAP complex using a spectrophotometer.

  • Prepare a calibration curve using standard solutions of the target metal and determine the concentration of the unknown sample.

Atomic Absorption Spectroscopy (AAS)

AAS measures the absorption of light by free atoms in the gaseous state.

1. Instrument Setup:

  • Install the appropriate hollow cathode lamp for the element of interest.

  • Optimize instrumental parameters such as wavelength, slit width, and lamp current.

  • For Graphite Furnace AAS (GFAAS), program the temperature sequence for drying, ashing, and atomization.

2. Sample Preparation:

  • Samples are typically digested with strong acids to liberate the metal ions.

3. Measurement Procedure:

  • Aspirate the sample solution into the flame (Flame AAS) or inject it into the graphite tube (GFAAS).

  • The instrument measures the absorbance of the characteristic wavelength of light by the atomized sample.

  • Quantify the metal concentration using a calibration curve prepared from standard solutions.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique that uses an inductively coupled plasma to ionize the sample, followed by mass spectrometric detection of the ions.

1. Instrument Setup:

  • Perform daily performance checks and tuning of the instrument.

  • Optimize plasma conditions, lens voltages, and detector settings.

2. Sample Preparation:

  • Acid digestion is typically required for solid samples.

  • Liquid samples are often diluted and acidified.

3. Measurement Procedure:

  • Introduce the sample solution into the plasma via a nebulizer.

  • The mass spectrometer separates the ions based on their mass-to-charge ratio.

  • The detector counts the ions for each mass, and the data is used to calculate the elemental concentrations against a calibration curve.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES utilizes an inductively coupled plasma to excite atoms, which then emit light at characteristic wavelengths.

1. Instrument Setup:

  • Select the appropriate analytical wavelengths for the elements of interest, considering potential spectral interferences.

  • Optimize plasma viewing position (axial or radial) and gas flow rates.

2. Sample Preparation:

  • Similar to ICP-MS, acid digestion is common for solid samples, while liquid samples are diluted and acidified.

3. Measurement Procedure:

  • Introduce the sample into the plasma.

  • The emitted light is separated by a spectrometer, and the intensity at each characteristic wavelength is measured.

  • Elemental concentrations are determined from calibration curves.

X-ray Fluorescence (XRF)

XRF is a non-destructive technique that excites atoms in a sample using X-rays, causing them to emit secondary (or fluorescent) X-rays.

1. Instrument Setup:

  • Calibrate the instrument using certified reference materials that are matrix-matched to the samples being analyzed.

2. Sample Preparation:

  • For solid samples, minimal preparation such as grinding and pressing into a pellet may be required to ensure homogeneity.

  • Liquid samples can be analyzed in a sample cup with a thin-film window.

3. Measurement Procedure:

  • Place the sample in the instrument's analysis chamber.

  • The instrument irradiates the sample with X-rays.

  • The detector measures the energy and intensity of the fluorescent X-rays emitted from the sample.

  • The software processes this data to determine the elemental composition of the sample.

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

G 5-Br-PADAP Spectrophotometric Method Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Complex Formation cluster_analysis Analysis Sample Sample Collection (Water, Soil, etc.) Digestion Acid Digestion (if solid) Sample->Digestion Solid Sample Mixing Mix Sample, Buffer, Masking Agent, 5-Br-PADAP Sample->Mixing Liquid Sample Digestion->Mixing Reagents Prepare 5-Br-PADAP, Buffer, Masking Agents Reagents->Mixing Development Color Development Mixing->Development Measurement Measure Absorbance at λmax Development->Measurement Quantification Quantify Metal Concentration Measurement->Quantification Calibration Prepare Calibration Curve Calibration->Quantification

Caption: Workflow for the 5-Br-PADAP spectrophotometric method.

G General Workflow for Instrumental Heavy Metal Analysis cluster_sample_prep Sample Preparation cluster_analysis_methods Analytical Techniques cluster_detection Detection & Quantification Start Sample Prep Digestion / Dilution Start->Prep XRF XRF (X-ray Excitation) Start->XRF Minimal Prep AAS AAS (Atomization) Prep->AAS ICPMS ICP-MS (Ionization) Prep->ICPMS ICPOES ICP-OES (Excitation) Prep->ICPOES Detection Signal Detection (Absorbance, Emission, Mass, Fluorescence) AAS->Detection ICPMS->Detection ICPOES->Detection XRF->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Caption: A generalized workflow comparing instrumental heavy metal analysis techniques.

Conclusion

In contrast, techniques like ICP-MS and ICP-OES provide rapid, multi-element analysis with high sensitivity and are less prone to matrix effects, making them the methods of choice for comprehensive and high-throughput screening. AAS offers a robust and reliable single-element analysis, while XRF provides a rapid, non-destructive screening tool, particularly for solid samples.

The choice of method should be guided by the specific analytical requirements, including the target analytes, required detection limits, sample matrix, sample throughput, and available budget. For researchers in drug development and related fields, understanding the validation parameters of each method is critical for ensuring data quality and regulatory compliance.

References

A Comparative Analysis of Chromogenic Reagents: 5-Br-PADAP, PAR, and PAN in Spectrophotometric Metal Ion Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of metal ions, the selection of an appropriate chromogenic reagent is paramount. This guide provides a detailed comparative analysis of three widely used pyridylazo dyes: 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP), 4-(2-pyridylazo)resorcinol (PAR), and 1-(2-pyridylazo)-2-naphthol (PAN). This publication outlines their performance characteristics, supported by experimental data, to facilitate informed reagent selection for spectrophotometric analyses.

The utility of these organic compounds lies in their ability to form stable, intensely colored complexes with a variety of metal ions.[1][2] The resulting change in the absorption spectrum allows for the sensitive and selective spectrophotometric determination of these metals.[1] This guide delves into a side-by-side comparison of their key analytical parameters, provides detailed experimental protocols for their application, and outlines their synthesis.

Performance Characteristics: A Quantitative Comparison

The efficacy of a chromogenic reagent is primarily evaluated based on the molar absorptivity (ε) of the metal complex, the wavelength of maximum absorbance (λmax), and the optimal pH for complex formation. The data presented below has been compiled from various studies to offer a comparative overview. It is important to note that these parameters can be influenced by the specific experimental conditions, including the solvent system and the presence of surfactants.

ReagentMetal Ionλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pH
5-Br-PADAP Zinc (Zn²⁺)5561.16 x 10⁵[3]9.2[4]
5701.20 x 10⁵[5]-
Cobalt (Co²⁺)5898.30 x 10⁴[6]4.0[6]
5859.27 x 10⁴[7]3.4[7]
Iron (Fe²⁺)5857.18 x 10⁴[7]3.4[7]
Nickel (Ni²⁺)5301.04 x 10⁵[8]4.0-6.0[8]
530, 562-[9]5.0-6.0[9]
Chromium (Cr³⁺/Cr⁶⁺)5802.64 x 10⁴[10]-
Copper (Cu²⁺)558-[11]-
PAR Zinc (Zn²⁺)4927.15 x 10⁴7.4
Cadmium (Cd²⁺)5102.5 x 10⁵[12]-
Mercury (Hg²⁺)---
Cobalt (Co²⁺)---
Nickel (Ni²⁺)---
Copper (Cu²⁺)5104.0 x 10⁴10
495-5007.62 x 10⁴-
Manganese (Mn²⁺)---
Lead (Pb²⁺)---
PAN Cobalt (Co²⁺)5253.77 x 10⁴[13]6.0[13]
6201.90 x 10⁴[6]5.0[6]
Zinc (Zn²⁺)---
Copper (Cu²⁺)555-5.6
Cadmium (Cd²⁺)-1.75 x 10⁴[9]-
Mercury (Hg²⁺)-3.0 x 10⁴[9]-
Manganese (Mn²⁺)-0.39 x 10⁴[9]-
Platinum (Pt²⁺)6901.6 x 10⁵[14]2.5-6.5[14]
Palladium (Pd²⁺)6781.2 x 10⁴[14]1.5-7.5[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the synthesis of each reagent and a typical procedure for spectrophotometric metal ion determination.

Synthesis of Reagents

1. Synthesis of this compound (5-Br-PADAP)

The synthesis of 5-Br-PADAP is typically a two-step process:

  • Diazotization: 5-bromo-2-aminopyridine is diazotized using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to ensure the stability of the resulting diazonium salt.[15]

  • Azo Coupling: The diazonium salt is then coupled with 3-diethylaminophenol.

2. Synthesis of 4-(2-pyridylazo)resorcinol (PAR)

A common method for the synthesis of PAR involves:

  • Diazotization: 2-aminopyridine is diazotized with sodium nitrite in an acidic medium.

  • Azo Coupling: The resulting diazonium salt is coupled with resorcinol. The monosodium salt of PAR can be purified by recrystallization from a 1:1 ethanol/water mixture.[16]

3. Synthesis of 1-(2-pyridylazo)-2-naphthol (PAN)

The synthesis of PAN also follows a two-step diazotization and coupling reaction:

  • Diazotization of 2-Aminopyridine: 2-aminopyridine is dissolved in a mineral acid (e.g., hydrochloric acid) and cooled to 0-5°C. A chilled solution of sodium nitrite is then added slowly to form the pyridyl-2-diazonium chloride.

  • Azo Coupling with 2-Naphthol: In a separate vessel, 2-naphthol (β-naphthol) is dissolved in an alkaline solution (e.g., sodium hydroxide) and cooled to 0-5°C. The cold diazonium salt solution is then slowly added to the alkaline 2-naphthol solution with constant stirring. An orange-red precipitate of PAN forms, which can be collected by filtration and purified by recrystallization from ethanol.

General Protocol for Spectrophotometric Metal Ion Determination

This protocol provides a general framework for the use of 5-Br-PADAP, PAR, or PAN in determining metal ion concentrations. Optimization of parameters such as pH, reagent concentration, and the use of surfactants or masking agents is often necessary for specific applications.

  • Preparation of Standard Solutions:

    • Prepare a stock solution (e.g., 1000 ppm) of the metal ion of interest from a high-purity salt.

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • Prepare a solution of the chromogenic reagent (e.g., 0.01% to 0.1% w/v) in a suitable solvent such as ethanol or methanol.

  • Preparation of Calibration Curve:

    • Into a series of volumetric flasks, pipette aliquots of the working standard solutions to cover the desired concentration range.

    • Add a suitable buffer solution to maintain the optimal pH for complex formation.

    • Add an appropriate volume of the chromogenic reagent solution to each flask and mix thoroughly.

    • If necessary, add a surfactant solution (e.g., Triton X-100) to enhance sensitivity and solubility.

    • Dilute to the mark with deionized water and allow the color to develop for a specified period.

    • Measure the absorbance of each solution at the λmax of the metal-reagent complex against a reagent blank (prepared in the same manner but without the metal ion).

    • Plot a calibration curve of absorbance versus metal ion concentration.

  • Analysis of Unknown Sample:

    • Prepare the sample solution, ensuring it is within the linear range of the calibration curve. This may involve dilution or pre-concentration steps.

    • Treat the sample solution in the same manner as the standards (addition of buffer, reagent, etc.).

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of the metal ion in the sample by referring to the calibration curve.

Visualizing the Chemistry and Workflow

To better illustrate the chemical structures and the analytical process, the following diagrams are provided.

cluster_5BrPADAP 5-Br-PADAP cluster_PAR PAR cluster_PAN PAN a 2-(5-bromo-2-pyridylazo)- 5-(diethylamino)phenol b 4-(2-pyridylazo)resorcinol c 1-(2-pyridylazo)-2-naphthol

Caption: Chemical Structures of the Compared Reagents.

A Sample Preparation (Dilution/Digestion) B pH Adjustment (Buffer Addition) A->B C Complex Formation (Add Chromogenic Reagent) B->C D Absorbance Measurement (Spectrophotometer at λmax) C->D E Data Analysis (Calibration Curve) D->E F Result (Metal Ion Concentration) E->F

Caption: General workflow for spectrophotometric metal ion analysis.

Conclusion

The choice between 5-Br-PADAP, PAR, and PAN depends on the specific analytical requirements, including the target metal ion, the required sensitivity, and the sample matrix. 5-Br-PADAP and its derivatives often exhibit very high molar absorptivities, making them suitable for trace analysis.[5] PAR is a versatile reagent for a wide range of metals and is particularly useful for simultaneous determinations.[1][17] PAN is a well-established reagent with extensive applications and documented protocols.[13] By understanding the comparative performance data and experimental protocols presented in this guide, researchers can select the most appropriate chromogenic reagent to achieve accurate and reliable quantification of metal ions in their samples.

References

A Comparative Guide to Uranium Analysis: Inter-laboratory Insights on the 5-Br-PADAP Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of uranium, the selection of an appropriate analytical method is paramount to ensure accuracy, sensitivity, and efficiency. This guide provides a comprehensive comparison of the widely used 5-Br-PADAP spectrophotometric method for uranium determination, with a focus on its performance characteristics as reported across various studies. This document also presents a comparative overview of alternative analytical techniques, supported by experimental data to aid in methodological selection.

The spectrophotometric method utilizing 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) has gained prominence for the determination of uranium (VI) ions due to its high sensitivity and relative simplicity. This method relies on the formation of a stable, colored complex between the uranyl ion (UO₂²⁺) and the 5-Br-PADAP reagent, which can be quantified by measuring its absorbance at a specific wavelength.

Performance of the 5-Br-PADAP Method: A Multi-Study Perspective

Performance ParameterReported Value(s)Reference(s)
Wavelength of Max. Absorbance (λmax) 576 nm, 578 nm, 579 nm[1][2][3]
Molar Absorptivity (ε) 4.33 x 10⁴ L mol⁻¹ cm⁻¹, 7.35 x 10⁴ ± 0.14 x 10⁴ L mol⁻¹ cm⁻¹ (aqueous), 5.82 x 10⁴ ± 0.12 x 10⁴ L mol⁻¹ cm⁻¹ (organic)[1][2]
Linearity Range 0.0 - 4.0 µg/mL, 0.3 - 5.0 mg/L[1][4]
Sandell's Sensitivity 0.0055 µg cm⁻²[1]
Relative Standard Deviation (RSD) < 2%, < 3%, < 5%[1][2][5]
Recovery 96.4% - 104%[1]

Comparison with Alternative Analytical Methods

The 5-Br-PADAP method is one of several techniques available for uranium analysis. The choice of method often depends on factors such as the required detection limit, sample matrix, available instrumentation, and the need for isotopic information. The table below provides a comparison of the 5-Br-PADAP method with other common analytical techniques.

MethodPrincipleTypical Detection LimitPrecision (%RSD)Key AdvantagesKey Disadvantages
5-Br-PADAP Spectrophotometry Colorimetric reaction~0.05 mg/L[6]< 5%[2]Cost-effective, rapid, relatively simple instrumentation.Susceptible to interferences, does not provide isotopic information.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization in plasma and mass-to-charge ratio separation2 ng/L[3]~3%[3]Very low detection limits, high throughput, isotopic analysis possible.[5]High capital and operational costs, requires skilled operator, potential for isobaric interferences.[6]
Fluorimetry Measurement of fluorescence of a uranium complex0.2 µg/L[7]~15%[7]High sensitivity.Susceptible to quenching effects from other ions.
Alpha Spectrometry Measurement of alpha particle energies--Provides precise isotopic information.[7]Time-consuming sample preparation, long measurement times.[7]
Gamma Spectrometry Measurement of gamma ray energies--Non-destructive, can determine specific isotopes.[8]Lower sensitivity for some isotopes, requires specialized equipment.[7]

Experimental Protocols

A generalized experimental protocol for the spectrophotometric determination of uranium using 5-Br-PADAP, synthesized from several published methods, is provided below. It is crucial to optimize these parameters for specific sample matrices and instrumentation.

Reagents and Solutions
  • Standard Uranium Stock Solution: Prepare a stock solution of a known concentration from a certified reference material (e.g., NIST SRM 3164).[1]

  • 5-Br-PADAP Solution: Dissolve an appropriate amount of 5-Br-PADAP in a suitable solvent (e.g., ethanol).

  • Buffer Solution: A buffer solution to maintain the optimal pH for complex formation (typically pH 7-8). Triethanolamine is commonly used.[3]

  • Masking Agents: Solutions of masking agents such as Cyclohexylenediaminetetraacetic acid (CDTA) and sodium fluoride (NaF) to prevent interference from other metal ions.[3] An eco-friendlier alternative using sodium dodecyl sulfonate (SDS) has also been reported.[1]

Analytical Procedure
  • Sample Preparation: Acidify the water sample and, if necessary, perform a pre-concentration or extraction step to isolate uranium and remove major interfering ions.

  • Complex Formation: To an aliquot of the prepared sample, add the buffer solution to adjust the pH. Subsequently, add the masking agent(s) followed by the 5-Br-PADAP solution.

  • Color Development: Allow the solution to stand for a sufficient time for the color of the uranium-5-Br-PADAP complex to develop fully.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 578 nm) against a reagent blank.

  • Quantification: Determine the concentration of uranium in the sample by comparing its absorbance to a calibration curve prepared using standard uranium solutions.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis Sample Aqueous Sample Preconcentration Pre-concentration/ Extraction (optional) Sample->Preconcentration pH_Adjustment pH Adjustment (Buffer) Preconcentration->pH_Adjustment Masking Addition of Masking Agents pH_Adjustment->Masking Reagent_Addition Addition of 5-Br-PADAP Masking->Reagent_Addition Color_Development Color Development Reagent_Addition->Color_Development Measurement Spectrophotometric Measurement (λmax) Color_Development->Measurement Quantification Quantification Measurement->Quantification Result Uranium Concentration Quantification->Result MethodComparison cluster_attributes Comparison Criteria UraniumAnalysis Uranium Analysis Methods Spectrophotometry Spectrophotometry (e.g., 5-Br-PADAP) UraniumAnalysis->Spectrophotometry MassSpectrometry Mass Spectrometry (e.g., ICP-MS) UraniumAnalysis->MassSpectrometry Fluorimetry Fluorimetry UraniumAnalysis->Fluorimetry Radiometric Radiometric Methods (Alpha/Gamma Spec.) UraniumAnalysis->Radiometric Sensitivity Sensitivity Spectrophotometry->Sensitivity Cost Cost Spectrophotometry->Cost Interference Interference Spectrophotometry->Interference MassSpectrometry->Sensitivity MassSpectrometry->Cost IsotopicInfo Isotopic Information MassSpectrometry->IsotopicInfo MassSpectrometry->Interference Fluorimetry->Sensitivity Fluorimetry->Cost Fluorimetry->Interference Radiometric->Sensitivity Radiometric->Cost Radiometric->IsotopicInfo

References

A Comparative Guide to Metal Determination: 5-Br-PADAP vs. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and precise quantification of trace metals, this guide provides a comprehensive comparison of the spectrophotometric reagent 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) with the established analytical techniques of Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This document outlines the performance characteristics, experimental protocols, and underlying principles of each method for the determination of Uranium, Cadmium, Cobalt, Nickel, and Iron.

The determination of trace metal concentrations is a critical aspect of research and development in numerous scientific fields, including environmental monitoring, pharmaceutical analysis, and materials science. The choice of analytical method significantly impacts the accuracy, precision, and sensitivity of these measurements. This guide offers a comparative overview to aid in the selection of the most appropriate technique for your specific analytical needs.

Performance Comparison: 5-Br-PADAP, AAS, and ICP-MS

The selection of an analytical method hinges on a variety of performance metrics. The following tables summarize the key analytical parameters for the determination of selected metals using 5-Br-PADAP, AAS, and ICP-MS. It is important to note that these values are representative and can vary depending on the specific instrumentation, matrix, and experimental conditions.

MetalMethodLinearity RangeLimit of Detection (LOD)Precision (RSD%)Accuracy (Recovery %)
Uranium (U) 5-Br-PADAP0.0 - 4.0 µg/mL[1]0.05 mg/L[2]<2%[1]96.4 - 104%[1]
AAS----
ICP-MS--within 1% for 235U/238U[3][4]within 1% for 235U/238U[3][4]
Cadmium (Cd) 5-Br-PADAP0.05 - 1.0 µg/mL[5]0.01 µg/mL[5]1.6%[5]-
AAS-6.8 µg/kg[6]<2.0[6]93.69 - 107.0%[6]
ICP-MS0.1 - 100 µg/L[7]0.011 µg/L0.9%[8]>96%[8]
Cobalt (Co) 5-Br-PADAP80 - 2000 ng/mL[9]2.7 ng/mL[9]--
AAS0 - 5 mg/L[10]0.015 mg/L[10]1.21%[10]90.7%[10]
ICP-MS----
Nickel (Ni) 5-Br-PADAP80 - 2000 ng/mL[9]13.9 ng/mL[9]1.6%[11]-
AAS0.25 - 5 mg/L[9]4.7 µg/L[12]1.011%[9]98.97%[9]
ICP-MS-< 1 µg/L[13]6% at 1.46 µg/L[13]92.0 - 112.0%
Iron (Fe) 5-Br-PADAP80 - 2000 ng/mL[9]3.0 ng/mL[9]--
AAS0.1 - 5.0 mg/L[14]---
ICP-MS0.5 - 20 µg/mL[1]---

Data sourced from multiple scientific publications. The specific conditions under which these values were obtained are detailed in the respective cited articles.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for obtaining reliable analytical results. Below are representative protocols for the determination of a selected metal using each of the three methods.

Spectrophotometric Determination of Cadmium with 5-Br-PADAP

This procedure is a representative example for the determination of cadmium using 5-Br-PADAP. Similar principles with optimized parameters are applied for other metals.

1. Reagents and Solutions:

  • Standard Cadmium solution (1000 µg/mL)

  • 5-Br-PADAP solution (0.01% w/v in ethanol)

  • Borate buffer solution (pH 9.5)

  • Cetylpyridinium chloride (CPC) solution (0.1% w/v)

  • N-hydroxy-N,N'-diphenylbenzamidine (HDPBA) solution in dichloromethane (0.1% w/v)

  • Dichloromethane

  • Anhydrous sodium sulfate

2. Procedure:

  • In a separatory funnel, take an aliquot of the sample solution containing cadmium.

  • Add 4 mL of borate buffer (pH 9.5).

  • Add 0.5 mL of 0.1% CPC solution and 1 mL of 0.01% 5-Br-PADAP solution.

  • Dilute the solution to 10 mL with distilled water.

  • Add 5 mL of HDPBA in dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and drain the organic (lower) layer into a beaker containing anhydrous sodium sulfate.

  • Transfer the dried organic phase to a 10 mL volumetric flask and make up to the mark with dichloromethane.

  • Measure the absorbance of the solution at 560 nm against a reagent blank prepared in the same manner without the cadmium.

  • Determine the concentration of cadmium from a calibration curve prepared using standard cadmium solutions.[5]

Determination of Nickel by Atomic Absorption Spectroscopy (AAS)

This protocol provides a general procedure for the analysis of nickel in water samples.

1. Reagents and Solutions:

  • Standard Nickel solution (1000 mg/L)

  • Nitric acid (HNO₃), concentrated

  • Deionized water

2. Sample Preparation:

  • For total recoverable nickel, acidify the sample with nitric acid to a pH < 2.

  • Digest the sample using an appropriate method (e.g., microwave-assisted digestion) to bring all nickel into solution.

3. Instrumental Parameters (Typical):

  • Wavelength: 232.0 nm

  • Slit width: 0.2 nm

  • Lamp current: As recommended by the manufacturer

  • Flame: Air-acetylene

4. Procedure:

  • Prepare a series of calibration standards by diluting the stock nickel solution with deionized water containing the same concentration of acid as the samples.

  • Aspirate the blank (acidified deionized water), calibration standards, and samples into the AAS instrument.

  • Record the absorbance readings for each solution.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of nickel in the samples from the calibration curve.[9]

Determination of Trace Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This is a general protocol for multi-element trace analysis in environmental samples.

1. Reagents and Solutions:

  • Multi-element standard solutions

  • Nitric acid (HNO₃), ultra-pure

  • Hydrochloric acid (HCl), ultra-pure

  • Internal standard solution (e.g., Rhodium, Indium)

  • Tuning solution containing a range of masses

2. Sample Preparation:

  • Acidify water samples with ultra-pure nitric acid.

  • For solid samples or complex matrices, perform a microwave-assisted acid digestion using a mixture of nitric and hydrochloric acids to bring the metals into solution.[1]

3. Instrumental Parameters (Typical):

  • RF Power: ~1550 W

  • Nebulizer gas flow: ~1 L/min

  • Collision/reaction cell gas: Helium or Hydrogen to remove interferences

  • Detector mode: Pulse counting and/or analog

4. Procedure:

  • Calibrate the ICP-MS instrument using the multi-element standard solutions.

  • Introduce the prepared samples into the instrument. The internal standard is typically added online to correct for matrix effects and instrumental drift.

  • The instrument measures the mass-to-charge ratio of the ions generated from the sample.

  • The software calculates the concentration of each element based on the calibration and the internal standard response.[7]

Visualizing the Process: Workflow and Reaction

To better illustrate the analytical processes, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Metal Determination using 5-Br-PADAP

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Complex Formation cluster_extraction Extraction (Optional) cluster_measurement Measurement Sample Aqueous Sample (containing Metal Ion) Adjust_pH Adjust pH (e.g., pH 9.5 for Cd) Sample->Adjust_pH Add_Reagents Add 5-Br-PADAP & Surfactant (e.g., CPC) Adjust_pH->Add_Reagents Complex Formation of Metal-(5-Br-PADAP) Complex Add_Reagents->Complex Extraction Liquid-Liquid Extraction (e.g., with HDPBA in Dichloromethane) Complex->Extraction Organic_Phase Complex in Organic Phase Extraction->Organic_Phase Spectrophotometer Measure Absorbance at λmax Organic_Phase->Spectrophotometer Concentration Determine Concentration from Calibration Curve Spectrophotometer->Concentration

Caption: A generalized workflow for the spectrophotometric determination of metals using 5-Br-PADAP.

Signaling Pathway: Metal-5-Br-PADAP Complex Formation

signaling_pathway Metal Metal Ion (e.g., M²⁺) Complex [M(5-Br-PADAP)₂] Colored Complex Metal->Complex Coordination (pH dependent) PADAP 5-Br-PADAP (Ligand) PADAP->Complex 2 molecules

References

A Comparative Guide: Cross-Validation of 5-Br-PADAP Spectrophotometry with AAS and ICP-MS for Trace Metal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of the spectrophotometric method using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) with two established atomic spectrometry techniques: Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The information presented herein is compiled from various scientific sources to offer a cross-validation perspective for researchers selecting appropriate analytical methods for trace metal determination.

Performance Characteristics: A Comparative Overview

The selection of an analytical technique for trace metal analysis is a critical decision in research and development, contingent on factors such as sensitivity, selectivity, cost, and sample throughput. While AAS and ICP-MS are considered benchmark techniques, the 5-Br-PADAP spectrophotometric method offers a viable and accessible alternative, particularly in laboratories where access to high-end instrumentation is limited. The following table summarizes the key performance characteristics of these three methods for the determination of a representative metal ion, Zinc (Zn), to facilitate a direct comparison. It is important to note that these values are representative and can vary based on the specific instrumentation, matrix, and experimental conditions.

Parameter5-Br-PADAP SpectrophotometryAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Colorimetric measurement of a metal-ligand complexAbsorption of light by free atoms in the gaseous stateMass-to-charge ratio separation of ions generated in a plasma source
Linearity Range Typically in the low µg/mL range (e.g., up to 12 µg/25 mL for Zinc)[1]Generally in the low to mid mg/L (ppm) rangeWide dynamic range, from sub-µg/L (ppb) to mg/L (ppm)
Limit of Detection (LOD) Analyte dependent, often in the µg/L (ppb) rangeFlame AAS: µg/L (ppb) range; Graphite Furnace AAS: ng/L (ppt) range[2]ng/L (ppt) to sub-ng/L range[3]
Limit of Quantification (LOQ) Typically in the µg/L (ppb) range[1]Flame AAS: µg/L (ppb) range; Graphite Furnace AAS: ng/L (ppt) range[2]ng/L (ppt) to sub-ng/L range
Precision (%RSD) Generally < 5%Typically < 5%[2]Typically < 5%
Selectivity Can be affected by interfering ions; use of masking agents is often necessary[1]High, due to the use of specific light sources for each elementHigh, but can be subject to isobaric and polyatomic interferences
Sample Throughput Can be high with automated systemsModerateHigh with autosamplers
Cost (Instrument) LowModerateHigh
Cost (Operational) LowModerateHigh

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for the determination of a trace metal using each of the three techniques.

5-Br-PADAP Spectrophotometric Method for Zinc

This protocol is a generalized procedure based on common practices for the spectrophotometric determination of zinc using 5-Br-PADAP.

  • Reagent Preparation:

    • Prepare a standard stock solution of Zinc (e.g., 1000 mg/L).

    • Prepare a working standard solution by appropriate dilution of the stock solution.

    • Prepare a 0.025% (w/v) solution of 5-Br-PADAP in ethanol.

    • Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., a pH 8.7 sodium borate-sodium phosphate buffer)[1].

    • Prepare a surfactant solution, such as 20% (v/v) Emulsifier OP, to enhance the solubility and stability of the complex[1].

    • Prepare masking agent solutions, such as sodium citrate and thiourea, to eliminate interferences from other metal ions[1].

  • Sample Preparation:

    • For solid samples, perform a suitable digestion procedure (e.g., microwave digestion with nitric acid) to bring the analyte into solution[1].

    • For liquid samples, adjust the pH and dilute as necessary to fall within the linear range of the method.

  • Measurement Procedure:

    • Transfer an aliquot of the sample or standard solution into a volumetric flask.

    • Add the masking agents, buffer solution, 5-Br-PADAP solution, and surfactant solution in the appropriate order and volumes.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow time for color development as specified in the validated method.

    • Measure the absorbance of the solution at the wavelength of maximum absorption for the Zn-5-Br-PADAP complex (around 556 nm) against a reagent blank[1].

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of zinc in the sample from the calibration curve.

Atomic Absorption Spectrometry (AAS) for Heavy Metals

This is a general protocol for the determination of heavy metals using Flame AAS.

  • Reagent Preparation:

    • Prepare standard stock solutions (1000 mg/L) for each metal of interest.

    • Prepare working standard solutions by diluting the stock solutions with an appropriate matrix (e.g., 1% nitric acid).

  • Sample Preparation:

    • Digest solid samples using a suitable method, such as heating with a mixture of nitric acid and hydrochloric acid (aqua regia)[4][5].

    • Cool the digestate and dilute it to a known volume with deionized water.

    • Filter the solution to remove any particulate matter[6].

  • Instrumental Analysis:

    • Install the appropriate hollow cathode lamp for the element being analyzed.

    • Optimize the instrument parameters, including wavelength, slit width, and gas flow rates (air and acetylene for flame AAS)[7].

    • Aspirate a blank solution (e.g., 1% nitric acid) to zero the instrument.

    • Aspirate the standard solutions in increasing order of concentration to generate a calibration curve.

    • Aspirate the sample solutions and record their absorbance.

    • The instrument software will typically calculate the concentration of the analyte in the samples based on the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Elements

The following is a generalized protocol for multi-element trace analysis by ICP-MS.

  • Reagent Preparation:

    • Use ultra-pure grade acids (e.g., nitric acid) for all preparations.

    • Prepare multi-element standard solutions from certified stock solutions.

    • Prepare an internal standard solution containing elements not expected in the samples (e.g., Sc, Y, In, Bi).

  • Sample Preparation:

    • Digest solid samples using a closed-vessel microwave digestion system with concentrated nitric acid to ensure complete dissolution and minimize contamination[3].

    • Dilute the digested samples with high-purity water (e.g., 18 MΩ·cm) to a final acid concentration of 1-2%. The dilution factor should be chosen to ensure the analyte concentrations are within the linear range of the instrument and to minimize matrix effects[3].

    • For liquid samples, a "dilute-and-shoot" approach may be possible after appropriate dilution with 1-2% nitric acid[8].

  • Instrumental Analysis:

    • Perform daily performance checks and tuning of the ICP-MS instrument to ensure sensitivity, stability, and low oxide and doubly-charged ion ratios.

    • Calibrate the instrument using a series of multi-element standards. The calibration curve should cover the expected concentration range of the samples[9].

    • Introduce the internal standard online to correct for instrumental drift and matrix effects.

    • Analyze the prepared samples. The instrument measures the ion intensity at specific mass-to-charge ratios for each element.

    • The software calculates the analyte concentrations based on the calibration and internal standard corrections.

Cross-Validation Workflow

The process of cross-validating an analytical method like 5-Br-PADAP spectrophotometry against established techniques such as AAS and ICP-MS is a systematic process to ensure the accuracy and reliability of the results. The following diagram illustrates a typical workflow for such a validation.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_spec 5-Br-PADAP Spectrophotometry cluster_aas AAS cluster_icpms ICP-MS cluster_validation Validation & Comparison Sample Homogenized Real Sample Digest Sample Digestion (e.g., Microwave) Sample->Digest Dilute Dilution to Working Concentrations Digest->Dilute Spec_Cal Calibration with Standards Dilute->Spec_Cal AAS_Cal Calibration with Standards Dilute->AAS_Cal ICPMS_Cal Calibration with Standards Dilute->ICPMS_Cal Spec_Measure Absorbance Measurement Spec_Cal->Spec_Measure Spec_Result ResultSpec Spec_Measure->Spec_Result Compare Compare Results (Accuracy, Precision) Spec_Result->Compare AAS_Measure Absorbance Measurement AAS_Cal->AAS_Measure AAS_Result ResultAAS AAS_Measure->AAS_Result AAS_Result->Compare ICPMS_Measure Ion Intensity Measurement ICPMS_Cal->ICPMS_Measure ICPMS_Result ResultICPMS ICPMS_Measure->ICPMS_Result ICPMS_Result->Compare Stats Statistical Analysis (e.g., t-test, ANOVA) Compare->Stats Conclusion Method Validation Conclusion Stats->Conclusion

Caption: Workflow for the cross-validation of an analytical method.

Conclusion

The cross-validation of the 5-Br-PADAP spectrophotometric method with established techniques like AAS and ICP-MS is essential to ascertain its suitability for specific applications. While AAS and ICP-MS offer superior sensitivity and selectivity for trace and ultra-trace metal analysis, the 5-Br-PADAP method provides a cost-effective and rapid alternative for the quantification of certain metals at the µg/mL level. The choice of method should be guided by the specific analytical requirements, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation and resources. For many applications, the 5-Br-PADAP method, when properly validated, can yield results that are in good agreement with those obtained by atomic spectrometry techniques[1][10].

References

A Comparative Guide to Pyridylazo Dyes for Copper Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of copper is crucial across various scientific disciplines, from environmental monitoring to pharmaceutical development. Spectrophotometric methods employing pyridylazo dyes offer a simple, sensitive, and cost-effective approach for this purpose. This guide provides a comparative analysis of three prominent pyridylazo dyes: 1-(2-pyridylazo)-2-naphthol (PAN), 4-(2-pyridylazo)-resorcinol (PAR), and 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP), to assist researchers in selecting the most suitable reagent for their specific analytical needs.

Performance Comparison of Pyridylazo Dyes

The selection of a chromogenic reagent is paramount for achieving desired sensitivity and accuracy in copper determination. The table below summarizes the key performance characteristics of PAN, PAR, and Br-PADAP based on reported experimental data.

Parameter1-(2-pyridylazo)-2-naphthol (PAN)4-(2-pyridylazo)-resorcinol (PAR)This compound (Br-PADAP)
Wavelength of Max. Absorbance (λmax) 555 - 560 nm[1]495 - 510 nm[2][3]Not explicitly found for Cu(II) complex
**Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) **2.03 x 10⁴ - 3.9 x 10⁴[1][4]4.0 x 10⁴ - 7.62 x 10⁴[2][3]1.10 x 10⁵[5]
Optimal pH 4.5 - 5.62[1]9.2 - 10[2][3]8[5]
Stoichiometry (Cu:Dye) 1:1 or 1:2[1]1:1 or 1:2[2][3]1:2[5]
Linear Range 0.01 - 7.0 mg L⁻¹[1]0.1 - 25 µM[2]0.032 - 0.832 µg mL⁻¹[5]
Detection Limit 4 µg L⁻¹[1]~0.1 µM[2]0.038 ng mL⁻¹[5]

Key Observations:

  • Sensitivity: Br-PADAP exhibits the highest molar absorptivity, indicating superior sensitivity for the determination of trace amounts of copper.[5] PAR also offers high sensitivity, while PAN is moderately sensitive.[1][2][3]

  • Optimal pH: The optimal pH for complex formation varies significantly among the dyes, which can be a critical factor in method development, especially when dealing with complex sample matrices. PAN operates in a slightly acidic medium, while PAR and Br-PADAP require alkaline conditions.[1][2][3][5]

  • Linear Range and Detection Limit: Br-PADAP demonstrates an impressively low detection limit, making it suitable for ultra-trace analysis.[5] Both PAN and PAR also offer practical linear ranges and detection limits for many applications.[1][2]

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible and accurate results. Below are generalized yet detailed methodologies for copper determination using each of the compared pyridylazo dyes.

Reagent Preparation
  • 1-(2-pyridylazo)-2-naphthol (PAN) Solution (0.1% w/v): Dissolve 0.1 g of PAN in 100 mL of a suitable solvent such as methanol or ethanol.[1] Gentle warming can aid dissolution. Store the solution in an amber bottle to protect it from light.

  • 4-(2-pyridylazo)-resorcinol (PAR) Solution: The preparation of PAR solutions can vary depending on the specific salt used (monosodium or disodium). A common preparation involves dissolving the requisite amount of PAR in deionized water, sometimes with the addition of a small amount of sodium hydroxide to aid dissolution.

  • This compound (Br-PADAP) Solution: Prepare a stock solution by dissolving the appropriate amount of Br-PADAP in a suitable organic solvent like ethanol. Further dilutions can be made with deionized water as needed for the working solution.

General Procedure for Spectrophotometric Determination of Copper
  • Sample Preparation: Prepare the sample solution containing an unknown concentration of copper. This may involve digestion or other pre-treatment steps to bring the copper into a suitable form and eliminate interfering substances.

  • pH Adjustment: Adjust the pH of an aliquot of the sample solution to the optimal range for the chosen dye using an appropriate buffer solution (e.g., acetate buffer for PAN, phosphate or borate buffer for PAR and Br-PADAP).

  • Complex Formation: Add a specific volume of the prepared pyridylazo dye solution to the pH-adjusted sample. Mix thoroughly and allow the solution to stand for the recommended time to ensure complete complex formation.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting colored complex at its wavelength of maximum absorbance (λmax) using a spectrophotometer. Use a reagent blank (containing all components except the copper standard) to zero the instrument.

  • Calibration and Quantification: Prepare a series of standard copper solutions of known concentrations and follow the same procedure to create a calibration curve of absorbance versus concentration. Determine the concentration of copper in the unknown sample by interpolating its absorbance on the calibration curve.

Notes on Interferences

Pyridylazo dyes can form complexes with other metal ions, leading to potential interferences. The selectivity of the method can often be improved by using masking agents. For instance, EDTA can be used to mask interfering ions like Zn²⁺, Cd²⁺, and Hg²⁺ in the determination of copper with PAR.[2] The choice of masking agent and its concentration should be carefully optimized for the specific sample matrix.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the general experimental workflow for the spectrophotometric determination of copper using a pyridylazo dye.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Preparation pH_Adjust pH Adjustment Sample->pH_Adjust Reagent Reagent Preparation Complexation Complex Formation Reagent->Complexation Standards Standard Preparation Standards->pH_Adjust pH_Adjust->Complexation Measurement Spectrophotometric Measurement Complexation->Measurement Calibration Calibration Curve Measurement->Calibration Quantification Quantification Calibration->Quantification

General workflow for copper determination.

Conclusion

The choice of a pyridylazo dye for copper determination depends on the specific requirements of the analysis, such as the expected concentration range of copper, the sample matrix, and the available instrumentation. For ultra-trace analysis requiring the highest sensitivity, Br-PADAP is an excellent candidate. PAR offers a good balance of sensitivity and versatility, making it a popular choice for a wide range of applications. PAN, while less sensitive than the other two, is a reliable and cost-effective option for routine analysis where high sensitivity is not the primary concern. By carefully considering the performance characteristics and experimental conditions outlined in this guide, researchers can make an informed decision to achieve accurate and reliable copper determination in their work.

References

Performance Evaluation of 5-Br-PADAP in Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) for the spectrophotometric determination of various metal ions in certified reference materials (CRMs). The performance of the 5-Br-PADAP method is objectively compared with alternative analytical techniques, such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), supported by experimental data from various studies.

Introduction to 5-Br-PADAP

5-Br-PADAP is a highly sensitive chromogenic reagent that forms stable, colored complexes with a variety of metal ions. This property makes it a valuable tool for spectrophotometric analysis, offering a cost-effective and accessible alternative to more sophisticated analytical instrumentation. Its application is particularly relevant in laboratories where simplicity, speed, and affordability are critical. This guide will delve into the quantitative performance of 5-Br-PADAP for the determination of Uranium, Cadmium, Lead, and Nickel, and compare it against established methods.

Comparative Performance Data

The following tables summarize the performance characteristics of the 5-Br-PADAP method and its alternatives for the determination of selected metal ions. Data has been compiled from various studies to provide a comparative overview.

Table 1: Performance Comparison for Uranium (U) Determination

Parameter5-Br-PADAP SpectrophotometryInductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Linear Range 0.0 - 4.0 µg/mL[1]Not explicitly stated, but covers a wide range
Molar Absorptivity (ε) 4.33 × 10⁴ L mol⁻¹ cm⁻¹ at 576 nm[1]Not Applicable
Limit of Detection (LOD) 0.15 mg/L[2]2 ng/L[3]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Accuracy (Recovery %) 96.4 - 104% in spiked environmental water samples[1]91 - 106% in spiked natural samples[3]
Precision (RSD %) < 2%[1]~3%[3]
Certified Reference Material Analysis of standard samples mentioned, specific CRM not detailed[4]Analysis of certified reference material mentioned[3]

Table 2: Performance Comparison for Cadmium (Cd) Determination

Parameter5-Br-PADAP SpectrophotometryGraphite Furnace Atomic Absorption Spectrometry (GFAAS)
Linear Range 0.05 - 1.0 µg/mL[5]Not explicitly stated, but suitable for trace analysis
Molar Absorptivity (ε) 9.5 × 10⁴ L mol⁻¹ cm⁻¹ at 560 nm[5]Not Applicable
Limit of Detection (LOD) 0.01 µg/mL[5]0.5 - 1 µg/kg in wet products[6]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Accuracy (Recovery %) Not explicitly stated for CRMsResults differ by < 10% from certified values in 16 different CRMs[6]
Precision (RSD %) 1.6%[5]~5%[6]
Certified Reference Material Analysis of standard samples mentioned, specific CRM not detailed[5]16 different food and biological CRMs[6]

Table 3: Performance Comparison for Lead (Pb) Determination

Parameter5-Br-PADAP Spectrophotometry with PreconcentrationGraphite Furnace Atomic Absorption Spectrometry (GFAAS)
Linear Range 1.9 - 180 µg/mL (in DMF after preconcentration)2.0 - 7.0 µg/L
Molar Absorptivity (ε) Not explicitly statedNot Applicable
Limit of Detection (LOD) Not explicitly stated0.618 µg/L
Limit of Quantification (LOQ) Not explicitly stated1.853 µg/L
Accuracy (Recovery %) Not explicitly stated for CRMs94.8 - 106.5%
Precision (RSD %) 1.7%< 4.7%
Certified Reference Material Analysis of standard samples mentioned, specific CRM not detailedNot available, method validated by addition-recovery tests

Table 4: Performance Comparison for Nickel (Ni) Determination

Parameter5-Br-PADAP SpectrophotometryInductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Linear Range Up to 0.5 µg/mL[7]Wide linear dynamic range
Molar Absorptivity (ε) 1.04 x 10⁵ dm³ mol⁻¹ cm⁻¹ at 530 nm[7]Not Applicable
Limit of Detection (LOD) 0.2 ng/mL (with derivative spectrophotometry)[8]Varies by wavelength, typically in the low µg/L range
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Accuracy (Recovery %) Satisfactory accuracy in steel standards[8]Excellent recoveries for all elements in a QC standard and 12 CRMs
Precision (RSD %) 1.6%[7]Not explicitly stated
Certified Reference Material Steel standards[8]Twelve nickel laterite ore reference materials

Experimental Protocols

Detailed methodologies for the determination of metal ions using 5-Br-PADAP and a representative alternative method are provided below.

Spectrophotometric Determination of Uranium using 5-Br-PADAP

This protocol is based on the formation of a colored complex between U(VI) and 5-Br-PADAP.

Reagents and Solutions:

  • Standard Uranium Solution (1000 µg/mL)

  • 5-Br-PADAP solution (0.05% w/v in ethanol)

  • Buffer Solution (pH 7.8, e.g., Triethanolamine)

  • Masking agent solution (e.g., Sodium Dodecyl Sulfonate (SDS))[1]

  • Ethanol

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the certified reference material and digest it using an appropriate acid mixture. Dilute the digested sample to a known volume with deionized water.

  • Complex Formation: To an aliquot of the sample solution in a volumetric flask, add the masking agent solution, followed by the buffer solution to adjust the pH to the optimal range.

  • Add the 5-Br-PADAP solution and ethanol.

  • Dilute to the mark with deionized water and mix well.

  • Spectrophotometric Measurement: Allow the color to develop for a specified time. Measure the absorbance of the solution at the wavelength of maximum absorption (around 576-578 nm) against a reagent blank.[1][2]

  • Quantification: Determine the concentration of uranium in the sample by referring to a calibration curve prepared using standard uranium solutions.

Determination of Cadmium by Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

This protocol outlines the general procedure for the determination of cadmium in a solid matrix using GFAAS.

Reagents and Solutions:

  • Standard Cadmium Solution (1000 µg/mL)

  • Nitric Acid (concentrated, high purity)

  • Matrix modifier (e.g., palladium nitrate/magnesium nitrate)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the certified reference material into a digestion vessel.

  • Add concentrated nitric acid and perform microwave-assisted or hot plate digestion until the sample is completely dissolved.

  • Allow the solution to cool and dilute it to a known volume with deionized water.

  • GFAAS Analysis:

    • Set up the GFAAS instrument with a cadmium hollow cathode lamp.

    • Optimize the instrument parameters, including the temperature program for drying, ashing, atomization, and cleaning steps.

    • Inject a specific volume of the sample solution, along with the matrix modifier, into the graphite tube.

    • Initiate the temperature program to atomize the sample.

  • Measurement: Measure the absorbance of the cadmium atomic vapor at 228.8 nm.

  • Quantification: Determine the concentration of cadmium in the sample using a calibration curve prepared from standard cadmium solutions.

Visualizations

The following diagrams illustrate the experimental workflow for the spectrophotometric determination of metals using 5-Br-PADAP and the logical flow of a comparative analysis.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Complex Formation cluster_analysis Analysis start Start: Certified Reference Material digest Acid Digestion start->digest dilute Dilution to Known Volume digest->dilute aliquot Take Aliquot of Sample dilute->aliquot add_reagents Add Masking Agent, Buffer, & 5-Br-PADAP aliquot->add_reagents develop Color Development add_reagents->develop measure Spectrophotometric Measurement (Absorbance) develop->measure quantify Quantify Metal Concentration measure->quantify calibrate Prepare Calibration Curve with Standards calibrate->quantify end End: Report Result quantify->end

Caption: Experimental workflow for spectrophotometric metal analysis using 5-Br-PADAP.

comparative_analysis_flow cluster_method1 5-Br-PADAP Method cluster_method2 Alternative Method (e.g., AAS/ICP) cluster_comparison Comparative Evaluation m1_data Performance Data (LOD, LOQ, Accuracy, Precision) compare_data Compare Performance Metrics in Certified Reference Materials m1_data->compare_data m1_protocol Experimental Protocol compare_protocols Evaluate Methodologies (Cost, Speed, Complexity) m1_protocol->compare_protocols m2_data Performance Data (LOD, LOQ, Accuracy, Precision) m2_data->compare_data m2_protocol Experimental Protocol m2_protocol->compare_protocols conclusion Conclusion on Suitability for Specific Applications compare_data->conclusion compare_protocols->conclusion

Caption: Logical flow for the comparative evaluation of analytical methods.

References

The Decisive Advantage: 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol as a Superior Chromogenic Reagent

Author: BenchChem Technical Support Team. Date: December 2025

In the precise realm of analytical chemistry, particularly in the spectrophotometric determination of trace metal ions, the choice of chromogenic reagent is paramount to achieving high sensitivity and selectivity. Among the myriad of available options, 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP, has emerged as a reagent of exceptional merit. This guide provides an objective comparison of 5-Br-PADAP against other widely used chromogenic reagents, supported by experimental data, to highlight its distinct advantages for researchers, scientists, and drug development professionals.

Unparalleled Sensitivity: A Comparative Performance Analysis

The primary advantage of 5-Br-PADAP lies in its ability to form intensely colored complexes with a variety of metal ions, resulting in significantly higher molar absorptivity (ε) values. Molar absorptivity is a direct measure of how strongly a substance absorbs light at a particular wavelength and is a key indicator of a method's sensitivity. A higher molar absorptivity allows for the accurate determination of much lower concentrations of the target analyte.

The performance of 5-Br-PADAP is particularly notable in the analysis of cobalt, nickel, and uranium, where it consistently outperforms common alternatives such as 4-(2-pyridylazo)resorcinol (PAR), 1-(2-pyridylazo)-2-naphthol (PAN), and Dithizone.

Table 1: Comparative Performance for Cobalt (Co²⁺) Determination
Chromogenic ReagentOptimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Notes
5-Br-PADAP 4.0 - 7.0585 - 5899.27 x 10⁴ [1] - 8.30 x 10⁴ [2]Excellent sensitivity. Selectivity can be enhanced with masking agents.
PAR7.0 - 8.0510 - 5354.20 x 10⁴Good sensitivity, but lower than 5-Br-PADAP.
PAN5.06201.90 x 10⁴[3]Lower sensitivity; selectivity can be an issue.
Dithizone6.0 - 7.35504.60 x 10⁴[4]Requires solvent extraction; potential for interference.
Table 2: Comparative Performance for Nickel (Ni²⁺) and Uranium (U⁶⁺) Determination
AnalyteChromogenic ReagentOptimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Nickel (Ni²⁺) 5-Br-PADAP 5.0 - 6.05301.04 x 10⁵ [5]
PAR~7.4492~7.15 x 10⁴ (for Zn²⁺, indicative)[2]
PAN5.55701.80 x 10⁴
Uranium (U⁶⁺) 5-Br-PADAP 7.6 - 7.85787.35 x 10⁴ [6]
PAR~8.2551 - 563~2.20 x 10⁴[7]

As the data clearly indicates, 5-Br-PADAP consistently exhibits the highest molar absorptivity for the analyzed metal ions, directly translating to a lower limit of detection and greater accuracy when quantifying trace amounts.

Enhanced Selectivity and Stability

Beyond its superior sensitivity, 5-Br-PADAP offers advantages in terms of selectivity and the stability of the formed complexes. Pyridylazo dyes like 5-Br-PADAP act as terdentate ligands, forming stable chelate complexes with metal ions. The complexes formed with 5-Br-PADAP are often stable for extended periods, typically at least 24 hours, which provides a convenient and robust analytical window.[3]

Furthermore, strategic use of masking agents and pH control can significantly enhance the selectivity of 5-Br-PADAP. For instance, in the analysis of cobalt, the interference from nickel, a common challenge with many reagents, can be effectively eliminated. The Ni(II)-Br-PADAP complex can be completely decomposed by the addition of EDTA, while the more inert Co(II)-Br-PADAP complex remains intact, allowing for the selective determination of cobalt even in nickel-rich matrices.[2]

The Chelation Mechanism and Analytical Workflow

The efficacy of 5-Br-PADAP stems from its molecular structure, which facilitates the formation of a stable five-membered ring structure with the metal ion. This process, known as chelation, is the foundation of its function as a chromogenic reagent.

G Figure 1: Chelation of a Metal Ion by 5-Br-PADAP cluster_reactants Reactants cluster_product Product reagent 5-Br-PADAP product Intensely Colored Chelate Complex [M-(5-Br-PADAP)₂] reagent->product + Mⁿ⁺ metal Metal Ion (Mⁿ⁺) metal->product G Figure 2: Experimental Workflow for Spectrophotometry A Sample Preparation (Dissolution/Digestion) B pH Adjustment (Buffer Addition) A->B C Addition of 5-Br-PADAP Reagent B->C D Complex Formation (Color Development) C->D E Spectrophotometric Measurement at λmax D->E F Concentration Calculation (Using Beer's Law) E->F

References

Limitations of the 5-Br-PADAP Method for Trace Metal Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of trace metal concentrations is a cornerstone of environmental safety, pharmaceutical quality control, and various fields of scientific research. Among the available techniques, the 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) method stands out as a simple and cost-effective spectrophotometric approach for quantifying various metal ions. However, its operational simplicity is offset by significant limitations that can affect data accuracy and reliability. This guide provides an objective comparison of the 5-Br-PADAP method with prevalent alternatives, supported by experimental data to inform methodological choices in a laboratory setting.

The 5-Br-PADAP Method: Principle and Application

The 5-Br-PADAP method is a colorimetric technique where the 5-Br-PADAP reagent forms a colored complex with a target metal ion. The intensity of this color is proportional to the metal's concentration and is measured with a spectrophotometer. It is frequently used for the determination of metals like uranium, cadmium, zinc, and manganese.[1][2][3] While known for its high sensitivity in some applications, with molar absorptivity for certain metal complexes reaching over 100,000 L mol⁻¹ cm⁻¹, its practical use is often hindered by several factors.[3][4]

Key Limitations of the 5-Br-PADAP Method

Despite its sensitivity, the 5-Br-PADAP method's efficacy is constrained by issues related to selectivity, reaction conditions, and matrix effects.

  • Low Selectivity and Ionic Interferences : A primary drawback is the reagent's lack of specificity. 5-Br-PADAP reacts with numerous metal ions, which can lead to significant interferences when analyzing samples containing multiple elements.[5][6][7] For instance, when determining uranium, the presence of ions such as Cr³⁺, V⁵⁺, Ca²⁺, and Mg²⁺ can interfere with the results.[5][6] This necessitates the use of masking agents or prior separation steps, which complicates the analytical procedure and can introduce contaminants.[6][7]

  • Strict Dependence on pH : The complex formation between 5-Br-PADAP and metal ions is highly pH-dependent.[4][8] Optimal color development occurs within a narrow and specific pH range, which must be carefully controlled with buffer solutions.[1][8] Deviations from this optimal pH can lead to incomplete complex formation or reduced stability, thereby compromising the accuracy and reproducibility of the analysis.[8]

  • Matrix Effects : Complex sample matrices, such as those encountered in environmental or biological samples, can severely impact the method's performance. High concentrations of salts or organic matter can interfere with the color-forming reaction, leading to signal suppression or enhancement.

  • Reagent Solubility : The 5-Br-PADAP reagent itself has poor solubility in water, which can make its application inconvenient for routine analyses.[3]

Comparative Analysis with Alternative Methods

To overcome the limitations of spectrophotometric methods like 5-Br-PADAP, researchers often turn to atomic spectroscopy techniques, primarily Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These methods offer significant advantages in selectivity and sensitivity.

Parameter5-Br-PADAP MethodAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Spectrophotometry (Colorimetry)Atomic absorption of lightMass spectrometry of ions
Selectivity LowHighVery High
Sensitivity Moderate (µg/L to mg/L)High (µg/L to mg/L)[9]Very High (ng/L to µg/L)[10][11]
Interferences High (from other metals and matrix)[5][6][7]Moderate (chemical and spectral)Low (isobaric and polyatomic)[11]
Sample Throughput Low to ModerateModerate (single element)[12]High (multi-element)[12][13]
Cost (Instrument) LowModerate[11]High[12]
Ease of Use SimpleModerate[11]Complex

Experimental Protocols: A Brief Overview

The practical differences between these methods are evident in their experimental workflows.

1. 5-Br-PADAP Spectrophotometric Method (for Uranium)

  • Sample Preparation : An aliquot of the sample is taken, and a buffer solution is added to adjust the pH to the optimal range (e.g., pH 7.6).

  • Masking : Masking agents (e.g., sodium fluoride, triethanolamine) are added to complex with interfering ions.[6][7]

  • Complex Formation : A solution of 5-Br-PADAP is added, and the solution is allowed to stand for color development (e.g., 20 minutes).[8]

  • Measurement : The absorbance of the solution is measured at the wavelength of maximum absorption (e.g., 578 nm for the uranium complex).[2]

  • Quantification : The uranium concentration is determined by comparing the absorbance to a calibration curve prepared from standard solutions.

2. Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

  • Sample Preparation : Samples are typically digested with acid to solubilize the metals and remove organic matter.[14]

  • Instrument Setup : A hollow cathode lamp corresponding to the target element (e.g., lead) is installed, and the spectrometer is set to the specific absorption wavelength.

  • Atomization : A small volume of the prepared sample is injected into a graphite tube. The tube is heated in a programmed sequence to dry, ash, and finally atomize the sample at a high temperature (up to 3000°C).[9]

  • Measurement : The instrument measures the absorption of light by the atomized sample.

  • Quantification : Concentration is determined from a calibration curve.

3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Sample Preparation : Similar to AAS, samples undergo acid digestion. Rigorous cleaning protocols are essential to avoid contamination.[15]

  • Instrument Setup : The ICP-MS is tuned to ensure stable plasma and detector performance.

  • Ionization : The liquid sample is nebulized into an aerosol and introduced into an argon plasma source (6000-10,000 K), which atomizes and ionizes the sample components.[16]

  • Mass Analysis : The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Detection : An ion detector counts the ions for each mass, allowing for the simultaneous quantification of multiple elements.[16]

Workflow Visualization

The following diagram illustrates the logical steps involved in the 5-Br-PADAP method.

5_Br_PADAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample 1. Sample Collection & Acid Digestion pH_Adjust 2. pH Adjustment (Buffer Addition) Sample->pH_Adjust Masking 3. Add Masking Agents pH_Adjust->Masking Add_Reagent 4. Add 5-Br-PADAP Reagent Masking->Add_Reagent Color_Dev 5. Color Development Add_Reagent->Color_Dev Spectro 6. Spectrophotometric Measurement (Absorbance) Color_Dev->Spectro Quantify 7. Quantification via Calibration Curve Spectro->Quantify

Caption: A typical experimental workflow for trace metal analysis using the 5-Br-PADAP method.

Conclusion

The 5-Br-PADAP method is a sensitive and accessible technique for trace metal analysis, but its utility is significantly hampered by its lack of selectivity and stringent requirements for pH control.[5][6][8] These limitations make it prone to interferences and less suitable for complex matrices without extensive sample preparation. For researchers requiring high accuracy, multi-element capability, and reliable performance with diverse sample types, advanced instrumental methods like AAS and particularly ICP-MS are demonstrably superior.[11][13] The choice of method should therefore be a careful consideration of the analytical requirements, sample complexity, and available resources.

References

A Comparative Guide to the Spectrophotometric Determination of Metal Ions: 5-Br-PADAP and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of experimental work. This guide provides a comprehensive comparison of the widely used chromogenic agent 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) with alternative reagents for the spectrophotometric determination of Chromium (Cr), Uranium (U), Zinc (Zn), Manganese (Mn), and Cadmium (Cd). The following sections present a statistical analysis of performance data, detailed experimental protocols, and visual representations of the underlying chemical processes to aid in method selection and application.

Performance Comparison of 5-Br-PADAP and Alternative Reagents

The selection of an appropriate analytical reagent is paramount for achieving accurate and reliable results. The following tables summarize the key performance indicators for 5-Br-PADAP and its common alternatives in the spectrophotometric analysis of various metal ions.

Chromium (Cr)
ReagentWavelength (λmax)pHMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linearity RangeLimit of Detection (LOD)
5-Br-PADAP 580 - 595 nm5.0 - 5.82.64 x 10⁴ - 7.93 x 10⁴[1][2]0.02 - 0.52 µg/mL[2]-
Diphenylcarbazide 540 nm1.0 - 2.0-0.1 - 0.9 ppm0.0014 - 0.1959 ppm[1][3]
Uranium (U)
ReagentWavelength (λmax)pHMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linearity RangeLimit of Detection (LOD)
5-Br-PADAP 576 - 578 nm7.8 - 8.24.33 x 10⁴ - 7.35 x 10⁴[4][5]0.0 - 4.0 µg/mL[4]-
Arsenazo III 651 nm< 2.51.45 x 10⁵ - 3.9 x 10⁵[6][7][8]0.1 - 16 µg/g[7][8]0.04 µg/mL[7]
Zinc (Zn)
ReagentWavelength (λmax)pHMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linearity RangeLimit of Detection (LOD)
5-Br-PADAP 556 nm9.21.16 x 10⁵ - 1.20 x 10⁵[9][10]0 - 12 µg/25mL[9]0.09 µg/L
5-Br-PAPS 560 nm9.81.30 x 10⁵[10]up to 400 µg/dL-
Zincon ---5 - 25 µg/mL[11]0.770 µg/mL[11]
Manganese (Mn)
ReagentWavelength (λmax)pHMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linearity RangeLimit of Detection (LOD)
5-Br-PADAP -8.8--0.2 µg/L
Formaldoxime 450 nm9.5 - 10.51.1 x 10⁴[12]up to 5 mg/L[12]4 µg/L
Cadmium (Cd)
ReagentWavelength (λmax)pHMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linearity RangeLimit of Detection (LOD)
5-Br-PADAP 560 nm8.0 - 10.69.5 x 10⁴ - 3.51 x 10⁵[13]0.05 - 1.0 µg/mL0.01 µg/mL
Cadion -----

Experimental Protocols

Detailed methodologies are essential for the successful replication of analytical procedures. The following are generalized protocols for the spectrophotometric determination of the selected metal ions using 5-Br-PADAP.

General Reagent Preparation
  • 5-Br-PADAP Solution: Prepare a stock solution by dissolving an appropriate amount of 5-Br-PADAP in ethanol or another suitable organic solvent. The final concentration may vary depending on the specific application.

  • Buffer Solutions: Prepare buffer solutions of the required pH using appropriate reagents (e.g., acetate, phosphate, or ammonia buffers).

  • Standard Metal Ion Solutions: Prepare stock solutions of the metal ions of interest from high-purity salts. Working standards are prepared by serial dilution of the stock solutions.

General Spectrophotometric Procedure
  • Sample Preparation: Prepare the sample solution, ensuring it is free from interfering substances. This may involve filtration, digestion, or the addition of masking agents.

  • Complex Formation: To a specific volume of the sample or standard solution in a volumetric flask, add the appropriate buffer solution to adjust the pH. Then, add the 5-Br-PADAP reagent solution. If required, add any surfactants or other enhancing agents.

  • Incubation: Allow the solution to stand for a specified time to ensure complete complex formation and color development.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the metal ion in the sample from the calibration curve.

Visualizing the Process: Workflows and Reactions

To provide a clearer understanding of the experimental and chemical processes, the following diagrams have been generated using the Graphviz DOT language.

Spectrophotometric_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Collection & Preparation Mix Mixing of Sample/ Standard with Reagents Sample->Mix Standards Standard Solutions Preparation Standards->Mix Reagents Reagent Preparation Reagents->Mix Complex Chelate Complex Formation Mix->Complex Spectro Spectrophotometric Measurement (Absorbance) Complex->Spectro Calib Calibration Curve Construction Spectro->Calib Result Concentration Determination Calib->Result

General workflow for spectrophotometric analysis.

Chelation_Reaction cluster_reactants Reactants cluster_product Product Metal Metal Ion (Mⁿ⁺) Complex [M(5-Br-PADAP)ₓ]ⁿ⁺ (Colored Chelate) Metal->Complex Chelates with BrPADAP 5-Br-PADAP BrPADAP->Complex Forms complex

Chelation reaction of a metal ion with 5-Br-PADAP.

References

Safety Operating Guide

Proper Disposal of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (CAS 14337-53-2), a dye commonly known as 5-Br-PADAP. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This substance is classified as a skin and eye irritant.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3]

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse the mouth with water and seek medical attention.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation at the source.

Waste Type Description Segregation Protocol
Unused/Expired Solid Chemical Pure, unadulterated this compound powder.Keep in its original, clearly labeled container. Do not mix with other waste.
Contaminated Solids Items such as weigh boats, paper towels, gloves, and pipette tips that are contaminated with the chemical.Collect in a designated, sealed, and clearly labeled hazardous waste container.
Solutions Aqueous or solvent-based solutions containing this compound.Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] This typically involves disposal through a licensed waste management company.

Step 1: Containment

  • Solid Waste: For unused product or contaminated solids, ensure they are in a suitable, sealed, and properly labeled container.[3]

  • Liquid Waste: Solutions containing this chemical should be stored in a sealed, leak-proof container, also clearly labeled.

Step 2: Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the primary hazards (e.g., "Irritant").

Step 3: Storage

  • Store the sealed and labeled waste containers in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Spill Cleanup: In the event of a spill, wear appropriate PPE, prevent the formation of dust, and sweep up the solid material.[2][3] Place the collected material into a suitable container for disposal.[2][3]

Visualizing the Disposal Workflow

To ensure clarity, the following diagrams illustrate the key procedural workflows for the proper disposal of this compound.

G cluster_prep Preparation and Segregation cluster_contain Containment and Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste (Solid, Liquid, Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Types into Separate Containers ppe->segregate seal Securely Seal Containers segregate->seal label_waste Label with 'Hazardous Waste' and Chemical Name seal->label_waste store Store in Designated Cool, Well-Ventilated Area label_waste->store secondary Use Secondary Containment store->secondary contact Contact EHS or Licensed Waste Disposal Company secondary->contact end Professional Disposal contact->end G spill Spill Occurs ppe Wear Full PPE (Gloves, Goggles, Lab Coat) spill->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Prevent Dust Formation ventilate->contain cleanup Sweep Up Solid Material contain->cleanup collect Place in Labeled, Sealed Container for Hazardous Waste cleanup->collect dispose Dispose via EHS or Licensed Contractor collect->dispose

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, adherence to strict safety protocols is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, ensuring the well-being of researchers and the integrity of experimental outcomes.

This compound, also known as Bromo-PADAP, is a chemical reagent that requires careful management to mitigate potential hazards.[1][2] It is classified as a substance that causes skin irritation and serious eye irritation.[1][3][4] Therefore, the implementation of appropriate personal protective equipment (PPE) and handling procedures is non-negotiable.

Personal Protective Equipment (PPE): A Tabulated Guide

The following table summarizes the recommended PPE for handling this compound. Consistent and correct use of this equipment is the first line of defense against accidental exposure.

Body Part Personal Protective Equipment Specifications and Usage Notes
Eyes/Face Safety glasses with side-shields or Goggles, Face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn when there is a significant risk of splashing.
Skin Chemical-resistant gloves, Lab coat/Protective clothingWear appropriate protective gloves and clothing to prevent skin exposure.[1] Long-sleeved clothing is recommended.[3]
Respiratory Not required under normal useNo protective equipment is needed under normal use conditions with adequate ventilation.[1][3] For large spills or in poorly ventilated areas, consult your institution's EHS for respirator requirements.

Experimental Protocol: Safe Handling and Storage

Adherence to a standardized operational procedure is critical for minimizing risks. The following steps outline the best practices for handling and storing this compound.

Engineering Controls:

  • Ensure adequate ventilation in the work area.[1][3]

  • An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][3]

Handling Procedures:

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) before use.[1][3]

    • Ensure all necessary PPE is available and in good condition.

    • Inspect the chemical container for any damage or leaks.

  • During Handling:

    • Wear all required PPE as specified in the table above.[1][3][4][5]

    • Avoid the formation of dust.[1][3]

    • Do not get the chemical in your eyes, on your skin, or on your clothing.[1][3]

    • Avoid ingestion and inhalation.[1][3]

    • Wash your face, hands, and any exposed skin thoroughly after handling.[1][4][5]

  • Post-Handling:

    • Securely close the container.

    • Clean the work area and decontaminate any equipment used.

    • Remove and wash contaminated clothing before reuse.[1][4][5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1][3]

Spill and Disposal Plan

In the event of a spill or when the chemical is no longer needed, a clear and effective disposal plan is essential.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[1][3] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Protocol:

  • This chemical must be disposed of as hazardous waste.[3]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Collect waste in suitable, closed containers labeled for disposal.[1][3]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow start Start: Obtain Chemical assess Assess Hazards (Read SDS) start->assess don_ppe Don Appropriate PPE assess->don_ppe handling Handling in Ventilated Area don_ppe->handling spill Spill Occurs? handling->spill spill_response Execute Spill Response Protocol spill->spill_response Yes storage Store Properly spill->storage No spill_response->handling waste_generation Generate Waste storage->waste_generation dispose Dispose as Hazardous Waste waste_generation->dispose end End dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.